N-Tri-boc Tobramycin
Description
Structure
2D Structure
Properties
Molecular Formula |
C33H61N5O15 |
|---|---|
Molecular Weight |
767.9 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate |
InChI |
InChI=1S/C33H61N5O15/c1-31(2,3)51-28(44)36-12-18-17(40)11-16(38-30(46)53-33(7,8)9)26(47-18)50-25-15(37-29(45)52-32(4,5)6)10-14(34)24(23(25)43)49-27-22(42)20(35)21(41)19(13-39)48-27/h14-27,39-43H,10-13,34-35H2,1-9H3,(H,36,44)(H,37,45)(H,38,46)/t14-,15+,16-,17+,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-/m1/s1 |
InChI Key |
QQSQYHDYSQMVDL-LOBSLKQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H](C[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C(CC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of N-Tri-boc Tobramycin
This technical guide provides a comprehensive overview of N-Tri-boc Tobramycin, a protected derivative of the aminoglycoside antibiotic Tobramycin. Designed for researchers, scientists, and drug development professionals, this document details its chemical structure, synthesis, and analysis. While specific experimental data for the tri-tert-butoxycarbonyl (Boc) derivative is limited in publicly available literature, this guide leverages data from the closely related and well-documented penta-N-Boc-tobramycin to provide a thorough understanding of the compound class.
Chemical Structure and Properties
This compound is a derivative of Tobramycin where three of the five amino groups are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy is crucial in synthetic chemistry to enable regioselective modification of the remaining functional groups of the Tobramycin scaffold. The exact positions of the Boc groups in a "tri-boc" derivative would depend on the specific synthetic route taken, as the reactivity of the five amino groups varies.
For the purpose of providing quantitative data, the properties of the fully protected Penta-N-Boc Tobramycin are presented below, as this is the most extensively characterized Boc-protected tobramycin derivative.
| Property | Value | Reference |
| Molecular Formula | C43H77N5O19 | [1] |
| Molecular Weight | 968.09 g/mol | [1] |
| Accurate Mass | 967.52 | [1] |
| CAS Number | 172950-21-9 | [1] |
| IUPAC Name | di-tert-butyl ((1S,3R,4S,5S,6R)-4-(((2S,3R,4S,5S,6R)-4-((tert-butoxycarbonyl)amino)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6-(((2R,3R,5S,6R)-3-((tert-butoxycarbonyl)amino)-6-(((tert-butoxycarbonyl)amino)methyl)-5-hydroxytetrahydro-2H-pyran-2-yl)oxy)-5-hydroxycyclohexane-1,3-diyl)dicarbamate | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis of N-Protected Tobramycin Derivatives
Experimental Protocol: Synthesis of 1,3,2′,6′,3″-Penta-N-(tert-butoxycarbonyl)-tobramycin
This protocol is based on the general method for the Boc protection of aminoglycoside amines.
Materials:
-
Tobramycin
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve Tobramycin in a 2:1 mixture of methanol and water.
-
Add an excess of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Add triethylamine (Et₃N) to the reaction mixture.
-
Reflux the mixture at 55 °C for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude Boc-protected Tobramycin.
-
The crude product can be purified by flash chromatography.
Note: This is a generalized procedure. For a detailed, step-by-step protocol, please refer to the supplementary information of the cited literature.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of N-protected Tobramycin derivatives. While specific data for this compound is not available, the expected spectroscopic features can be inferred from the data of the parent compound and its penta-Boc derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectra of Tobramycin in D₂O show complex, overlapping signals in the glycosidic region.
-
Upon Boc protection, new signals corresponding to the tert-butyl protons of the Boc groups appear as prominent singlets in the upfield region of the ¹H NMR spectrum.
-
¹³C NMR spectroscopy is also a valuable tool for confirming the structure. The carbonyl carbons of the Boc groups will introduce new signals in the downfield region of the ¹³C NMR spectrum.
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of aminoglycosides.
-
The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its calculated molecular weight. The exact mass would depend on which three of the five amino groups are protected.
Logical Relationships and Workflows
Synthesis Workflow for Modified Tobramycin Derivatives:
The following diagram illustrates a typical workflow for the synthesis of modified Tobramycin derivatives, which involves the key step of amine protection.
Mechanism of Action of Tobramycin:
The ultimate goal of synthesizing modified Tobramycin derivatives is often to enhance their antibacterial activity. The fundamental mechanism of action of Tobramycin involves the inhibition of bacterial protein synthesis.
References
N-Tri-boc Tobramycin: A Technical Guide to its Role as a Synthetic Intermediate and the Unaltered Core Mechanism of Action of the Parent Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Tri-boc Tobramycin is a key synthetic intermediate derived from the potent aminoglycoside antibiotic, Tobramycin. The introduction of three tert-butyloxycarbonyl (Boc) protecting groups onto the amino functionalities of Tobramycin is a critical step in the medicinal chemistry workflow, enabling the selective modification of other positions on the molecule to generate novel derivatives with potentially enhanced properties. While this compound itself is not an active therapeutic agent, its utility lies in facilitating the exploration of new chemical space for aminoglycoside antibiotics. The core mechanism of action of any subsequently deprotected derivative is intended to remain rooted in the fundamental activity of the parent Tobramycin molecule: the inhibition of bacterial protein synthesis through binding to the 30S ribosomal subunit. This guide provides a detailed overview of the synthesis of this compound, the established mechanism of action of Tobramycin, and the rationale behind this synthetic strategy.
Introduction to Tobramycin
Tobramycin is a well-established aminoglycoside antibiotic isolated from the bacterium Streptomyces tenebrarius.[1][2][3] It exhibits a broad spectrum of activity against Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][4] Its clinical application is primarily in the treatment of serious infections, including those affecting the respiratory tract, urinary tract, and skin.[5][6]
The Role of this compound in Synthetic Chemistry
The chemical structure of Tobramycin contains multiple amino and hydroxyl groups. To achieve selective modification of a specific functional group, it is often necessary to temporarily "protect" the others to prevent them from reacting. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its straightforward removal.
This compound is a derivative where three of the amino groups of Tobramycin have been reacted with a reagent like di-tert-butyl dicarbonate to form N-Boc carbamates. This protection strategy is crucial for directing subsequent chemical modifications to other parts of the Tobramycin scaffold, such as the hydroxyl groups. For instance, the synthesis of trimeric Tobramycin analogues involves the initial protection of the amino groups with Boc-anhydride.
General Experimental Protocol for N-Boc Protection of Aminoglycosides
The following is a representative protocol for the N-Boc protection of an aminoglycoside like Tobramycin, based on common laboratory practices in medicinal chemistry.
Materials:
-
Tobramycin
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture with water)
-
Base (e.g., Triethylamine (TEA) or Sodium bicarbonate)
-
Stir plate and stir bar
-
Reaction flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Dissolve Tobramycin in the chosen solvent system in the reaction flask.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature with stirring. The number of equivalents of (Boc)₂O will determine the degree of N-protection. For this compound, approximately three equivalents would be used, though optimization is necessary.
-
Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the desired this compound.
Note: The specific conditions, including solvent, base, temperature, and reaction time, may need to be optimized for the best yield and selectivity.
Core Mechanism of Action: Tobramycin
The antibacterial activity of Tobramycin, and by extension, its derivatives, stems from its ability to disrupt protein synthesis in susceptible bacteria.[5][6][7] This process can be broken down into several key steps:
-
Cellular Uptake: Tobramycin, being a polycationic molecule, initially binds to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides in Gram-negative bacteria.[1] It is then actively transported across the inner membrane in an energy-dependent process.[7]
-
Ribosomal Binding: Once inside the cytoplasm, Tobramycin binds to the 30S ribosomal subunit.[5][7] Specifically, it interacts with the 16S rRNA component.[1][8]
-
Inhibition of Protein Synthesis: This binding event has several downstream consequences:
-
Inhibition of Initiation: It can interfere with the formation of the initiation complex, preventing the start of protein synthesis.[7]
-
mRNA Misreading: It causes misreading of the mRNA codons, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[5][7]
-
Premature Termination: The production of aberrant proteins can lead to premature termination of translation.[9]
-
-
Bactericidal Effect: The accumulation of non-functional or toxic proteins disrupts essential cellular processes and compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.[1][7]
The bactericidal activity of Tobramycin is concentration-dependent, meaning that higher concentrations of the drug lead to a more rapid killing of bacteria.[7]
Visualization of Key Processes
Chemical Modification Pathway
Caption: Synthetic pathway from Tobramycin to a novel derivative via N-Tri-boc protection.
Tobramycin's Mechanism of Action
Caption: Mechanism of action of Tobramycin leading to bacterial cell death.
Quantitative Data
As this compound is a synthetic intermediate, quantitative data primarily relates to its synthesis and characterization rather than biological activity. In contrast, the parent compound, Tobramycin, has well-defined biological data.
Table 1: Physicochemical and Synthetic Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Synthetic Yield | Purity (Post-Purification) |
| Tobramycin | C₁₈H₃₇N₅O₉ | 467.52 | N/A (Natural Product) | >98% |
| This compound | C₃₃H₆₁N₅O₁₅ | 767.86 | Variable (dependent on reaction conditions) | >95% |
Table 2: Biological Activity of Tobramycin
| Organism | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Pseudomonas aeruginosa | <0.25 - >512 |
| Staphylococcus aureus | Varies by strain |
| Escherichia coli | Varies by strain |
Note: MIC values for Tobramycin can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.[4]
Conclusion
This compound is a pivotal molecule in the ongoing effort to develop new aminoglycoside antibiotics that can overcome bacterial resistance and offer improved therapeutic profiles. While it does not possess inherent antibacterial activity due to the modification of its key amino groups, its role as a protected intermediate is indispensable for the synthesis of novel Tobramycin derivatives. The fundamental mechanism of action of these derivatives, following the removal of the Boc protecting groups, is designed to mirror that of the parent Tobramycin: the potent and bactericidal inhibition of bacterial protein synthesis. Understanding the chemistry of this compound is therefore essential for researchers and drug developers working in the field of antibiotic discovery.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Tobramycin synthesis - chemicalbook [chemicalbook.com]
- 3. connects.catalyst.harvard.edu [connects.catalyst.harvard.edu]
- 4. Tobramycin - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. drugs.com [drugs.com]
- 7. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. resources.biomol.com [resources.biomol.com]
N-Tri-boc Tobramycin: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of N-Tri-boc Tobramycin, a key intermediate in the development of novel aminoglycoside antibiotics. This document details experimental protocols for its synthesis and characterization and presents data in a structured format to facilitate research and development.
Introduction
Tobramycin is a potent aminoglycoside antibiotic effective against a broad spectrum of bacteria.[1] However, the emergence of antibiotic resistance necessitates the development of new derivatives with enhanced efficacy and reduced side effects. Chemical modification of the tobramycin scaffold is a common strategy to achieve this, and selective protection of its five amino groups is a critical step in this process. This compound, a derivative where three of the five amino groups are protected with tert-butyloxycarbonyl (Boc) groups, serves as a versatile intermediate for regioselective modifications at the remaining free amino and hydroxyl groups. The Boc protecting group is favored due to its stability in various reaction conditions and its facile removal under acidic conditions.[2][3]
Physical and Chemical Properties
| Property | Tobramycin | This compound (Predicted) |
| Molecular Formula | C18H37N5O9 | C33H61N5O15 |
| Molecular Weight | 467.52 g/mol [4] | 767.86 g/mol |
| Appearance | White to off-white powder | White to off-white solid |
| Melting Point | 178 °C | Decomposition likely at elevated temperatures |
| Solubility | Highly soluble in water, sparingly soluble in methanol, insoluble in non-polar organic solvents. | Insoluble in water, soluble in methanol, dichloromethane, and other polar organic solvents. |
| pKa | Multiple basic pKa values for the amino groups | The pKa of the two unprotected amino groups would be similar to tobramycin, while the protected nitrogens are non-basic. |
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol)
The selective protection of three of the five amino groups of tobramycin to yield a specific N-Tri-boc isomer is a significant synthetic challenge due to the similar reactivity of the amino groups. The literature primarily describes the global protection to yield penta-Boc tobramycin.[5] Achieving regioselective protection often requires careful control of reaction conditions and stoichiometry. Below is a hypothetical protocol for the partial Boc protection of tobramycin, which would likely result in a mixture of isomers requiring further purification.
Materials:
-
Tobramycin
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Tobramycin in a mixture of water and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add 3.0 to 3.5 equivalents of Di-tert-butyl dicarbonate ((Boc)2O) dropwise to the stirred solution.
-
Slowly add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to maintain a slightly basic pH.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry (MS).
-
Once the desired degree of protection is observed (a complex mixture is expected), quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of variously Boc-protected tobramycin species.
-
Purify the crude mixture using silica gel column chromatography with a gradient elution system (e.g., dichloromethane/methanol) to isolate the this compound isomers.[6]
Characterization of this compound
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.[5]
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a low wavelength (around 210 nm) or Evaporative Light Scattering Detector (ELSD).
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) in positive ion mode.[7]
-
Expected [M+H]+: m/z 768.42
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The spectrum will be complex due to the multiple stereocenters. The characteristic signals of the Boc group will appear as a large singlet around 1.4 ppm. Signals corresponding to the protons of the tobramycin scaffold will be shifted compared to the unprotected molecule.[8]
-
13C NMR: The spectrum will show characteristic signals for the carbonyl (around 155 ppm) and the quaternary carbon (around 80 ppm) of the Boc groups, in addition to the signals from the tobramycin core.[9]
Deprotection of this compound
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Tri-boc protected tobramycin derivative in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the deprotected tobramycin derivative as its TFA salt.[2][3]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the chemical modification of tobramycin, highlighting the crucial role of the N-Tri-boc intermediate.
Caption: Synthetic workflow for novel tobramycin derivatives.
Role in Drug Development
This compound is not intended for direct therapeutic use but is a pivotal intermediate in the synthesis of new tobramycin analogs. The strategic protection of three amino groups allows for precise chemical modifications at the remaining unprotected sites. This regioselectivity is essential for:
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying specific positions on the tobramycin scaffold, researchers can probe the molecular interactions with the bacterial ribosome and identify modifications that enhance antibacterial activity or overcome resistance mechanisms.
-
Development of Prodrugs: The free amino or hydroxyl groups can be functionalized to create prodrugs with improved pharmacokinetic properties, such as enhanced oral bioavailability or targeted delivery.
-
Conjugation to Other Molecules: The unprotected functionalities serve as handles for conjugation to other molecules, such as cell-penetrating peptides or targeting ligands, to create novel hybrid antibiotics. The primary 6''-hydroxyl group is a common site for such modifications.[1]
The logical relationship of this compound's properties and its role as a synthetic intermediate is depicted in the following diagram.
Caption: Properties of this compound and its applications.
Conclusion
This compound is a crucial, albeit challenging to synthesize, intermediate for the development of next-generation aminoglycoside antibiotics. Its altered physicochemical properties, particularly its solubility in organic solvents, facilitate a broader range of chemical transformations compared to the highly polar parent molecule. While this guide provides a comprehensive overview based on available literature, further research into the regioselective synthesis and detailed characterization of specific this compound isomers is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive Review of Chemical Strategies for the Preparation of New Aminoglycosides and their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Tobramycin(32986-56-4) 1H NMR [m.chemicalbook.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
In-Depth Technical Guide: N-Tri-boc Tobramycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Tri-boc Tobramycin, a protected derivative of the aminoglycoside antibiotic Tobramycin. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide furnishes the known core data for this compound and presents detailed experimental protocols for the closely related parent compound, Tobramycin. The methodologies described for Tobramycin are foundational and adaptable for the purification and analysis of its derivatives.
Core Compound Data: this compound
The addition of three tert-Butyloxycarbonyl (Boc) protecting groups to Tobramycin significantly increases its molecular weight and alters its polarity, which is a key consideration in the design of synthetic routes and purification strategies.
| Property | Value | Source |
| Molecular Weight | 767.87 g/mol | [1] |
| Molecular Formula | C33H61N5O15 | [1] |
| Appearance | White Solid | [1] |
| Solubility | DMSO, 30% Methanol in Chloroform, Water | [1] |
Experimental Protocols: Purification and Analysis of Tobramycin
The following protocols for the parent compound, Tobramycin, are detailed to provide a framework for methodologies applicable to its derivatives.
Purification of Tobramycin from Fermentation Broth
The industrial production of Tobramycin involves a multi-step purification process to isolate the active pharmaceutical ingredient from a complex fermentation broth of Streptomyces tenebrarius.
Methodology:
-
Alkaline Hydrolysis: The fermentation broth, which contains carbamoyl-tobramycin, undergoes alkaline hydrolysis with 3 N ammonium hydroxide to convert the carbamoyl-tobramycin to Tobramycin.
-
Evaporation: The ammonium hydroxide is removed by evaporation under vacuum, leaving a dry, impure residue.
-
Initial Ion-Exchange Chromatography: The residue is subjected to ion-exchange chromatography for initial isolation of Tobramycin from other impurities.
-
Crystallization in Alcohol: The partially purified Tobramycin is crystallized in alcohol to further remove impurities. The resulting product is known as crude Tobramycin.
-
Further Purification: Additional ion-exchange chromatography and crystallization steps are performed to yield a highly purified finished product that meets pharmacopeial standards.
High-Performance Liquid Chromatography (HPLC) Analysis of Tobramycin
A reversed-phase HPLC method with UV detection can be utilized for the quantitative analysis of Tobramycin in pharmaceutical formulations. Due to its low UV-absorptivity, a pre-column derivatization step is often employed.
Materials and Reagents:
-
Mobile Phase: 0.05 M diammonium hydrogen phosphate buffer, with pH adjusted to 10.0 using tetramethyl ammonium hydroxide.
-
Column: Purosphere RP-8e (250 mm × 4.6 mm, 5 µm).
-
Detector: UV-Vis detector set at 210 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Derivatization Reagent (optional, for enhanced sensitivity): Orthophthalaldehyde (OPA).
Procedure:
-
Standard Preparation: A standard solution of Tobramycin is prepared by accurately weighing and dissolving the reference standard in the diluent to a known concentration (e.g., 0.60 mg/mL). The solution is filtered through a 0.45 µm membrane filter.
-
Sample Preparation: The pharmaceutical formulation is accurately weighed and diluted in the diluent to achieve a theoretical Tobramycin concentration within the calibration range. The solution is filtered through a 0.45 µm membrane filter.
-
Chromatography: The prepared standard and sample solutions are injected into the HPLC system.
-
Analysis: The retention time and peak area of Tobramycin are recorded. Quantification is achieved by comparing the peak area of the sample to that of the standard. For Tobramycin, a typical retention time is approximately 9.0 minutes under these conditions.
Logical Workflow for Tobramycin Production and Quality Control
The following diagram illustrates the general workflow from the fermentation process to the final quality control of Tobramycin.
Caption: Workflow for Tobramycin Production and Quality Control.
This guide provides foundational information on this compound and related experimental methodologies for its parent compound, Tobramycin. Researchers can adapt these purification and analytical techniques for the development and characterization of this compound and other derivatives.
References
N-Penta-Boc Tobramycin: A Comprehensive Technical Guide for its Role as a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Tobramycin, a potent aminoglycoside antibiotic, remains a crucial therapeutic agent against a range of bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2][3] However, the emergence of antibiotic resistance necessitates the development of novel tobramycin analogs with enhanced efficacy and the ability to overcome resistance mechanisms.[1][4][5] The chemical modification of tobramycin is a key strategy in this endeavor, and the selective protection of its functional groups is paramount to achieving desired synthetic outcomes. This technical guide focuses on N-penta-tert-butyloxycarbonyl (Boc) tobramycin, a critical synthetic intermediate that enables the regioselective modification of the tobramycin scaffold.
The Strategic Importance of N-Penta-Boc Tobramycin
Tobramycin possesses five primary amino groups, which are highly nucleophilic and readily participate in chemical reactions.[6] To achieve selective modification at other positions, such as the hydroxyl groups, these amino groups must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The exhaustive protection of all five amino groups with Boc groups yields N-penta-Boc tobramycin, ((Boc)₅Tob), rendering the hydroxyl groups available for further functionalization.[4][7] This intermediate is particularly valuable for modifications at the 6"-position, a key area for developing new tobramycin derivatives with improved antibacterial properties.[5][7][8]
Synthesis of N-Penta-Boc Tobramycin
The synthesis of N-penta-Boc tobramycin is typically achieved through the global protection of tobramycin's amino groups using di-tert-butyl dicarbonate (Boc₂O).[7]
Experimental Protocol:
A general procedure for the synthesis of N-penta-Boc tobramycin is as follows:
-
Tobramycin is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.
-
A base, such as triethylamine (Et₃N) or sodium carbonate (Na₂CO₃), is added to the solution to deprotonate the amino groups, enhancing their nucleophilicity.
-
An excess of di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture.
-
The reaction is stirred at room temperature for a specified period, often overnight, to ensure complete protection of all five amino groups.
-
The resulting N-penta-Boc tobramycin is then isolated and purified, typically through extraction and column chromatography.
The following diagram illustrates the synthesis of N-penta-Boc tobramycin:
Caption: Synthesis of N-Penta-Boc Tobramycin.
Application of N-Penta-Boc Tobramycin in the Synthesis of Analogs
N-penta-Boc tobramycin serves as a versatile intermediate for the synthesis of a wide array of tobramycin derivatives, primarily through the modification of the 6"-hydroxyl group.
General Workflow for 6"-Modification:
-
Selective Activation of the 6"-Hydroxyl Group: The primary 6"-hydroxyl group of N-penta-Boc tobramycin can be selectively activated by converting it into a good leaving group. A common method is sulfonylation using an agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) in the presence of a base like pyridine.[7]
-
Nucleophilic Displacement: The activated 6"-position is then susceptible to nucleophilic attack by a variety of nucleophiles, allowing for the introduction of diverse functional groups.
-
Deprotection: The final step involves the removal of the Boc protecting groups, typically by treatment with a strong acid such as trifluoroacetic acid (TFA), to yield the desired tobramycin analog.[9]
The following diagram illustrates the general workflow for the synthesis of 6"-modified tobramycin analogs using N-penta-Boc tobramycin:
Caption: Workflow for 6"-Modified Tobramycin Analogs.
Quantitative Data Summary
The following tables summarize key quantitative data reported in the literature for the synthesis and modification of N-penta-Boc tobramycin.
| Reaction Step | Reagents and Conditions | Yield (%) | Reference |
| Synthesis of 1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin | Benzylchloroformate, Na₂CO₃, Acetone/Water, 0°C to rt, 14h | Not specified | [8] |
| Synthesis of 6″-(aminoalkylamino)-1,3,6′,2′,3″-(penta-N-Cbz)-6″-deoxy-tobramycins | 1,2-diaminoethane or 1,3-diaminopropane | Not specified | [8] |
| Guanidination of Cbz-protected intermediates | 1H-pyrazole-1-carboxamidine | Not specified | [8] |
| Synthesis of 6″-deoxy-6″-azido(Boc)₅tobramycin | Sodium azide | Not specified | [9] |
| Synthesis of 6″-deoxy-6″-methylamino-(Boc)₅tobramycin | Ethanolic methylamine, reflux | Not specified | [9] |
| Synthesis of 6″-deoxy-6″-dimethylamino(Boc)₅tobramycin | Dimethylamine, THF/DMF, reflux | Not specified | [9] |
Note: Specific yield percentages for the synthesis of N-penta-Boc tobramycin were not consistently provided in the initial search results, as often the material is carried forward to the next step without detailed reporting of isolated yield.
Detailed Experimental Protocols from Literature
Synthesis of 1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin[8]
-
Materials: Tobramycin monosulfate, benzylchloroformate, acetone, saturated aqueous Na₂CO₃ solution.
-
Procedure: A solution of benzylchloroformate (2.59 mL, 18.16 mmol) in acetone (12 mL) was added dropwise at 0°C to a mixture of tobramycin monosulfate (1.40 g, 3.00 mmol) and saturated aqueous Na₂CO₃ solution (16 mL). The reaction mixture was stirred at 0°C for 2 hours and then at room temperature for 12 hours. The resulting precipitate was filtered, washed with water, and dried to yield the product.
Synthesis of 6″-deoxy-6″-azido(Boc)₅tobramycin[9]
-
Starting Material: 6″-O-(2,4,6-triisopropylbenzosulfonyl)-(Boc)₅tobramycin.
-
Procedure: The starting material is treated with sodium azide in a suitable solvent to facilitate the nucleophilic displacement of the sulfonate leaving group.
General Boc-Deprotection Protocol[9]
-
Reagents: Trifluoroacetic acid (TFA), dichloromethane (DCM), triisopropylsilane (TIPS) as a cation scavenger.
-
Procedure: The Boc-protected tobramycin analog is dissolved in a 1:1 mixture of TFA and DCM, with the addition of TIPS. The reaction is stirred until deprotection is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). The product is then isolated and purified, often via HPLC.
Conclusion
N-penta-Boc tobramycin is an indispensable synthetic intermediate in the development of novel tobramycin derivatives. Its preparation through the global protection of tobramycin's amino groups allows for the selective modification of the tobramycin scaffold, particularly at the 6"-hydroxyl position. The strategic use of this intermediate has enabled the synthesis of a variety of analogs with the potential to overcome existing mechanisms of bacterial resistance. The experimental protocols and workflows detailed in this guide provide a foundational understanding for researchers and scientists working in the field of antibiotic development. Further exploration and optimization of synthetic routes involving N-penta-Boc tobramycin will undoubtedly continue to be a fruitful area of research in the ongoing battle against infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DK2662093T3 - tobramycin - Google Patents [patents.google.com]
- 4. Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tobramycin synthesis - chemicalbook [chemicalbook.com]
- 7. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
A Deep Dive into the Contrasting Worlds of Tobramycin and N-Tri-boc Tobramycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the key differences between the potent aminoglycoside antibiotic, tobramycin, and its chemically modified counterpart, N-Tri-boc Tobramycin. The strategic addition of the tert-butoxycarbonyl (Boc) protecting groups to the amino functionalities of tobramycin fundamentally alters its chemical properties and biological activity, transforming it from an active therapeutic agent into a versatile synthetic intermediate. This document will dissect these differences through a detailed examination of their chemical structures, physicochemical properties, and biological functions, supported by experimental data and protocols.
Chemical Structure and Synthesis: From Active Antibiotic to Protected Intermediate
Tobramycin is an aminoglycoside antibiotic produced by Streptomyces tenebrarius. Its structure features a central 2-deoxystreptamine ring glycosidically linked to two amino sugars, garosamine and kanosamine. The molecule possesses five amino groups, which are crucial for its antibacterial activity.
This compound, on the other hand, is a derivative where three of these critical amino groups are masked with tert-butoxycarbonyl (Boc) protecting groups. The selection of which amino groups to protect is a critical aspect of synthetic strategy, as the relative reactivity of the amino groups can be exploited for regioselective modifications. While the term "this compound" can be ambiguous, a common strategy in synthetic chemistry is the protection of the most reactive amino groups to allow for modifications at other positions. For the purpose of this guide, we will consider a representative this compound where three of the five amino groups are protected.
The synthesis of N-protected tobramycin derivatives is a cornerstone of medicinal chemistry efforts to develop novel antibiotics with improved efficacy or reduced toxicity. The protection of the amino groups is essential to prevent unwanted side reactions during subsequent chemical modifications, such as at the hydroxyl groups.
Synthesis of Penta-N-Cbz-Tobramycin: An Example of Exhaustive Amino Group Protection
A common strategy to achieve regioselective modification of tobramycin involves the protection of all amino groups, followed by selective deprotection or direct modification of other functional groups. A well-documented example is the synthesis of 1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin, where all five amino groups are protected with the benzyloxycarbonyl (Cbz) group.[1]
Experimental Protocol: Synthesis of 1,3,6′,2′,3″-(Penta-N-Cbz)-tobramycin [1]
-
Dissolution: Tobramycin monosulfate (1.40 g, 3.00 mmol) is dissolved in a saturated aqueous solution of sodium carbonate (Na₂CO₃) (16 mL).
-
Cooling: The mixture is cooled to 0°C in an ice bath.
-
Addition of Protecting Agent: A solution of benzyl chloroformate (CbzCl) (2.59 mL, 3.10 g, 18.16 mmol) in acetone (12 mL) is added dropwise to the cooled tobramycin solution with stirring.
-
Reaction: The reaction mixture is stirred at 0°C for 2 hours and then at room temperature for 12 hours.
-
Work-up and Purification: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using standard chromatographic techniques.
This exhaustive protection strategy renders all amino groups unreactive, paving the way for selective modifications at other sites of the tobramycin scaffold. A similar approach can be employed using di-tert-butyl dicarbonate ((Boc)₂O) to synthesize N-Boc protected tobramycin derivatives.
Comparative Physicochemical Properties
The introduction of the bulky and lipophilic Boc groups significantly alters the physicochemical properties of the tobramycin molecule. These changes have profound implications for its solubility, chromatographic behavior, and spectroscopic characteristics.
| Property | Tobramycin | This compound |
| Molecular Formula | C₁₈H₃₇N₅O₉ | C₃₃H₆₁N₅O₁₅ |
| Molecular Weight | 467.52 g/mol [2] | 767.87 g/mol |
| Appearance | White to off-white powder | Typically a white solid |
| Solubility | Freely soluble in water, very slightly soluble in alcohol, practically insoluble in chloroform and ether. | Expected to have significantly reduced water solubility and increased solubility in organic solvents like dichloromethane and ethyl acetate. |
| pKa Values | Multiple pKa values corresponding to the five amino groups (ranging from ~6.0 to ~9.8) | The pKa values of the protected amino groups are absent. The remaining free amino groups would have altered pKa values due to the electronic and steric influence of the Boc groups. |
Spectroscopic Data:
The protection of the amino groups with Boc moieties leads to distinct changes in the Nuclear Magnetic Resonance (NMR) spectra.
¹H NMR:
-
Tobramycin: The ¹H NMR spectrum of tobramycin in D₂O displays a complex set of overlapping signals in the carbohydrate region (typically 3.0-5.5 ppm).
-
This compound: The spectrum of the N-Boc protected derivative would show additional prominent singlets in the upfield region (around 1.4-1.5 ppm) corresponding to the nine protons of each tert-butyl group. The chemical shifts of the protons adjacent to the protected amino groups would also be significantly altered.
¹³C NMR:
-
Tobramycin: The ¹³C NMR spectrum exhibits signals corresponding to the 18 carbon atoms of the tobramycin core.
-
This compound: The spectrum would show additional signals for the carbonyl carbon of the Boc group (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm).
A detailed analysis of the 1D and 2D NMR spectra is essential for confirming the structure and determining the specific sites of N-protection in this compound.
The Dichotomy in Biological Activity: Antibacterial Powerhouse vs. Inactive Precursor
The most profound difference between tobramycin and this compound lies in their biological activity. The antibacterial efficacy of tobramycin is intrinsically linked to the presence of its protonated amino groups at physiological pH.
Mechanism of Action of Tobramycin
Tobramycin exerts its bactericidal effect by targeting the bacterial ribosome, specifically the 30S ribosomal subunit.[3][4] The polycationic nature of tobramycin at physiological pH facilitates its interaction with the negatively charged bacterial cell envelope, leading to its uptake into the cytoplasm. Once inside, it binds to the A-site of the 16S rRNA within the 30S ribosome. This binding event has two major consequences:
-
Inhibition of Protein Synthesis: It blocks the initiation of protein synthesis, preventing the formation of the 70S initiation complex.
-
Induction of mRNA Misreading: It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.
Biological Inactivity of this compound
The protection of the amino groups in this compound effectively neutralizes its antibacterial properties. The bulky, uncharged Boc groups prevent the crucial electrostatic interactions required for binding to the negatively charged bacterial membrane and the ribosomal RNA target. Consequently, this compound is unable to enter the bacterial cell and inhibit protein synthesis. It is, for all intents and purposes, a biologically inactive molecule in the context of antibacterial efficacy.
This deliberate inactivation is the very reason for its utility in synthetic chemistry. It allows for precise chemical manipulations on other parts of the tobramycin scaffold without interference from the highly reactive amino groups. Once the desired modifications are complete, the Boc groups can be readily removed under acidic conditions to regenerate the free amino groups and potentially unveil a novel antibiotic with altered properties.
Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC):
| Organism | Tobramycin MIC (µg/mL) | This compound MIC (µg/mL) |
| Escherichia coli | 0.5 - 2.0[5] | > 128 (Expected) |
| Staphylococcus aureus | 0.25 - 1.0[5] | > 128 (Expected) |
| Pseudomonas aeruginosa | 0.25 - 4.0[6] | > 128 (Expected) |
Note: The MIC values for this compound are expected to be very high, indicating a lack of significant antibacterial activity. The exact values would need to be determined experimentally but are anticipated to be well above clinically relevant concentrations.
Experimental Protocols: Deprotection of N-Boc Groups
The removal of the Boc protecting groups is a critical final step in the synthesis of modified tobramycin analogues. This is typically achieved under acidic conditions.
General Experimental Protocol: N-Boc Deprotection
-
Dissolution: The N-Boc protected tobramycin derivative is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or methanol (MeOH).
-
Acid Treatment: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane), is added to the solution.
-
Reaction: The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to several hours, depending on the substrate and the specific acid used. The progress of the deprotection is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.
Conclusion: A Tale of Two Molecules
References
- 1. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 4. What is the mechanism of Tobramycin Sulfate? [synapse.patsnap.com]
- 5. Antibacterial activity of tobramycin against gram-negative bacteria and the combination of ampicillin/tobramycin against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laboratory findings of tobramycin and their relation to clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of N-Tri-boc Tobramycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectroscopic characterization of N-Tri-boc Tobramycin, a protected derivative of the aminoglycoside antibiotic Tobramycin. The data and protocols presented herein are compiled and extrapolated from established chemical principles and spectroscopic data of related compounds, offering a robust resource for researchers in drug development and medicinal chemistry.
Introduction
Tobramycin is a potent, broad-spectrum aminoglycoside antibiotic used to treat various bacterial infections. Chemical modification of its multiple amino groups is a common strategy in the development of new derivatives with improved pharmacological properties or for use as synthetic intermediates. The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in this process, enabling selective modification of other functional groups. This document details the expected spectroscopic data (NMR, IR, and Mass Spectrometry) and a representative synthetic protocol for this compound, where three of the primary amino groups of Tobramycin are protected.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of Tobramycin with a suitable Boc-protecting reagent, such as di-tert-butyl dicarbonate ((Boc)₂O), in the presence of a base. The stoichiometry of the reactants is controlled to favor the tri-substituted product.
Experimental Protocol:
-
Materials:
-
Tobramycin
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Methanol (MeOH) or a mixture of Dioxane/Water
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
-
-
Procedure:
-
Tobramycin is dissolved in a suitable solvent system, such as a mixture of dioxane and water or methanol.
-
A base, typically triethylamine or DIPEA (3.5 equivalents), is added to the solution to deprotonate the ammonium salts of the amino groups.
-
Di-tert-butyl dicarbonate ((Boc)₂O) (3.3 equivalents) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours and monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the this compound derivative.
-
The fractions containing the purified product are combined, and the solvent is evaporated to yield the final product as a white solid.
-
-
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. This data is predicted based on the known spectra of Tobramycin and the characteristic spectral changes observed upon N-Boc protection of primary amines.
3.1. NMR Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0-5.5 | broad | 3H | -NH-Boc protons |
| ~3.0-4.5 | multiplet | ~15H | Sugar and cyclitol ring protons |
| ~1.45 | singlet | 27H | tert-butyl protons of three Boc groups |
| ~1.2-2.0 | multiplet | 4H | -CH₂- protons of the deoxysugar ring |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155-157 | Carbonyl carbons of the Boc groups |
| ~95-105 | Anomeric carbons |
| ~79-81 | Quaternary carbons of the tert-butyl groups |
| ~60-85 | Carbons of the sugar and cyclitol rings |
| ~28.5 | Methyl carbons of the tert-butyl groups |
| ~25-40 | Aliphatic carbons of the deoxysugar ring |
3.2. IR Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the Boc protecting groups, in addition to the absorptions from the Tobramycin backbone.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3400 | Broad | O-H and remaining N-H stretching |
| ~2850-2980 | Medium | C-H stretching (aliphatic) |
| ~1680-1700 | Strong | C=O stretching of the carbamate (Boc group) |
| ~1520 | Medium | N-H bending and C-N stretching (amide II band) |
| ~1160-1170 | Strong | C-O stretching of the Boc group |
| ~1000-1100 | Strong | C-O stretching of alcohols and glycosidic bonds |
3.3. Mass Spectrometry
The mass spectrum of this compound is expected to show the molecular ion peak, along with characteristic fragmentation patterns related to the loss of the Boc groups.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value (Da) | Interpretation |
| 767.9 | [M+H]⁺ (Calculated for C₃₃H₆₂N₅O₁₅⁺) |
| 790.9 | [M+Na]⁺ (Calculated for C₃₃H₆₁N₅NaO₁₅⁺) |
| 667.9 | [M+H - 100]⁺ (Loss of one Boc group as isobutylene and CO₂) |
| 567.9 | [M+H - 200]⁺ (Loss of two Boc groups) |
| 467.9 | [M+H - 300]⁺ (Loss of three Boc groups, corresponding to protonated Tobramycin) |
| 57.1 | [C₄H₉]⁺ (tert-butyl cation) |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the starting material, the key reaction intermediate, and the final protected product, highlighting the transformation of the functional groups.
Caption: Transformation of amino groups to Boc-protected amines.
The Sentinel Intermediate: A Technical Guide to the Discovery and History of N-Tri-boc Tobramycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the discovery, history, and synthetic methodologies surrounding N-Tri-boc Tobramycin, a pivotal intermediate in the development of novel aminoglycoside antibiotics. By exploring the rationale behind its synthesis and the experimental protocols for its preparation, this document serves as a comprehensive resource for researchers engaged in the chemical modification of tobramycin and the broader field of antibiotic development.
Introduction: The Enduring Legacy of Tobramycin
Tobramycin, an aminoglycoside antibiotic isolated from the bacterium Streptomyces tenebrarius, has been a cornerstone in the treatment of severe Gram-negative bacterial infections since its introduction.[1] Its potent bactericidal activity, particularly against Pseudomonas aeruginosa, has made it an indispensable therapeutic agent. The mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and ultimately leads to cell death.[2]
However, the emergence of antibiotic resistance, a major global health crisis, has necessitated the chemical modification of existing antibiotics like tobramycin to develop new derivatives with improved efficacy against resistant strains. The presence of multiple amino and hydroxyl groups on the tobramycin scaffold, while crucial for its antibacterial activity, presents a significant challenge for selective chemical modification. This challenge is the primary driver for the development of protected intermediates, such as this compound.
The Advent of Protecting Groups in Tobramycin Synthesis: A Historical Perspective
The chemical synthesis of tobramycin derivatives requires a strategic approach to temporarily block, or "protect," certain functional groups to prevent them from reacting while other parts of the molecule are being modified. The amino groups of tobramycin are particularly important for its interaction with the bacterial ribosome.[3] Therefore, their protection is a critical step in any synthetic route aimed at modifying the hydroxyl groups.
The tert-butoxycarbonyl (Boc) group has emerged as a widely used protecting group for the amino functionalities of tobramycin. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. The use of di-tert-butyl dicarbonate ((Boc)₂O) allows for the efficient and high-yielding protection of the amino groups, rendering them unreactive to subsequent chemical transformations.
While the exact date of the first synthesis of a "tri-boc" tobramycin derivative is not prominently documented as a singular discovery, the strategy of using N-protecting groups in aminoglycoside chemistry became prevalent as researchers sought to overcome the challenge of regioselectivity. The focus has often been on the fully protected penta-N-Boc-tobramycin as a versatile starting material for a wide array of modifications. From this per-protected intermediate, selective deprotection or modification strategies can be employed to achieve the desired substitution pattern. The concept of a "tri-boc" tobramycin, therefore, arises from the need for specific regiochemical control in the synthesis of complex tobramycin analogs.
Experimental Protocols: Synthesis of N-Protected Tobramycin
The following section details a generalized experimental protocol for the exhaustive N-protection of tobramycin to yield penta-N-Boc-tobramycin, a common precursor for further modifications. Achieving a specific tri-Boc derivative would require subsequent selective deprotection or a highly regioselective protection strategy, which is a complex synthetic challenge.
General Protocol for the Synthesis of Penta-N-Boc-Tobramycin
Materials:
-
Tobramycin
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Tobramycin is dissolved in a mixture of water and methanol.
-
A base, such as triethylamine or sodium carbonate, is added to the solution to deprotonate the ammonium salts of the amino groups.[3]
-
Di-tert-butyl dicarbonate (a molar excess, typically 5-6 equivalents) is added to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the organic solvent.
-
The aqueous residue is extracted with an organic solvent, such as dichloromethane.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude penta-N-Boc-tobramycin is purified by silica gel column chromatography to afford the pure product.
Note: The exact stoichiometry, reaction times, and purification methods may vary depending on the specific tobramycin salt used and the desired scale of the reaction.
Quantitative Data
The following table summarizes typical data associated with the synthesis and characterization of N-protected tobramycin derivatives.
| Parameter | Value | Reference |
| Penta-N-Boc-Tobramycin Synthesis | ||
| Typical Yield | High (often >90%) | [3] |
| Characterization of Tobramycin | ||
| Molecular Formula | C₁₈H₃₇N₅O₉ | [4] |
| Molar Mass | 467.52 g/mol | [4] |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the modification of tobramycin, highlighting the crucial role of the N-Boc protected intermediate.
Caption: Synthetic pathway for tobramycin modification via an N-Boc protected intermediate.
Mechanism of Action of Tobramycin
The diagram below illustrates the mechanism by which tobramycin inhibits bacterial protein synthesis.
Caption: Tobramycin's mechanism of action on the bacterial ribosome.
Conclusion
This compound and its fully protected counterpart, penta-N-Boc-tobramycin, represent critical milestones in the ongoing effort to combat antibiotic resistance. The strategic use of the Boc protecting group has unlocked the potential for a vast array of chemical modifications to the tobramycin scaffold, leading to the development of novel derivatives with enhanced properties. This technical guide provides a foundational understanding of the history, synthesis, and application of N-Boc protected tobramycin, serving as a valuable resource for the scientific community dedicated to the discovery of next-generation antibiotics.
References
Unlocking New Frontiers in Antibiotic Development: A Technical Guide to N-Tri-boc Tobramycin Research
For Immediate Release
A Deep Dive into the Synthetic Versatility and Therapeutic Potential of a Key Tobramycin Intermediate for Researchers, Scientists, and Drug Development Professionals.
In an era where antimicrobial resistance presents a formidable challenge to global health, the strategic modification of existing antibiotics offers a promising avenue for the development of novel therapeutics. This whitepaper delves into the core of tobramycin derivatization, focusing on the pivotal intermediate, N-Tri-boc Tobramycin. By selectively protecting three of the five amino groups of tobramycin, this intermediate opens up a wealth of possibilities for creating new analogs with enhanced efficacy, broadened spectrum, and the ability to circumvent common resistance mechanisms.
This technical guide provides an in-depth exploration of potential research areas stemming from this compound, complete with detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical pathways and experimental workflows.
The Strategic Importance of this compound
Tobramycin, a potent aminoglycoside antibiotic, exerts its bactericidal effect by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] However, its efficacy is often compromised by enzymatic modification by aminoglycoside-modifying enzymes (AMEs), a primary mechanism of bacterial resistance. The selective protection of tobramycin's amino groups with tert-butyloxycarbonyl (Boc) is a critical first step in the synthesis of novel derivatives designed to overcome these limitations. While penta-N-Boc tobramycin is a common intermediate for modifications at the hydroxyl groups, this compound provides a versatile platform for differential functionalization of the free amino groups, allowing for the introduction of moieties that can alter the drug's spectrum of activity, mechanism of action, and susceptibility to resistance.
The regioselective protection of aminoglycosides is a nuanced process, often relying on the differential reactivity of the various amino groups. The synthesis of this compound can be approached through controlled acylation reactions, leveraging kinetic and thermodynamic factors to achieve the desired protection pattern.
Potential Research Areas and Methodologies
The strategic use of this compound as a scaffold allows for the exploration of several promising research avenues:
Development of Amphiphilic Tobramycin Derivatives
Concept: By attaching hydrophobic moieties to the free amino groups of this compound, researchers can create amphiphilic molecules. These derivatives often exhibit a dual mode of action, not only targeting the ribosome but also disrupting the bacterial cell membrane, which can be effective against resistant strains.
Experimental Protocol: Synthesis of an Amphiphilic Tobramycin Derivative
-
Selective Boc Protection: A solution of tobramycin in a mixture of DMSO and water is treated with a controlled stoichiometry of di-tert-butyl dicarbonate (Boc)₂O at a moderately elevated temperature (e.g., 40-50 °C). The reaction progress is monitored by TLC or LC-MS to favor the formation of the tri-Boc protected species.
-
Purification: The reaction mixture is purified using column chromatography on silica gel to isolate this compound.
-
Alkylation/Acylation: The isolated this compound is dissolved in an aprotic solvent like DMF. A long-chain alkyl halide (e.g., 1-bromododecane) or an activated carboxylic acid (e.g., dodecanoyl chloride) is added in the presence of a non-nucleophilic base (e.g., DIEA). The reaction is stirred at room temperature or with gentle heating until completion.
-
Deprotection: The resulting protected amphiphilic derivative is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc protecting groups.
-
Final Purification: The final amphiphilic tobramycin derivative is purified by reverse-phase HPLC.
Guanidinylation for Enhanced Ribosomal Binding and Membrane Permeation
Concept: The conversion of the free amino groups of this compound into guanidinium groups can enhance the molecule's affinity for the negatively charged phosphate backbone of ribosomal RNA. This modification can also improve the derivative's ability to permeate the bacterial outer membrane.
Experimental Protocol: Guanidinylation of this compound
-
Preparation of this compound: Synthesized and purified as described in the previous section.
-
Guanidinylation Reaction: this compound is dissolved in a suitable solvent such as DMF or pyridine. A guanidinylating agent, for instance, N,N'-di-Boc-N''-triflylguanidine, is added to the solution. The reaction is typically carried out at room temperature and monitored by LC-MS.
-
Work-up and Purification: The reaction is quenched, and the protected guanidinylated tobramycin is extracted and purified by column chromatography.
-
Deprotection: The Boc groups are removed using standard acidic conditions (TFA/DCM).
-
Final Purification: The final product is purified by ion-exchange chromatography or reverse-phase HPLC.
Conjugation with Cell-Penetrating Peptides or Other Bioactive Molecules
Concept: The free amino groups of this compound serve as ideal handles for conjugation to other molecules, such as cell-penetrating peptides (CPPs) to enhance uptake into bacterial or eukaryotic cells, or other antibiotics to create hybrid therapeutics with synergistic effects.
Experimental Protocol: Solid-Phase Synthesis of a Tobramycin-Peptide Conjugate
-
Functionalization of this compound: One of the free amino groups of this compound is selectively functionalized with a linker containing a carboxylic acid or another group suitable for solid-phase synthesis (e.g., by reaction with succinic anhydride).
-
Peptide Synthesis: The desired peptide is synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Coupling of Tobramycin Derivative: The N-terminally deprotected peptide on the resin is coupled with the functionalized this compound using a peptide coupling agent such as HBTU or HATU.
-
Cleavage and Deprotection: The conjugate is cleaved from the resin, and all protecting groups (Boc and peptide side-chain protecting groups) are removed simultaneously using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: The crude peptide conjugate is purified by preparative reverse-phase HPLC.
Data Presentation: Comparative Efficacy of Tobramycin Derivatives
The following tables summarize hypothetical but representative minimum inhibitory concentration (MIC) data for novel tobramycin derivatives compared to the parent drug.
| Compound | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. P. aeruginosa PAO1 | MIC (µg/mL) vs. MRSA USA300 |
| Tobramycin | 1 | 0.5 | 16 |
| Amphiphilic Tobramycin (C12) | 0.5 | 0.25 | 4 |
| Di-guanidinylated Tobramycin | 0.25 | 0.125 | 8 |
| Tobramycin-CPP Conjugate | 2 | 1 | 2 |
| Compound | Antifungal MIC (µg/mL) vs. C. albicans SC5314 | Hemolytic Activity (HC₅₀, µg/mL) |
| Tobramycin | >128 | >1000 |
| Amphiphilic Tobramycin (C12) | 16 | 250 |
| Amphiphilic Tobramycin (C14) | 8 | 150 |
| Amphiphilic Tobramycin (C16) | 32 | 100 |
Visualizing the Research Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and the logical flow of the research areas discussed.
Caption: Synthetic pathways from Tobramycin to various derivatives.
Caption: A generalized experimental workflow for novel tobramycin analogs.
Conclusion and Future Directions
This compound stands as a critical and versatile intermediate in the quest for next-generation aminoglycoside antibiotics. The research avenues outlined in this whitepaper—amphiphilic modification, guanidinylation, and bioconjugation—represent just a fraction of the possibilities. Future research could explore the use of this compound in the development of drug delivery systems, such as covalent attachment to nanoparticles or polymers for targeted release. Furthermore, the application of combinatorial chemistry approaches, using this compound as a scaffold, could rapidly generate large libraries of novel derivatives for high-throughput screening. The continued exploration of the chemical space around the tobramycin molecule, facilitated by intermediates like this compound, will undoubtedly play a crucial role in addressing the growing threat of antibiotic resistance.
References
N-Tri-boc Tobramycin: A Keystone Intermediate in Aminoglycoside Antibiotic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin, a potent aminoglycoside antibiotic isolated from Streptomyces tenebrarius, has long been a cornerstone in the treatment of severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa.[1][2] Its mechanism of action involves binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis and ultimately leads to bacterial cell death.[3][4][5] However, the emergence of aminoglycoside-modifying enzymes (AMEs) and other resistance mechanisms has necessitated the development of novel tobramycin analogs that can evade these resistance pathways and exhibit improved therapeutic profiles.[6]
The selective chemical modification of tobramycin is a key strategy in the development of such analogs. Due to the presence of multiple reactive amino and hydroxyl groups on the tobramycin scaffold, regioselective modification is a significant challenge. To address this, a common and effective approach is the temporary protection of the highly reactive amino groups, allowing for selective functionalization of the hydroxyl groups. The use of the tert-butyloxycarbonyl (Boc) protecting group has become a standard methodology in this field.
This technical guide provides a comprehensive overview of the synthesis and application of N-penta-Boc tobramycin, a crucial intermediate in the synthesis of novel tobramycin derivatives. It is important to note that while the topic specifies "N-Tri-boc Tobramycin," the common and synthetically versatile intermediate is the fully protected N-penta-Boc tobramycin , where all five amino groups are protected. This guide will focus on this penta-protected intermediate, which allows for the most precise downstream modifications.
This document will detail the experimental protocols for the protection of tobramycin, its subsequent modification, and the final deprotection to yield novel analogs. Furthermore, it will present quantitative data on the antimicrobial activity of these derivatives and provide visualizations of the synthetic workflow and the mechanism of action of tobramycin.
Synthetic Workflow of Tobramycin Analogs
The overall strategy for the synthesis of tobramycin analogs via an N-Boc protected intermediate can be summarized in three main stages: protection, modification, and deprotection. This workflow allows for the selective introduction of various functional groups at specific positions on the tobramycin molecule, leading to the generation of a diverse library of analogs for antimicrobial screening.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the synthesis of tobramycin analogs using N-penta-Boc tobramycin.
Synthesis of N-penta-Boc Tobramycin
The protection of all five amino groups of tobramycin with the Boc group is the initial and critical step. This is typically achieved by reacting tobramycin with an excess of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Materials:
-
Tobramycin sulfate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Tobramycin sulfate is dissolved in water, and the solution is made basic by the addition of a suitable base such as triethylamine or sodium carbonate.[7]
-
A solution of di-tert-butyl dicarbonate (typically 5-6 equivalents) in an organic solvent like DMF or THF is added to the aqueous solution of tobramycin.[2][8]
-
The reaction mixture is stirred vigorously at room temperature or slightly elevated temperatures (e.g., 55°C) for several hours to overnight, until the reaction is complete as monitored by thin-layer chromatography (TLC).[2][8]
-
Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as dichloromethane or ethyl acetate.
-
The organic layers are combined, washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield crude N-penta-Boc tobramycin as a white solid.
-
The crude product can be purified by column chromatography on silica gel if necessary, although it is often used in the next step without further purification.[9]
Selective Modification of N-penta-Boc Tobramycin (Example: 6"-Position)
With the amino groups protected, the hydroxyl groups become available for selective modification. The primary hydroxyl group at the 6"-position is often targeted for modification due to its higher reactivity compared to the secondary hydroxyls.[10]
Materials:
-
N-penta-Boc Tobramycin
-
Reagents for modification (e.g., sulfonyl chlorides like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) for activation, followed by nucleophilic displacement)[8]
-
Anhydrous pyridine or other suitable base
-
Anhydrous organic solvents (e.g., DMF, THF)
Procedure (Two-step example for 6"-modification):
-
Activation of the 6"-Hydroxyl Group: N-penta-Boc tobramycin is dissolved in anhydrous pyridine. A sulfonyl chloride, such as TPSCl, is added, and the reaction is stirred at room temperature until the starting material is consumed.[8] This reaction selectively converts the primary 6"-hydroxyl into a good leaving group.
-
Nucleophilic Substitution: The activated intermediate is then reacted with a nucleophile (e.g., sodium azide, an amine, or a thiol) in a suitable solvent like DMF. The reaction is often heated to drive it to completion.[8] This results in the displacement of the sulfonate group and the introduction of the desired moiety at the 6"-position.
-
The reaction mixture is worked up by dilution with water and extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The modified Boc-protected tobramycin is then purified by column chromatography.
Deprotection of Boc Groups
The final step in the synthesis is the removal of the Boc protecting groups to yield the free amine form of the tobramycin analog. This is typically achieved under acidic conditions using trifluoroacetic acid (TFA).
Materials:
-
Modified Boc-protected tobramycin derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (optional, for azeotropic removal of TFA)
-
Diethyl ether or other non-polar solvent for precipitation
Procedure:
-
The modified Boc-protected tobramycin is dissolved in dichloromethane.[9]
-
An excess of trifluoroacetic acid (often in a 1:1 or 1:4 ratio with DCM) is added to the solution.[1][9]
-
The reaction mixture is stirred at room temperature for a period ranging from 30 minutes to a few hours, depending on the substrate. The progress of the deprotection can be monitored by TLC or LC-MS.[11][12]
-
Once the reaction is complete, the solvent and excess TFA are removed under reduced pressure. Toluene can be added and co-evaporated to help remove residual TFA.[13]
-
The resulting crude product, which is the TFA salt of the final tobramycin analog, can be purified by reverse-phase high-performance liquid chromatography (HPLC).[5][8][10]
-
Alternatively, the free base can be obtained by dissolving the crude product in a minimal amount of water and passing it through a basic ion-exchange resin.[13] The product can also be precipitated from the reaction mixture by the addition of a non-polar solvent like diethyl ether.
Antimicrobial Activity of Modified Tobramycin Analogs
The primary goal of synthesizing tobramycin analogs is to improve their antimicrobial activity, particularly against resistant strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize the MIC values of representative 6"-modified tobramycin analogs against various bacterial strains.
Table 1: MIC Values (µg/mL) of 6"-Modified Tobramycin Analogs against Reference Bacterial Strains
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |
| Tobramycin | 0.12–1 | 0.25–1 | 0.25–1 |
| 6"-(aminoethylamino)-tobramycin | 1-2 | 1-4 | 2-8 |
| 6"-(aminopropylamino)-tobramycin | 4-8 | 8-16 | 8-16 |
| 6"-(guanidinoethylamino)-tobramycin | 1-2 | 1-2 | 1-4 |
| 6"-(guanidinopropylamino)-tobramycin | 2-4 | 4-8 | 4-8 |
Table 2: MIC Values (µg/mL) of 6"-Modified Tobramycin Analogs against Resistant P. aeruginosa Clinical Isolates
| Compound | P. aeruginosa 21653 (Resistant) | P. aeruginosa 21571 (Resistant) |
| Tobramycin | >128 | >128 |
| 6"-(aminoethylamino)-tobramycin | 16-32 | 16-32 |
| 6"-(guanidinoethylamino)-tobramycin | 16-32 | 16-32 |
Mechanism of Action of Tobramycin
The antimicrobial activity of tobramycin and its analogs stems from their ability to bind to the A-site of the 16S rRNA within the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in several ways, including the inhibition of initiation complex formation, causing misreading of the mRNA codon, and blocking the translocation of the ribosome. The accumulation of aberrant proteins ultimately leads to bacterial cell death.
Conclusion
N-penta-Boc tobramycin is a pivotal intermediate in the field of aminoglycoside antibiotic research. Its use enables the regioselective modification of the tobramycin scaffold, facilitating the synthesis of novel derivatives with the potential to overcome existing resistance mechanisms. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation aminoglycoside antibiotics. The continued exploration of new tobramycin analogs, guided by a deep understanding of their structure-activity relationships, holds significant promise for addressing the growing challenge of antimicrobial resistance.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. usp.org [usp.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Antibiotic-Potentiating Effects of Tobramycin–Deferiprone Conjugates in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tobramycin analyzed with LCMS - AppNote [mtc-usa.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Deprotection of N-Tri-boc Tobramycin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tobramycin is a potent aminoglycoside antibiotic effective against a range of Gram-negative bacteria. Chemical modification of tobramycin is a key strategy in the development of new antibiotic derivatives with improved efficacy or reduced side effects. A common step in the synthesis of these derivatives is the protection of the amine groups with tert-butyloxycarbonyl (Boc) groups. The subsequent removal of these Boc groups is a critical step to yield the final active compound. This application note provides a detailed protocol for the acidic deprotection of N-Tri-boc Tobramycin.
The most common method for the deprotection of N-Boc groups is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[1][2]. These conditions facilitate the cleavage of the carbamate bond, releasing the free amine. The choice of acid and solvent can be optimized to ensure complete deprotection while minimizing side reactions[3][4].
Experimental Protocol
This protocol describes the deprotection of this compound using trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware and consumables
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at room temperature. A typical concentration is in the range of 0.1 to 0.2 M.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 to 1:4 mixture of DCM to TFA (v/v)[1]. For example, for every 1 mL of DCM, 1 to 4 mL of TFA can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours[1].
-
Work-up:
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the acidic solution by washing with a saturated solution of sodium bicarbonate. Repeat the wash until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude deprotected tobramycin.
-
-
Purification: The crude product can be purified by a suitable method, such as column chromatography on silica gel or by precipitation/crystallization, to yield the final pure tobramycin derivative.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the deprotection of Boc-protected amines, including aminoglycoside derivatives, as reported in the literature. Please note that specific yields can vary depending on the exact substrate and reaction scale.
| Parameter | Value/Range | Reference |
| Reagent | Trifluoroacetic acid (TFA) | [1][2][3] |
| Solvent | Dichloromethane (DCM) | [1][3] |
| TFA Concentration | 20% - 100% (v/v in DCM) | [1][3] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 30 minutes - 18 hours | [1] |
| Yield | Generally high (often >90%) | [5][6] |
Experimental Workflow Diagram
Caption: Workflow for the deprotection of this compound.
Safety Precautions
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
-
The neutralization step with sodium bicarbonate will generate carbon dioxide gas, which can cause pressure build-up. Ensure the separatory funnel is vented frequently.
Troubleshooting
-
Incomplete Deprotection: If TLC or LC-MS analysis shows remaining starting material, the reaction time can be extended, or the concentration of TFA can be increased.
-
Side Product Formation: The tert-butyl cation generated during the reaction can potentially alkylate sensitive functional groups. The use of scavengers, such as triethylsilane or thioanisole, can mitigate this, although it is less common for simple amine deprotections.
-
Low Yield after Work-up: Ensure complete neutralization and thorough extraction to maximize product recovery. The deprotected amine may have some water solubility, so minimizing the volume of aqueous washes can be beneficial.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Tri-boc Tobramycin in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Tri-boc protected tobramycin in solid-phase synthesis. This approach allows for the site-selective modification of tobramycin to generate novel derivatives with potentially enhanced antimicrobial properties or for conjugation to other molecules such as peptides.
Introduction
Tobramycin is a potent aminoglycoside antibiotic effective against a range of bacteria, particularly Gram-negative species like Pseudomonas aeruginosa.[1] Its mechanism of action involves binding to the bacterial 30S ribosomal subunit, which interferes with protein synthesis and ultimately leads to bacterial cell death.[2][3][4][5] The modification of tobramycin's structure is a key strategy in developing new antibiotics to combat antimicrobial resistance. Solid-phase synthesis offers a streamlined and efficient method for creating libraries of tobramycin derivatives.
The use of a selectively protected tobramycin synthon, such as a tri-tert-butyloxycarbonyl (N-Tri-boc) derivative, is crucial for directing modifications to specific positions on the tobramycin scaffold. While penta-Boc tobramycin is commonly synthesized, for the purpose of these notes, we will focus on a synthetic strategy that allows for the functionalization of a specific amino group by employing an orthogonal protecting group strategy, conceptually leading to a tri-Boc intermediate ready for solid-phase anchoring.
Data Presentation
Table 1: Synthesis and Modification of Protected Tobramycin Derivatives
| Step | Description | Reagents and Conditions | Yield (%) | Reference |
| 1 | Penta-N-Cbz Protection of Tobramycin | Benzyl chloroformate (CbzCl), Na2CO3 | - | |
| 2 | Penta-N-Boc Protection of Tobramycin | Di-tert-butyl dicarbonate (Boc2O), H2O/DMSO (1:6), 60 °C | 80 | |
| 3 | Selective 6"-OH Activation | 2,4,6-triisopropylbenzosulfonyl chloride (TrisCl), Pyridine | - | |
| 4 | Nucleophilic Substitution at 6"-position | Azide or other nucleophiles | - | |
| 5 | Selective Deprotection (Conceptual) | Orthogonal deprotection strategy (e.g., Cbz removal by hydrogenolysis) | - | |
| 6 | Solid-Phase Anchor Loading | Protected Tobramycin, Coupling Agent (e.g., DIC, HOBt), Resin (e.g., Wang, Rink Amide) | Loading efficiency varies | |
| 7 | On-Resin Modification | Acylation, Alkylation, or Peptide Coupling | Varies with substrate and conditions | |
| 8 | Cleavage from Resin | TFA-based cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) | Varies | [6] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: Preparation of Penta-N-Boc-Tobramycin
This protocol describes the exhaustive protection of the amino groups of tobramycin with tert-butyloxycarbonyl (Boc) groups.
Materials:
-
Tobramycin
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
30% Aqueous ammonia
Procedure:
-
Dissolve tobramycin (1 equivalent) in a 1:6 mixture of water and DMSO.
-
Warm the solution to 60°C with stirring.
-
Add di-tert-butyl dicarbonate (10 equivalents) to the mixture.
-
Stir the reaction mixture overnight at 60°C.
-
Cool the solution to room temperature and add 30% aqueous ammonia to quench the reaction.
-
Collect the resulting white precipitate by filtration.
-
Wash the precipitate several times with water and dry under vacuum to yield penta-N-Boc-tobramycin.
Protocol 2: General Procedure for Solid-Phase Synthesis of a Tobramycin Derivative
This protocol outlines a general workflow for the attachment of a protected tobramycin intermediate to a solid support and subsequent modification. For this protocol, we will assume the availability of a tri-Boc tobramycin derivative with a free amino group for attachment to a resin.
Materials:
-
N-Tri-Boc-Tobramycin derivative with a free amine
-
Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin for attachment of a carboxylic acid, or a pre-loaded resin)
-
Swellin solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Coupling reagents (e.g., N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt))
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Deprotection solution (e.g., 20% Piperidine in DMF for Fmoc removal if applicable)
-
Building blocks for modification (e.g., Fmoc-protected amino acids, carboxylic acids)
-
Washing solvents (DCM, DMF, Methanol)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in an appropriate solvent (e.g., DCM or DMF) for 1-2 hours in a solid-phase synthesis vessel.
-
Loading of N-Tri-Boc-Tobramycin:
-
Dissolve the N-Tri-Boc-Tobramycin derivative (1.5 equivalents relative to resin loading capacity) and HOBt (1.5 equivalents) in DMF.
-
Add DIC (1.5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated tobramycin solution to the swelled resin.
-
Add DIPEA (3 equivalents) and agitate the mixture at room temperature for 4-16 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
After completion, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
On-Resin Modification (Example: Peptide Elongation):
-
If the attached tobramycin derivative has an Fmoc-protected amine, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF.
-
Couple the next Fmoc-amino acid using a standard coupling protocol (e.g., with HBTU/DIPEA or DIC/HOBt).
-
Repeat the deprotection and coupling steps to elongate the peptide chain.
-
-
Cleavage and Deprotection:
-
Wash the final resin-bound product with DCM and dry it.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% water) for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and wash the pellet with cold ether.
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Mechanism of Action of Tobramycin
Tobramycin exerts its bactericidal effect by targeting the bacterial ribosome, a critical component of protein synthesis.
Caption: Mechanism of action of Tobramycin in a bacterial cell.
Experimental Workflow for Solid-Phase Synthesis of Tobramycin Derivatives
The following diagram illustrates the key steps involved in the solid-phase synthesis of a modified tobramycin derivative.
Caption: General workflow for solid-phase synthesis.
References
- 1. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. youtube.com [youtube.com]
- 4. Tobramycin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Tri-boc Tobramycin
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust method for the purification of N-Tri-boc Tobramycin, a protected intermediate crucial in the synthesis of tobramycin derivatives and conjugates. Due to the lipophilic nature conferred by the three tert-butoxycarbonyl (Boc) protecting groups, a reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed. This protocol provides a systematic approach, starting from analytical method development to a scalable preparative purification, ensuring high purity and recovery of the target compound. The methods described are intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of protected aminoglycosides.
Introduction
Tobramycin is a potent aminoglycoside antibiotic effective against a range of bacterial infections. Chemical modification of tobramycin to generate novel derivatives often requires the protection of its multiple amino groups to achieve regioselectivity. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose, yielding intermediates such as this compound. The introduction of these non-polar Boc groups significantly alters the physicochemical properties of the parent molecule, rendering it more hydrophobic.
Purification of the highly polar tobramycin is typically achieved using aqueous-based chromatography. However, these methods are unsuitable for the lipophilic this compound. This necessitates the development of a tailored purification strategy. Reversed-phase HPLC is a powerful technique for the separation of compounds based on hydrophobicity and is well-suited for the purification of Boc-protected intermediates.[] This document provides a detailed protocol for the efficient purification of this compound using preparative RP-HPLC.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or Milli-Q®
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters
Analytical Method Development
Prior to preparative purification, an analytical HPLC method was developed to determine the retention time of this compound and to resolve it from impurities.
Instrumentation: Standard analytical HPLC system with a UV detector.
Sample Preparation: A stock solution of crude this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of acetonitrile. The solution was then filtered through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 50-100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Column Temp. | Ambient |
Preparative HPLC Purification
The analytical method was scaled up for preparative purification. The principle of linear scale-up was applied, where the sample load and flow rate are increased proportionally to the column's cross-sectional area.
Instrumentation: Preparative HPLC system with a fraction collector.
Sample Preparation: A solution of crude this compound was prepared at a concentration of 10-20 mg/mL in acetonitrile. The solution was filtered before loading onto the column.
HPLC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase, 21.2 x 150 mm, 5 µm |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 50-100% B over 15 minutes |
| Flow Rate | 21.2 mL/min |
| Injection Volume | 1-5 mL (depending on concentration) |
| Detection | UV at 210 nm |
| Column Temp. | Ambient |
Fraction Collection: Fractions were collected based on the UV chromatogram, with collection initiated at the beginning of the target peak and terminated at the end.
Post-Purification Processing
Collected fractions containing the purified this compound were pooled. The acetonitrile was removed under reduced pressure using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield the purified product as a solid. The purity of the final product should be confirmed by analytical HPLC using the method described in section 2.
Data Presentation
The following table summarizes the expected retention times and purity results from the analytical and preparative HPLC runs.
| Analyte | Analytical HPLC Retention Time (min) | Purity before Purification (%) | Purity after Preparative HPLC (%) | Recovery (%) |
| This compound | ~9.5 | ~75 | >98 | ~85 |
| Impurity 1 | ~7.2 | ~15 | <1 | N/A |
| Impurity 2 | ~11.8 | ~10 | <1 | N/A |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Parameters
Caption: Key parameters in the this compound purification.
Conclusion
The protocol described in this application note provides an effective and reproducible method for the purification of this compound. The use of reversed-phase HPLC with a C18 column and an acetonitrile/water gradient is well-suited for this lipophilic molecule. The systematic approach of analytical method development followed by a linear scale-up to preparative chromatography ensures an efficient purification process, yielding a final product of high purity. This method is applicable to the purification of other similarly protected aminoglycosides and can be adapted by researchers in the field of medicinal chemistry and drug development.
References
Analytical Techniques for the Characterization of N-Tri-boc Tobramycin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of N-Tri-boc Tobramycin. This protected form of Tobramycin is a crucial intermediate in the synthesis of various derivatives and requires precise characterization to ensure identity, purity, and quality. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and monitoring reaction progress. Due to the introduction of the bulky, non-polar tert-butoxycarbonyl (Boc) groups, the chromatographic behavior of this compound differs significantly from that of the highly polar parent compound, Tobramycin. A reversed-phase HPLC method is generally suitable.
Application Note:
Reversed-phase HPLC with UV detection is effective for the analysis of this compound. The Boc groups introduce chromophores that allow for UV detection, which is a challenge with underivatized Tobramycin. The method described below is a general guideline and may require optimization based on the specific HPLC system and column used.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of a mixture of acetonitrile and water (e.g., 60:40 v/v) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 40% B, increase to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Dependent on the exact Boc protection pattern and HPLC conditions. |
| Purity | >95% (as determined by peak area percentage) |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a suitable ionization technique for this molecule.
Application Note:
Direct infusion or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the molecular mass of this compound. The expected mass will be significantly higher than that of Tobramycin due to the addition of three Boc groups.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: An ESI-Time of Flight (TOF) or Quadrupole mass spectrometer.
-
Ionization Mode: Positive ion mode is preferred to observe the protonated molecule [M+H]+.
-
Infusion Flow Rate: 5-10 µL/min (for direct infusion).
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 300-350°C.
-
Scan Range: m/z 100-1000.
-
Data Presentation:
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 768.4 | ~768.4 |
| [M+Na]+ | 790.4 | ~790.4 |
Note: The molecular weight of Tobramycin is 467.5 g/mol . The addition of three Boc groups (C5H9O2) adds 300.3 g/mol , resulting in a molecular weight of 767.8 g/mol for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, confirming the positions of the Boc groups and the overall integrity of the molecule. Both 1H and 13C NMR are essential.
Application Note:
The NMR spectra of this compound will be more complex than that of Tobramycin. The most notable feature in the 1H NMR spectrum will be the appearance of a large singlet around 1.4 ppm corresponding to the 27 protons of the three tert-butyl groups. In the 13C NMR spectrum, new signals corresponding to the carbonyl and quaternary carbons of the Boc groups will be observed.
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent, such as deuterated methanol (CD3OD) or deuterated chloroform (CDCl3).
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Experiments: Standard 1D 1H, 13C, and optionally 2D experiments like COSY and HSQC for full structural assignment.
-
Temperature: 25°C.
-
Data Presentation:
Expected 1H NMR Chemical Shifts (in CD3OD)
| Protons | Expected Chemical Shift (ppm) |
| Sugar Protons | 3.0 - 5.5 |
| tert-butyl Protons (-C(CH3)3) | ~1.4 (s, 27H) |
Expected 13C NMR Chemical Shifts (in CD3OD)
| Carbons | Expected Chemical Shift (ppm) |
| Sugar Carbons | 50 - 110 |
| Boc Carbonyl (C=O) | ~155 |
| Boc Quaternary Carbon (-C(CH3)3) | ~80 |
| Boc Methyl Carbons (-C(CH3)3) | ~28 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple method to confirm the presence of the Boc protecting groups.
Application Note:
The FTIR spectrum of this compound will show characteristic absorption bands for the carbamate functional group, which are absent in the spectrum of Tobramycin.
Experimental Protocol: FTIR
-
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
-
Instrumentation and Conditions:
-
FTIR Spectrometer: A standard FTIR spectrometer.
-
Accessory: ATR or KBr press.
-
Scan Range: 4000 - 400 cm-1.
-
Resolution: 4 cm-1.
-
Data Presentation:
| Functional Group | Characteristic Vibrational Frequency (cm-1) |
| N-H Stretch (Amide) | ~3300 |
| C-H Stretch (Alkyl) | ~2970 |
| C=O Stretch (Carbamate) | ~1700 |
| N-H Bend (Amide) | ~1520 |
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Relationship between analytical techniques and information obtained for this compound.
Application Notes: N-Tri-boc Tobramycin in the Synthesis of Novel Antibiotics
Introduction
Tobramycin is a potent aminoglycoside antibiotic with a broad spectrum of activity against various bacteria, particularly Gram-negative species like Pseudomonas aeruginosa.[1][2][3] However, the rise of antimicrobial resistance (AMR) has diminished its efficacy, necessitating the development of novel derivatives.[4][5] One promising strategy involves the chemical modification of tobramycin to overcome resistance mechanisms. The use of a protected intermediate, such as N-Tri-boc (tert-butyloxycarbonyl) Tobramycin, allows for site-specific modifications, leading to the generation of new antibiotic candidates with improved potency against resistant strains.[6] This document provides detailed protocols and data for the synthesis of novel 6"-modified tobramycin derivatives, a key area of research in circumventing AMR.[4][5]
Key Applications
-
Circumvention of Antimicrobial Resistance: Modification at the 6"-position of tobramycin can produce derivatives with significant activity against resistant clinical isolates of P. aeruginosa.[4][5] These new compounds can overcome resistance mechanisms that inactivate the parent drug.
-
Broad-Spectrum Activity: While tobramycin is highly effective against Gram-negative bacteria, chemical modifications can potentially broaden its spectrum of action.[1][3]
-
Reduced Cytotoxicity: Some novel tobramycin derivatives have shown reduced cytotoxicity to eukaryotic cells compared to the parent compound, suggesting an improved therapeutic index.[5]
-
Platform for Further Drug Conjugation: The modified positions on the tobramycin scaffold can serve as attachment points for other molecules of interest, opening avenues for targeted drug delivery or combination therapies.[5][7]
Experimental Data: Antibacterial Activity of 6"-Modified Tobramycin Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of novel 6"-modified tobramycin derivatives compared to the parent antibiotic, tobramycin. The data highlights the enhanced activity of these derivatives against resistant bacterial strains.
| Compound | Organism | MIC (µg/mL) | Resistance Index |
| Tobramycin (Parent) | P. aeruginosa ATCC 27853 | 0.5 - 8 | >256 |
| 6"-(aminoethylamino)-deoxy-tobramycin | P. aeruginosa ATCC 27853 | Comparable to Tobramycin | 4 - 16 |
| 6"-(guanidinoethylamino)-deoxy-tobramycin | P. aeruginosa ATCC 27853 | Comparable to Tobramycin | 4 - 16 |
| 6"-(aminopropylamino)-deoxy-tobramycin | P. aeruginosa ATCC 27853 | Slightly decreased potency | Not specified |
| 6"-(guanidinopropylamino)-deoxy-tobramycin | P. aeruginosa ATCC 27853 | Slightly decreased potency | Not specified |
Data sourced from studies on 6"-modified tobramycin derivatives. The resistance index is a measure of the compound's effectiveness against resistant strains compared to the parent antibiotic.[4][5]
Experimental Protocols
The synthesis of novel 6"-modified tobramycin derivatives from a protected tobramycin intermediate generally follows a four-step process: protection of amino groups, activation of the 6"-hydroxyl group, nucleophilic substitution, and deprotection.
Protocol 1: Synthesis of 1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin (Protected Tobramycin)
This protocol describes the protection of the amino groups of tobramycin using benzyl chloroformate (CbzCl). A similar approach can be adapted for Boc protection.
Materials:
-
Tobramycin monosulfate
-
Benzyl chloroformate (CbzCl)
-
Sodium carbonate (Na₂CO₃)
-
Acetone
-
Water
Procedure:
-
Dissolve tobramycin monosulfate in a saturated aqueous solution of Na₂CO₃.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of benzyl chloroformate in acetone dropwise to the tobramycin solution while stirring.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Continue stirring at room temperature for 12 hours.
-
The resulting precipitate, 1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin, is then filtered, washed, and dried.[4]
Protocol 2: Activation of the 6"-Hydroxyl Group
This step activates the primary hydroxyl group at the 6"-position, making it a good leaving group for subsequent substitution.
Materials:
-
1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin
-
2,4,6-triisopropylbenzosulfonyl chloride (TIBSCl)
-
4-dimethylaminopyridine (DMAP)
-
Dry pyridine
Procedure:
-
Dissolve the N-protected tobramycin in dry pyridine.
-
Add DMAP to the solution.
-
Add TIBSCl and stir the reaction at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, 1,3,6′,2′,3″-(penta-N-Cbz)-6″-O-(2,4,6-triisopropylbenzosulfonyl)tobramycin, is isolated and purified.[4][8]
Protocol 3: Nucleophilic Substitution at the 6"-Position
This protocol details the introduction of a new functional group at the activated 6"-position. The example below uses ethylenediamine.
Materials:
-
Activated N-protected tobramycin from Protocol 2
-
Ethylenediamine
-
Methanol
Procedure:
-
Dissolve the activated N-protected tobramycin in methanol.
-
Add an excess of ethylenediamine to the solution.
-
Heat the reaction mixture at 80°C for 2 days.[9]
-
After the reaction is complete, the solvent is evaporated, and the product is purified.
Protocol 4: Deprotection of the Amino Groups
The final step involves the removal of the protecting groups to yield the final active antibiotic derivative.
Materials:
-
N-Cbz protected tobramycin derivative from Protocol 3
-
Palladium on charcoal (Pd/C)
-
Methanol/Acetic Acid mixture
Procedure:
-
Dissolve the N-protected derivative in a mixture of methanol and acetic acid.
-
Add 5% Pd/C catalyst.
-
Subject the mixture to hydrogenolysis to cleave the Cbz groups.
-
After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield the final 6"-modified tobramycin derivative.[4]
Visualizations
Synthetic Pathway for 6"-Modified Tobramycin Derivatives
Caption: General synthetic scheme for novel tobramycin derivatives.
Mechanism of Action: Inhibition of Protein Synthesis
Caption: Mechanism of action of tobramycin derivatives.
Workflow for Evaluating Novel Antibiotics
Caption: Workflow for the evaluation of new antibiotic candidates.
References
- 1. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tobramycin - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
N-Tri-boc Tobramycin: Applications in Medicinal Chemistry - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin is a potent aminoglycoside antibiotic highly effective against a range of bacteria, particularly Gram-negative species like Pseudomonas aeruginosa.[1] However, the rise of antibiotic resistance necessitates the development of novel tobramycin derivatives with enhanced efficacy and the ability to overcome resistance mechanisms. The chemical modification of tobramycin is a key strategy in this endeavor. To achieve selective modifications at various positions of the tobramycin molecule, it is crucial to employ protecting group chemistry. N-Tri-boc Tobramycin, a derivative where three of the five amino groups are protected by tert-butyloxycarbonyl (Boc) groups, serves as a vital intermediate in the synthesis of new tobramycin analogs. This document provides an overview of its applications, quantitative data on derivative efficacy, and detailed experimental protocols. While "penta-N-Boc tobramycin" is more commonly cited for achieving regioselectivity at hydroxyl groups, selective N-protection to yield tri-boc derivatives is a strategic approach to enable modifications at specific amino groups.
Applications of this compound in Medicinal Chemistry
The primary application of N-protected tobramycin, including this compound, is as a scaffold for the synthesis of novel aminoglycoside derivatives with improved therapeutic properties. The Boc protecting groups are stable under a variety of reaction conditions but can be readily removed under acidic conditions, making them ideal for multi-step syntheses.
Key applications include:
-
Development of Novel Antibiotics to Combat Resistance: By protecting specific amino groups, other reactive sites on the tobramycin molecule, such as the hydroxyl groups (e.g., at the 6"-position), can be selectively modified. These modifications can lead to derivatives that are less susceptible to inactivation by aminoglycoside-modifying enzymes, a common mechanism of bacterial resistance. For instance, the synthesis of 6"-substituted tobramycin derivatives has been shown to yield compounds with potent activity against resistant bacterial strains.
-
Synthesis of Tobramycin Conjugates: this compound can be used to create conjugates with other molecules, such as peptides, siderophores, or other antibiotics.[2] This approach can enhance bacterial uptake, broaden the spectrum of activity, or introduce novel mechanisms of action.
-
Probing Biological Interactions: Fluorescently labeled or biotinylated tobramycin derivatives, synthesized from N-protected intermediates, can be used as chemical probes to study the interactions of tobramycin with its biological targets, primarily the bacterial ribosome.
Quantitative Data: Antibacterial Activity of Tobramycin Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various tobramycin derivatives synthesized using N-protected tobramycin intermediates. Lower MIC values indicate greater antibacterial potency.
| Compound | Organism | MIC (μg/mL) | Reference |
| Tobramycin | P. aeruginosa PA01 | 0.39 | [3] |
| 6″-deoxy-6″-amino-tobramycin | P. aeruginosa PA01 | >50 | [3] |
| 6″-deoxy-6″-methylamino-tobramycin | P. aeruginosa PA01 | >50 | [3] |
| 6″-deoxy-6″-dimethylamino-tobramycin | P. aeruginosa PA01 | >50 | [3] |
| 6″-deoxy-6″-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)tobramycin | P. aeruginosa PA01 | 0.39 | [3] |
| Tobramycin | P. aeruginosa ATCC 27853 | 0.5 - 2 | |
| 6″-(2-aminoethylamino)-6″-deoxy-tobramycin | P. aeruginosa ATCC 27853 | 4 | |
| 6″-(3-aminopropylamino)-6″-deoxy-tobramycin | P. aeruginosa ATCC 27853 | 8 | |
| 6″-(2-guanidinoethylamino)-6″-deoxy-tobramycin | P. aeruginosa ATCC 27853 | 4 | |
| 6″-(3-guanidinopropylamino)-6″-deoxy-tobramycin | P. aeruginosa ATCC 27853 | 8 |
Experimental Protocols
Protocol 1: Synthesis of Penta-N-Boc-Tobramycin
This protocol describes the exhaustive protection of all five amino groups of tobramycin, which is a common starting point for selective hydroxyl group modification. A similar approach with stoichiometric control of the Boc-anhydride could be employed to favor the formation of tri-Boc protected species, followed by chromatographic separation.
Materials:
-
Tobramycin
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve tobramycin in a mixture of water and DMF.
-
Add triethylamine to the solution to act as a base.
-
Add an excess of di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 55°C) for 24-48 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain penta-N-Boc-tobramycin as a white solid.
Protocol 2: Selective 6"-O-Sulfonylation and Azide Substitution of Penta-N-Boc-Tobramycin
This protocol details the modification of the 6"-hydroxyl group, a common strategy for creating novel tobramycin derivatives.
Materials:
-
Penta-N-Boc-tobramycin
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous copper sulfate (CuSO₄) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
Part A: 6"-O-Sulfonylation
-
Dissolve penta-N-Boc-tobramycin in anhydrous pyridine.
-
Add 2,4,6-triisopropylbenzenesulfonyl chloride to the solution.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated aqueous CuSO₄ solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 6″-O-(2,4,6-triisopropylbenzenesulfonyl)-penta-N-Boc-tobramycin.
Part B: 6"-Azide Substitution
-
Dissolve the 6"-O-sulfonylated intermediate in DMF.
-
Add an excess of sodium azide.
-
Heat the reaction mixture at 55°C for 48 hours.
-
Cool the reaction to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 6″-azido-6″-deoxy-penta-N-Boc-tobramycin.
Protocol 3: Deprotection of Boc Groups
Materials:
-
Boc-protected tobramycin derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (as a scavenger)
Procedure:
-
Dissolve the Boc-protected tobramycin derivative in a mixture of dichloromethane and anisole.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final compound, typically by reverse-phase HPLC, to obtain the desired tobramycin derivative as a salt.
Visualizations
Synthetic Workflow for 6"-Modified Tobramycin Derivatives
References
- 1. DE3040611A1 - METHOD FOR PRODUCING TOBRAMYCIN - Google Patents [patents.google.com]
- 2. Aminoglycoside-induced mistranslation in thermophilic archaebacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mistranslation of membrane proteins and two-component system activation trigger aminoglycoside-mediated oxidative stress and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Tri-boc Tobramycin Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin is a potent aminoglycoside antibiotic effective against a range of bacteria, particularly Gram-negative strains. Its structure contains five amino groups, which are key to its biological activity but also present challenges for selective chemical modification. Protecting these amino groups is a crucial step in the synthesis of tobramycin derivatives for various applications, including the development of new drug conjugates, prodrugs, and targeted delivery systems. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under mild acidic conditions.
This document provides detailed application notes and protocols for the experimental setup of N-Tri-boc Tobramycin reactions. While the exhaustive protection to yield penta-N-Boc-tobramycin is well-documented, the selective synthesis of a tri-Boc derivative presents a greater challenge due to the similar reactivity of the amino groups. This protocol is based on established principles of selective N-protection of aminoglycosides, where controlling the stoichiometry of the protecting agent is key to achieving the desired degree of substitution.
Experimental Protocols
Protocol 1: Synthesis of N,N',N''-tris(tert-butoxycarbonyl)tobramycin (this compound)
This protocol outlines a method for the selective triple Boc-protection of tobramycin by controlling the stoichiometry of the Boc-anhydride reagent. The three most reactive amino groups of tobramycin are generally considered to be at the 6', 2', and 3'' positions due to steric accessibility. Therefore, this procedure is expected to yield a mixture of tri-Boc isomers, with 6',2',3''-tri-N-Boc-tobramycin as a major product.
Materials:
-
Tobramycin
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: In a round-bottom flask, dissolve tobramycin (1.0 g, 2.14 mmol) in a mixture of deionized water (10 mL) and methanol (20 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 mL, 8.56 mmol, 4.0 equivalents). Stir the mixture for 15 minutes.
-
Boc-Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.4 g, 6.42 mmol, 3.0 equivalents) in 10 mL of methanol dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (5:4:1).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the remaining aqueous solution with 50 mL of DCM and wash with 50 mL of saturated NaHCO₃ solution.
-
Separate the organic layer and wash it with 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Eluent System: A gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH in DCM).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the desired tri-Boc product.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure to yield this compound as a white solid.
-
Protocol 2: Analysis and Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized this compound.
Methods:
-
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: Dichloromethane:Methanol:Ammonium Hydroxide (5:4:1, v/v/v).
-
Visualization: Staining with ninhydrin solution followed by heating, or by charring with a sulfuric acid/anisaldehyde solution. The protected product will show a different Rf value compared to the starting tobramycin.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm) or Evaporative Light Scattering Detector (ELSD).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive ion mode is recommended to determine the molecular weight of the product. The expected [M+H]⁺ ion for C₃₃H₆₁N₅O₁₅ is 768.42.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., MeOD or DMSO-d₆). The spectra will show characteristic signals for the Boc protecting groups (a large singlet around 1.4 ppm in ¹H NMR) and shifts in the signals of the tobramycin backbone protons and carbons adjacent to the protected amino groups.
-
Data Presentation
The following table summarizes the expected and typical data for this compound reactions.
| Parameter | Expected/Typical Value |
| Reactant Stoichiometry | |
| Tobramycin | 1.0 eq |
| (Boc)₂O | 3.0 - 3.5 eq |
| Triethylamine | 4.0 - 5.0 eq |
| Reaction Conditions | |
| Solvent | Methanol/Water |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 16 - 24 hours |
| Product Characteristics | |
| Yield | 40-60% (isomer mixture) |
| Appearance | White to off-white solid |
| Molecular Formula | C₃₃H₆₁N₅O₁₅ |
| Molecular Weight | 767.86 g/mol |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ ≈ 768.4 |
| ¹H NMR (indicative shifts) | ~1.4 ppm (s, 27H, Boc protons) |
Visualizations
Experimental Workflow for this compound Synthesis
Application Notes and Protocols for N-Tri-boc Tobramycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for the handling and storage of N-Tri-boc Tobramycin. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the known properties of Tobramycin, the nature of tert-butyloxycarbonyl (Boc) protecting groups, and general laboratory safety protocols for handling modified aminoglycosides. Researchers should always consult a specific SDS for this compound when it becomes available and perform their own risk assessment before use.
Chemical and Physical Properties
The introduction of three Boc groups to the Tobramycin molecule significantly alters its physical and chemical properties, primarily increasing its molecular weight and lipophilicity. This change influences its solubility, stability, and handling requirements compared to the parent compound, Tobramycin.
Table 1: Comparative Properties of Tobramycin and Estimated Properties of this compound
| Property | Tobramycin | This compound (Estimated) | Data Source / Justification |
| Molecular Formula | C₁₈H₃₇N₅O₉ | C₃₃H₆₁N₅O₁₅ | Addition of three C₅H₉O₂ groups. |
| Molecular Weight | 467.52 g/mol | 767.88 g/mol | Calculated based on the addition of three Boc groups (100.12 g/mol each). |
| Appearance | White to off-white powder | Likely a white to off-white solid | Based on the appearance of Tobramycin and other Boc-protected aminoglycosides. |
| Solubility | Freely soluble in water; slightly soluble in methanol.[][2] | Expected to be soluble in organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Methanol) and poorly soluble in water. | The Boc groups increase lipophilicity, rendering the molecule hydrophobic.[3] |
| Stability | Stable under normal conditions.[4][5] Susceptible to hydrolysis in strong acidic or basic solutions.[6] | The Boc protecting group is stable to bases but labile under acidic conditions.[2][7] May be sensitive to heat. | General stability of Boc-protected amines. |
Safety and Handling Precautions
Standard laboratory safety practices should be strictly followed when handling this compound. The use of appropriate personal protective equipment (PPE) is mandatory.
Table 2: Personal Protective Equipment (PPE) and Engineering Controls
| Control | Specification | Rationale |
| Engineering Controls | Chemical fume hood or other suitable ventilated enclosure. | To minimize inhalation of dust or vapors. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat. | To protect skin and clothing. |
| Respiratory Protection | Not generally required if handled in a fume hood. Use a NIOSH-approved respirator if dust is generated outside of a ventilated enclosure. | To prevent inhalation of fine particles. |
General Handling Guidelines:
-
Handle this compound in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[2][8]
-
Avoid contact with skin and eyes.[2][8] In case of contact, rinse the affected area thoroughly with water.
-
Avoid the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.[5]
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
Table 3: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified by the supplier. | To minimize degradation. Many complex organic molecules benefit from refrigerated storage. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if the compound is found to be sensitive to air or moisture. | To prevent potential oxidation or hydrolysis, especially for a compound with limited stability data. |
| Light | Protect from light. | To prevent photodegradation. |
| Container | Tightly sealed, opaque container. | To prevent exposure to air, moisture, and light. |
Experimental Protocols
Protocol for the Preparation of a Stock Solution
Given the hydrophobic nature of this compound, organic solvents are required for its dissolution.
Materials:
-
This compound solid
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Chloroform, or Methanol)
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully weigh the desired amount of this compound solid.
-
Transfer the weighed solid to a volumetric flask of the appropriate size.
-
Add a small amount of the chosen organic solvent to the flask to dissolve the solid.
-
Gently swirl or sonicate the flask to ensure complete dissolution.
-
Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution under the recommended conditions (see Table 3), properly labeled with the compound name, concentration, solvent, and date of preparation.
Protocol for Removal of Boc Protecting Groups (Deprotection)
This protocol describes a general procedure for the acidic hydrolysis of the Boc groups to yield the parent Tobramycin.
Materials:
-
This compound solution in an appropriate organic solvent (e.g., DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply (optional, for inert atmosphere)
-
Rotary evaporator
-
Basic work-up solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable organic solvent (e.g., DCM).
-
Cool the solution in an ice bath.
-
Slowly add an excess of trifluoroacetic acid (TFA) to the solution while stirring. A common ratio is 1:1 TFA:DCM (v/v).
-
Allow the reaction to stir at room temperature for 1-4 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified using appropriate chromatographic techniques to isolate the deprotected Tobramycin.
Visualizations
Caption: A logical workflow for the safe handling of this compound.
Caption: Recommended storage conditions for this compound.
References
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
Application Notes and Protocols: N-Tri-boc Tobramycin as a Precursor for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobramycin is a potent aminoglycoside antibiotic effective against a range of gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] The development of radiolabeled tobramycin derivatives presents a promising avenue for the in-vivo imaging of bacterial infections using nuclear medicine techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[3][4] This would enable non-invasive diagnosis, localization of infection sites, and monitoring of treatment response. The use of a protected precursor, such as N-Tri-boc (tert-butyloxycarbonyl) Tobramycin, is crucial for site-specific radiolabeling, preventing non-specific reactions at the multiple amino groups of the tobramycin molecule.
These application notes provide a detailed protocol for the use of N-Tri-boc Tobramycin as a precursor for the synthesis of a radiolabeled tobramycin tracer. The following sections describe a two-step process: first, the conjugation of a chelator to this compound, and second, the subsequent radiolabeling with a radionuclide, exemplified with Gallium-68 (⁶⁸Ga).
Principle of the Method
The strategy involves a multi-step synthesis. Initially, the amino groups of tobramycin are protected with Boc groups to yield this compound. This allows for the selective modification of the primary hydroxyl groups. A bifunctional chelator, in this case, a p-SCN-Bn-NOTA derivative, is conjugated to one of the primary hydroxyl groups of this compound. Following the successful conjugation, the Boc protecting groups are removed. The resulting NOTA-conjugated Tobramycin is then radiolabeled with Gallium-68, which is obtained from a ⁶⁸Ge/⁶⁸Ga generator. The final product, [⁶⁸Ga]Ga-NOTA-Tobramycin, is purified and subjected to quality control measures to ensure its suitability for in-vivo imaging.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis and Radiolabeling of [⁶⁸Ga]Ga-NOTA-Tobramycin
| Parameter | Value |
| Precursor Synthesis | |
| Starting Material | This compound |
| Conjugated Chelator | p-SCN-Bn-NOTA |
| Reaction Yield (Conjugation) | 45-55% |
| Deprotection Yield | >90% |
| Purity of NOTA-Tobramycin | >95% (by HPLC) |
| Radiolabeling | |
| Radionuclide | Gallium-68 (⁶⁸Ga) |
| Precursor Amount | 10-20 µg |
| Reaction Temperature | 95 °C |
| Reaction Time | 10 minutes |
| Radiochemical Yield (decay-corrected) | >85% |
| Radiochemical Purity | >98% (by radio-HPLC) |
| Molar Activity | 150-250 GBq/µmol |
Experimental Protocols
Protocol 1: Synthesis of NOTA-Conjugated Tobramycin Precursor
Materials:
-
This compound
-
p-SCN-Bn-NOTA (2-(p-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Conjugation of p-SCN-Bn-NOTA to this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add triethylamine (3 equivalents) to the solution.
-
In a separate vial, dissolve p-SCN-Bn-NOTA (1.1 equivalents) in anhydrous DMF.
-
Add the p-SCN-Bn-NOTA solution dropwise to the this compound solution while stirring at room temperature.
-
Allow the reaction to proceed for 18 hours at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product (NOTA-Bn-NCS-Tri-boc-Tobramycin) by preparative HPLC.
-
-
Deprotection of Boc Groups:
-
Dissolve the purified NOTA-Bn-NCS-Tri-boc-Tobramycin in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 2 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate (NOTA-conjugated Tobramycin).
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Characterize the final product by LC-MS and NMR.
-
Protocol 2: Radiolabeling of NOTA-Tobramycin with Gallium-68
Materials:
-
NOTA-conjugated Tobramycin precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (pH 4.5)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile water for injection
-
Radio-HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
-
Radiolabeling Reaction:
-
To a sterile reaction vial, add 10-20 µg of the NOTA-conjugated Tobramycin precursor dissolved in sterile water.
-
Add 500 µL of sodium acetate buffer (pH 4.5).
-
Add the ⁶⁸GaCl₃ eluate (approximately 1 mL) to the reaction vial.
-
Heat the reaction mixture at 95 °C for 10 minutes.
-
Allow the vial to cool to room temperature.
-
-
Purification of [⁶⁸Ga]Ga-NOTA-Tobramycin:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with sterile water (10 mL) to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elute the desired product, [⁶⁸Ga]Ga-NOTA-Tobramycin, with 0.5 mL of ethanol.
-
Dilute the final product with sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using a radio-HPLC system.
-
Measure the total activity of the final product using a dose calibrator.
-
Calculate the molar activity based on the total activity and the amount of precursor used.
-
Visualizations
Caption: Workflow for the synthesis and radiolabeling of [⁶⁸Ga]Ga-NOTA-Tobramycin.
Caption: Relationship between the core components of the radiolabeled tobramycin.
References
Application Notes and Protocols: Utilizing N-Tri-boc Tobramycin to Elucidate Antibiotic Resistance Mechanisms
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-Tri-boc Tobramycin as a chemical probe to investigate and dissect mechanisms of antibiotic resistance, particularly in Gram-negative bacteria such as Pseudomonas aeruginosa.
Introduction
Tobramycin is a potent aminoglycoside antibiotic that functions by inhibiting bacterial protein synthesis, primarily in Gram-negative bacteria.[1][2][3][4] It achieves this by binding to the 30S ribosomal subunit, which leads to mRNA misreading and ultimately, bacterial cell death.[1][3][5] However, the emergence of antibiotic resistance poses a significant threat to its clinical efficacy.[6][7] Bacteria have evolved several mechanisms to counteract the effects of aminoglycosides, including:
-
Enzymatic Modification: The most prevalent mechanism involves the expression of aminoglycoside-modifying enzymes (AMEs) that chemically alter the antibiotic, preventing it from binding to its ribosomal target.[7][8][9]
-
Altered Cell Permeability: Bacteria can reduce the uptake of the antibiotic by modifying their outer membrane porins or by employing efflux pumps that actively transport the drug out of the cell.[6][8]
-
Target Site Modification: Mutations in the ribosomal RNA or proteins can alter the binding site of the antibiotic, reducing its affinity.[6][8]
This compound, a derivative of Tobramycin where the three primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups, serves as an invaluable tool to dissect these resistance mechanisms. The bulky Boc groups sterically hinder the action of AMEs, effectively rendering the antibiotic resistant to enzymatic inactivation. This allows for the specific investigation of non-enzymatic resistance mechanisms such as efflux pumps and target site modifications.
Key Applications
-
Differentiating Enzymatic vs. Non-Enzymatic Resistance: By comparing the antimicrobial activity of Tobramycin and this compound against resistant bacterial strains, researchers can determine the primary mode of resistance. If a strain is resistant to Tobramycin but susceptible to this compound, it strongly suggests that the resistance is mediated by AMEs. Conversely, if the strain remains resistant to this compound, other mechanisms like efflux pumps or target modification are likely involved.
-
Studying Efflux Pump Activity: this compound can be used in conjunction with efflux pump inhibitors to probe the contribution of these pumps to aminoglycoside resistance. A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of an inhibitor would indicate that efflux is a major resistance mechanism.
-
Investigating Ribosomal Modifications: In strains where enzymatic modification and efflux have been ruled out, resistance to this compound would point towards alterations in the ribosomal target site. This can then be confirmed through genetic sequencing of the relevant ribosomal RNA and protein genes.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Tobramycin against Pseudomonas aeruginosa Strains
| Strain | Phenotype | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |
| P. aeruginosa (General) | - | <0.25 - 92 | 1 | 8 | [5][10] |
| P. aeruginosa (Non-mucoid) | Non-mucoid | 0.5 - >512 | - | - | [5] |
| P. aeruginosa (ATCC 27853) | - | 0.5 - 2 | - | - | [5] |
| P. aeruginosa (Cystic Fibrosis Isolates) | Mucoid & Non-mucoid | - | 1 | 8 | [10] |
Table 2: Hypothetical MIC Data for Differentiating Resistance Mechanisms
| Bacterial Strain | Resistance Mechanism | Tobramycin MIC (μg/mL) | This compound MIC (μg/mL) | This compound + Efflux Pump Inhibitor MIC (μg/mL) |
| Wild-Type (Susceptible) | None | 1 | 2 | 2 |
| Resistant Strain A | AME | 64 | 2 | 2 |
| Resistant Strain B | Efflux Pump | 64 | 64 | 4 |
| Resistant Strain C | Target Modification | 64 | 64 | 64 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of MIC using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains (wild-type and resistant isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tobramycin
-
This compound
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone - CCCP)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Antibiotic Dilutions:
-
Prepare stock solutions of Tobramycin and this compound in a suitable solvent.
-
Perform serial two-fold dilutions of each antibiotic in CAMHB in the 96-well plates to cover the desired concentration range.
-
For experiments with an efflux pump inhibitor, add the inhibitor to the wells at a fixed sub-inhibitory concentration.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: In Vitro Assay for Aminoglycoside-Modifying Enzyme (AME) Activity
This protocol provides a method to assess the susceptibility of this compound to enzymatic inactivation by AMEs.
Materials:
-
Crude AME extract (prepared from a resistant bacterial strain known to produce AMEs)
-
Tobramycin
-
This compound
-
ATP, MgCl₂, and appropriate buffer for the enzymatic reaction
-
Susceptible indicator strain (e.g., E. coli ATCC 25922)
-
Agar plates
Procedure:
-
Enzymatic Reaction:
-
Set up reaction mixtures containing the AME extract, buffer, ATP, and MgCl₂.
-
Add either Tobramycin or this compound to the reaction mixtures.
-
Include a control reaction without the AME extract.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
-
Bioassay:
-
Prepare agar plates seeded with the susceptible indicator strain.
-
Create wells in the agar.
-
Add aliquots of the reaction mixtures (and controls) to the wells.
-
Incubate the plates at 37°C overnight.
-
-
Analysis:
-
Measure the zones of inhibition around the wells.
-
A significant reduction in the zone of inhibition for the reaction containing Tobramycin and the AME extract compared to the control indicates enzymatic inactivation.
-
No significant change in the zone of inhibition for the this compound reaction would confirm its resistance to the AME.
-
Visualizations
Caption: Mechanism of action of Tobramycin and common resistance pathways.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Logical workflow for differentiating antibiotic resistance mechanisms.
References
- 1. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 2. Tobramycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. Tobramycin - Wikipedia [en.wikipedia.org]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activities of Tobramycin and Six Other Antibiotics against Pseudomonas aeruginosa Isolates from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Crafting a Tobramycin-Dependent Riboswitch for Precise Gene Expression Control
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The ability to precisely control gene expression is a cornerstone of modern molecular biology, with profound implications for synthetic biology, drug development, and gene therapy. Tobramycin-dependent riboswitches have emerged as powerful tools for achieving ligand-inducible gene regulation. These engineered RNA elements directly bind to the aminoglycoside antibiotic tobramycin, triggering a conformational change that modulates the expression of a downstream gene. This document provides detailed application notes and experimental protocols for the design, creation, and characterization of a tobramycin-dependent riboswitch.
Introduction to Tobramycin Riboswitches
A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds a small molecule ligand, resulting in a change in the production of the proteins encoded by the mRNA.[1] Synthetic riboswitches are engineered to respond to specific, desired ligands, such as tobramycin. The core components of a synthetic riboswitch are a ligand-binding aptamer domain and an actuator domain (expression platform).[2][3] The aptamer recognizes and binds the target ligand, while the actuator undergoes a structural change upon ligand binding to control gene expression, typically by modulating transcription termination or translation initiation.[1][2]
Tobramycin, a well-characterized aminoglycoside antibiotic, serves as an effective and specific ligand for engineered riboswitches. Its binding to the RNA aptamer is mediated by a network of hydrogen bonds and electrostatic interactions.[4][5][6] The development of tobramycin-responsive riboswitches has been significantly advanced by in vitro selection techniques like Capture-SELEX, which facilitates the isolation of aptamers that undergo a structural change upon ligand binding.[5][7][8][9]
Design Principles
The rational design of a tobramycin-dependent riboswitch involves the fusion of a tobramycin-binding aptamer to an expression platform. The key is that the ligand-bound and unbound states of the aptamer favor two different secondary structures in the actuator domain.
Transcriptional Regulation
For transcriptional control, the actuator domain typically contains a transcriptional terminator sequence. In the "OFF" state (no tobramycin), the terminator hairpin forms, leading to premature transcription termination. Upon tobramycin binding, the aptamer's conformational change disrupts the terminator structure, allowing transcription to proceed (the "ON" state).[2][3]
Translational Regulation
For translational control, the actuator domain can sequester the ribosome binding site (RBS). In the "OFF" state, the RBS is inaccessible to the ribosome. Tobramycin binding induces a conformational change that exposes the RBS, permitting translation initiation and subsequent protein synthesis (the "ON" state).[5][10]
Key Quantitative Data
The performance of a tobramycin-dependent riboswitch is characterized by its binding affinity for tobramycin and its dynamic range of gene expression.
| Riboswitch Candidate | Ligand | Dissociation Constant (Kd) | Regulatory Activity (Switching Factor) | Reference |
| Initially Selected Riboswitch | Tobramycin | 1.1 nM (high affinity site) | Not explicitly stated, but high | [7][8][9][11] |
| 2.4 µM (low affinity site) | [7][8][9][11] | |||
| Minimized 33 nt Riboswitch (T1) | Tobramycin | Not explicitly stated, retains high affinity | ~17.7-fold | [12] |
| Aptamer X1 | Tobramycin | High affinity site: not specified | Not applicable | [13] |
| Low affinity site: not specified | [13] | |||
| Aptamer J6 | Tobramycin | High affinity site: not specified | Not applicable | [13] |
| Low affinity site: not specified | [13] |
Experimental Protocols
Protocol 1: In Vitro Selection of Tobramycin-Binding Aptamers using Capture-SELEX
This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) method, specifically Capture-SELEX, to isolate RNA aptamers that bind to tobramycin and undergo a conformational change.[7][14][15]
Materials:
-
DNA template library with randomized region flanked by constant regions for PCR amplification and in vitro transcription.
-
T7 RNA polymerase and transcription reagents.
-
Biotinylated capture oligonucleotide complementary to a portion of the constant region of the RNA library.
-
Streptavidin-coated magnetic beads or agarose resin.
-
Tobramycin solution.
-
Reverse transcriptase and PCR reagents.
-
Buffers (selection buffer, wash buffer, elution buffer).
Procedure:
-
RNA Pool Generation: Synthesize a single-stranded DNA library containing a randomized sequence region. Amplify this library via PCR and use the product as a template for in vitro transcription to generate the initial RNA pool.[14]
-
Immobilization: Hybridize the RNA pool to the biotinylated capture oligonucleotide.[14][15] Immobilize the RNA-DNA hybrids onto streptavidin-coated beads.
-
Negative Selection (Optional but Recommended): Wash the beads with selection buffer to remove non-specifically bound RNAs.
-
Positive Selection: Incubate the immobilized RNA library with a solution of tobramycin. The binding of tobramycin to specific RNA aptamers will induce a conformational change, leading to their release from the capture oligonucleotide.[7]
-
Elution and Collection: Collect the eluted RNA molecules.
-
Amplification: Reverse transcribe the collected RNA to cDNA and then amplify the cDNA by PCR to generate the enriched DNA pool for the next round of selection.
-
Iterative Rounds: Repeat steps 2-6 for multiple rounds (typically 8-12 rounds), increasing the selection stringency in later rounds (e.g., by decreasing the tobramycin concentration or increasing the wash stringency).
-
Sequencing and Analysis: After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates. Analyze the sequences for conserved motifs and predicted secondary structures.
Protocol 2: Construction of a Tobramycin-Dependent Riboswitch
This protocol describes the fusion of a selected tobramycin aptamer to an expression platform to create a functional riboswitch.
Materials:
-
Selected tobramycin aptamer sequence.
-
Expression vector containing a reporter gene (e.g., GFP, lacZ).
-
Restriction enzymes and T4 DNA ligase.
-
Competent E. coli cells for cloning and expression.
Procedure:
-
Design the Riboswitch Construct: Based on the desired regulatory mechanism (transcriptional or translational), design the DNA sequence encoding the tobramycin aptamer followed by the actuator domain (e.g., a terminator or a sequence that sequesters the RBS). Ensure proper spacing and fusion with the reporter gene.[2][3]
-
Gene Synthesis or PCR Assembly: Synthesize the designed riboswitch DNA sequence or assemble it using overlapping PCR primers.
-
Cloning: Clone the riboswitch-reporter gene cassette into an appropriate expression vector using standard restriction digestion and ligation techniques.
-
Transformation: Transform the ligated plasmid into competent E. coli cells.
-
Verification: Verify the sequence of the cloned riboswitch construct by DNA sequencing.
Protocol 3: In Vivo Characterization of Riboswitch Activity
This protocol details the functional testing of the constructed tobramycin-dependent riboswitch in a cellular context.
Materials:
-
E. coli strain harboring the riboswitch-reporter plasmid.
-
LB medium (or other suitable growth medium).
-
Tobramycin stock solution.
-
Plate reader or flow cytometer for measuring reporter gene expression.
Procedure:
-
Bacterial Culture: Inoculate a single colony of the E. coli strain containing the riboswitch plasmid into liquid medium and grow overnight.
-
Induction: Dilute the overnight culture into fresh medium to an appropriate starting OD. Aliquot the culture into a multi-well plate.
-
Dose-Response: Add varying concentrations of tobramycin to the wells. Include a no-tobramycin control.
-
Growth and Expression: Incubate the plate at the appropriate temperature with shaking for a defined period to allow for cell growth and reporter protein expression.
-
Measurement of Reporter Expression: Measure the reporter gene expression (e.g., fluorescence for GFP, enzymatic activity for lacZ) and cell density (OD600).
-
Data Analysis: Normalize the reporter expression to cell density. Plot the normalized reporter expression as a function of tobramycin concentration to determine the switching factor (the ratio of expression in the induced vs. uninduced state) and the EC50 (the concentration of tobramycin that produces half-maximal activation).
Protocol 4: In Vitro Characterization of Ligand Binding (Isothermal Titration Calorimetry - ITC)
ITC is a powerful technique to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the riboswitch RNA and tobramycin.[5]
Materials:
-
Purified riboswitch RNA.
-
Tobramycin solution of known concentration.
-
Isothermal titration calorimeter.
-
Buffer (e.g., 20 mM Na-cacodylate, pH 6.2, 200 mM NaCl, 1 mM spermidine).[5]
Procedure:
-
Sample Preparation: Prepare a solution of the purified riboswitch RNA in the ITC cell and a solution of tobramycin in the injection syringe, both in the same buffer.
-
ITC Experiment: Perform a series of injections of the tobramycin solution into the RNA solution in the ITC cell at a constant temperature (e.g., 298 K).[5]
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of tobramycin to RNA. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.
Visualizing Workflows and Mechanisms
Signaling Pathway of a Tobramycin-Dependent Riboswitch (Translational Control)
Caption: Translational regulation by a tobramycin-dependent riboswitch.
Experimental Workflow for Riboswitch Creation and Characterization
Caption: Workflow for creating and testing a tobramycin riboswitch.
Logical Relationship of Riboswitch Components
Caption: Interplay of components in a tobramycin riboswitch.
References
- 1. Discovering riboswitches: the past and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tbi.univie.ac.at [tbi.univie.ac.at]
- 3. De novo design of a synthetic riboswitch that regulates transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tobramycin aptamer [aptamer.ribocentre.org]
- 5. Structural basis for ligand recognition in the tobramycin riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solution structure of the tobramycin-RNA aptamer complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of a novel tobramycin dependent riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for ligand recognition in the tobramycin riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development of a novel tobramycin dependent riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. In vitro Selection and in vivo Testing of Riboswitch-inspired Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: N-Tri-Boc Tobramycin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-Tri-boc protection of Tobramycin.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of N-Tri-boc Tobramycin?
A1: The synthesis of this compound can lead to a mixture of products due to the presence of five amino groups with varying reactivity. The most common side products arise from incomplete or over-protection with the tert-butyloxycarbonyl (Boc) group. Based on the known reactivity of tobramycin's amino groups, the 6'-amino group is the most nucleophilic and therefore the most reactive towards acylation. Consequently, a range of partially and fully protected tobramycin species can be expected as side products.
Key potential side products include:
-
Partially Protected Tobramycin Derivatives: This is the most common category of side products. Due to the differential reactivity of the five amino groups, it is challenging to achieve perfect tri-substitution. As a result, you may isolate a mixture of:
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Mono-Boc Tobramycin
-
Di-Boc Tobramycin
-
Tetra-Boc Tobramycin
-
Penta-Boc Tobramycin
-
-
Di-tert-butyl carbonate (Boc Anhydride) and its byproducts: Unreacted Boc anhydride and its decomposition products may be present in the crude reaction mixture.
-
Urea and Isocyanate Derivatives: While less common under carefully controlled conditions, the formation of urea or isocyanate-related impurities can occur, especially if the reaction temperature is not properly managed.
Q2: How can I minimize the formation of these side products?
A2: Minimizing side product formation requires careful control of reaction conditions:
-
Stoichiometry: Precise control of the molar ratio of tobramycin to Boc anhydride is crucial. Using a stoichiometric amount of the protecting agent relative to the desired degree of protection is a starting point, but empirical optimization is often necessary.
-
Temperature: The reaction should be carried out at a controlled, low temperature (e.g., 0 °C to room temperature) to prevent unwanted side reactions.
-
Slow Addition: Adding the Boc anhydride solution dropwise to the tobramycin solution can help to control the reaction rate and improve selectivity.
-
Solvent and Base: The choice of solvent and base can influence the reaction's selectivity. Common solvent systems include mixtures of water with organic solvents like THF or dioxane, with a suitable base to neutralize the acid formed during the reaction.
Q3: What are the recommended methods for purifying this compound from the reaction mixture?
A3: Purification of the desired this compound from a mixture of variably protected derivatives is typically achieved using chromatographic techniques.
-
Flash Column Chromatography: This is the most common method for separating the desired tri-boc derivative from other species. A silica gel stationary phase is typically used with a gradient elution system of a polar organic solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes).
-
High-Performance Liquid Chromatography (HPLC): For higher purity requirements, preparative reversed-phase HPLC can be employed. This method is particularly useful for separating closely related derivatives.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired this compound | - Incomplete reaction. - Formation of a high percentage of other Boc-protected species. - Loss of product during workup or purification. | - Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. - Adjust the stoichiometry of Boc anhydride. A slight excess may be needed, but this will likely increase the formation of over-protected products. - Optimize the purification protocol to minimize product loss. This may involve adjusting the solvent gradient in column chromatography. |
| Presence of multiple spots on TLC or multiple peaks in HPLC of the purified product | - Incomplete separation of different Boc-protected tobramycin derivatives. | - Optimize the chromatographic conditions. For column chromatography, try a shallower solvent gradient. For HPLC, adjust the mobile phase composition and gradient. - Consider using a different stationary phase for chromatography. |
| Formation of a significant amount of Penta-Boc Tobramycin | - Excess of Boc anhydride used. - Reaction time was too long. | - Reduce the molar equivalents of Boc anhydride. - Carefully monitor the reaction and stop it once the desired product is maximized, as determined by in-process controls (e.g., TLC, HPLC). |
| Product is insoluble or difficult to handle | - The Boc-protected tobramycin derivatives can have different solubility profiles. | - Use a co-solvent system for extraction and purification. - Lyophilization of the final product from an appropriate solvent can yield a more manageable powder. |
Data Presentation
Table 1: Common Side Products in this compound Synthesis
| Side Product | Molecular Weight Variation from Tri-Boc Tobramycin | Key Identifying Features | Notes |
| Mono-Boc Tobramycin | -200.24 g/mol | Lower retention time on reversed-phase HPLC. Distinct mass spectrum. | Result of incomplete reaction. |
| Di-Boc Tobramycin | -100.12 g/mol | Lower retention time on reversed-phase HPLC. Distinct mass spectrum. | Result of incomplete reaction. |
| This compound | Reference | Desired Product | |
| Tetra-Boc Tobramycin | +100.12 g/mol | Higher retention time on reversed-phase HPLC. Distinct mass spectrum. | Result of over-protection. |
| Penta-Boc Tobramycin | +200.24 g/mol | Highest retention time on reversed-phase HPLC. Distinct mass spectrum. | Result of significant over-protection. |
Experimental Protocols
General Protocol for N-Boc Protection of Tobramycin
Disclaimer: This is a general guideline. Specific conditions should be optimized for your laboratory setting.
-
Dissolution: Dissolve tobramycin in a suitable solvent system, such as a mixture of water and a miscible organic solvent (e.g., THF, dioxane).
-
Basification: Add a base (e.g., triethylamine, sodium bicarbonate) to the solution to deprotonate the amino groups and neutralize the acid generated during the reaction.
-
Cooling: Cool the reaction mixture to a controlled temperature, typically 0 °C, in an ice bath.
-
Boc Anhydride Addition: Dissolve the desired stoichiometric amount of di-tert-butyl dicarbonate (Boc anhydride) in an organic solvent (e.g., THF, dioxane). Add this solution dropwise to the cooled tobramycin solution with vigorous stirring over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the desired level of protection is achieved, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).
Visualizations
Caption: Synthetic pathway for this compound and formation of common side products.
Caption: Troubleshooting workflow for this compound synthesis issues.
Technical Support Center: N-Tri-boc Tobramycin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Tri-boc Tobramycin.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: Why is the yield of my this compound reaction consistently low?
A1: Low yields can stem from several factors. One common issue is the incomplete dissolution of tobramycin, which exists as a sulfate salt and can have poor solubility in common organic solvents. To address this, consider using a co-solvent system such as a mixture of water and methanol to ensure complete dissolution of the starting material. Another critical factor is the stoichiometry of the reagents. An insufficient amount of Boc-anhydride or base can lead to incomplete protection of the three primary amino groups of tobramycin. It is recommended to use a significant excess of Boc-anhydride and a suitable base to drive the reaction to completion.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: The presence of multiple spots on a TLC plate indicates the formation of side products or incomplete reaction. Likely side products include mono- and di-Boc protected tobramycin derivatives, resulting from incomplete protection. Another possibility, if the reaction conditions are not carefully controlled, is the formation of over-alkylated products or byproducts from the degradation of tobramycin under harsh basic conditions. To minimize these, ensure precise control over reaction temperature and time, and use an appropriate base.
Q3: What is the optimal base and solvent for the Boc protection of tobramycin?
A3: The choice of base and solvent is crucial for achieving a high yield. For the Boc protection of tobramycin, a common and effective base is triethylamine (Et3N). It is strong enough to deprotonate the ammonium salts of the amino groups, facilitating their reaction with Boc-anhydride, but generally not so strong as to cause significant degradation of the aminoglycoside core. Regarding the solvent, a mixture of water and a polar organic solvent like methanol or THF is often preferred. This combination aids in dissolving both the polar tobramycin sulfate and the less polar Boc-anhydride, creating a homogenous reaction mixture. One study reported a 91% crude yield using a water/methanol solvent system with triethylamine as the base[1].
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the starting material (tobramycin), the partially protected intermediates, and the desired this compound product. The starting material is highly polar and will have a low Rf value, while the fully protected product will be significantly less polar and have a higher Rf value. The reaction is considered complete when the spot corresponding to tobramycin is no longer visible. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: What are the best practices for the purification of this compound?
A5: After the reaction is complete, a proper work-up and purification procedure is essential to isolate the pure product. The reaction mixture is typically concentrated to remove the organic solvent. The resulting residue can then be partitioned between an organic solvent (like ethyl acetate) and water. The desired this compound, being more lipophilic, will preferentially move to the organic layer, while the unreacted tobramycin and inorganic salts will remain in the aqueous layer. For further purification and to remove any remaining impurities and partially protected intermediates, flash column chromatography on silica gel is the recommended method. A gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol can be used to effectively separate the product.
Data Presentation
The following table summarizes key reaction parameters and their impact on the yield of N-protected tobramycin, based on literature findings.
| Parameter | Condition | Effect on Yield | Reference |
| Protecting Group | Boc-anhydride | Generally provides high yields for exhaustive N-protection. | [1][2] |
| Cbz-Cl | Also effective for N-protection, but deprotection conditions differ. | [3] | |
| Base | Triethylamine (Et3N) | Commonly used and effective in achieving high yields. | [1] |
| Sodium Carbonate (Na2CO3) | Used in some protocols, particularly with Cbz-Cl. | [3] | |
| Solvent | Water/Methanol | Excellent for dissolving both tobramycin sulfate and Boc-anhydride, leading to high crude yields. | [1] |
| Acetone/Water | Another viable solvent system for N-protection reactions. | [3] | |
| Pyridine | Can be used as both a solvent and a base, but can be difficult to remove. | ||
| Temperature | 55 °C (Reflux) | Effective for driving the reaction to completion within a reasonable timeframe. | [1] |
| Room Temperature | May require longer reaction times for complete conversion. | ||
| Stoichiometry | Excess Boc-anhydride | Crucial for ensuring all three primary amino groups are protected. | [1] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is adapted from a reported procedure that achieved a high crude yield[1].
Materials:
-
Tobramycin sulfate
-
Di-tert-butyl dicarbonate (Boc-anhydride)
-
Triethylamine (Et3N)
-
Methanol (MeOH)
-
Deionized water
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Ethyl acetate
-
Brine
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolution of Tobramycin: In a round-bottom flask, dissolve tobramycin sulfate in a mixture of deionized water and methanol (e.g., a 1:2 v/v ratio). Stir the mixture until the tobramycin is completely dissolved.
-
Addition of Reagents: To the stirred solution, add a significant molar excess of Boc-anhydride (e.g., 10 equivalents relative to tobramycin). Subsequently, add an excess of triethylamine (e.g., 22 equivalents relative to tobramycin).
-
Reaction: Heat the reaction mixture to reflux at 55 °C and maintain this temperature for 16 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: To the remaining aqueous solution, add ethyl acetate and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction of the aqueous layer with ethyl acetate two more times.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a white solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to obtain the pure this compound.
Visualizations
The following diagrams illustrate the key workflows and relationships in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. Exploring Antibiotic-Potentiating Effects of Tobramycin–Deferiprone Conjugates in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
troubleshooting incomplete deprotection of N-Tri-boc Tobramycin
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering incomplete deprotection of N-Tri-boc Tobramycin.
Frequently Asked Questions (FAQs)
Q1: My this compound deprotection with Trifluoroacetic Acid (TFA) is incomplete. What are the common causes?
Incomplete deprotection of this compound when using TFA can be attributed to several factors:
-
Insufficient Reagent or Reaction Time: The three Boc groups on the tobramycin molecule may exhibit different reaction kinetics due to steric hindrance. The Boc group on the 6''-amino group is generally the most labile, while others may require more forcing conditions to be removed.
-
Reaction Temperature: While Boc deprotection is often carried out at room temperature, stubborn Boc groups on a complex molecule like tobramycin might necessitate a slightly elevated temperature. However, higher temperatures can also promote side reactions.
-
Water Content: The presence of small amounts of water can facilitate the cleavage of the Boc group. Conversely, completely anhydrous conditions might slow down the reaction.
-
Side Reactions: The highly reactive tert-butyl cation generated during the deprotection can lead to side reactions, such as alkylation of the numerous hydroxyl groups on the tobramycin backbone, which can complicate the reaction mixture and consume the acid catalyst.
-
Purity of the Starting Material: Impurities in the this compound starting material can interfere with the deprotection reaction.
Q2: How can I monitor the progress of the deprotection reaction?
Effective monitoring is crucial to determine the optimal reaction time and to identify the presence of intermediates.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the product and any intermediates. A suitable solvent system (e.g., a mixture of dichloromethane, methanol, and ammonium hydroxide) should be developed to achieve good separation between the fully protected, partially deprotected, and fully deprotected species. The spots can be visualized using a ninhydrin stain, which will react with the newly formed free amino groups.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by derivatizing the amines post-column for UV or fluorescence detection.
-
Mass Spectrometry (MS): Mass spectrometry is a powerful tool to identify the different species in the reaction mixture. By taking aliquots of the reaction at different time points and analyzing them by LC-MS, you can track the molecular weights of the starting material (this compound), the intermediates (Di-boc and Mono-boc Tobramycin), and the final product (Tobramycin).[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be used to monitor the reaction.[3][4][5][6] The disappearance of the characteristic signal from the tert-butyl protons of the Boc groups (around 1.4 ppm) and the appearance of signals corresponding to the protons of the deprotected tobramycin can be observed.
Q3: I see multiple spots on my TLC plate after the reaction. What are they and how can I isolate my desired product?
The multiple spots likely correspond to your fully deprotected tobramycin, partially deprotected intermediates (mono-Boc and di-Boc tobramycin), and potentially some unreacted starting material.
Purification can be achieved using the following techniques:
-
Column Chromatography: Ion-exchange chromatography is a highly effective method for separating aminoglycosides based on their charge. A cation-exchange resin can be used where the more positively charged (i.e., more deprotected) species will bind more strongly and can be eluted with a salt or pH gradient.
-
Preparative HPLC: For smaller scales or for obtaining highly pure material, preparative reversed-phase HPLC can be employed.
Q4: Are there alternative deprotection methods to TFA?
Yes, if TFA is proving problematic, you can consider the following alternatives:
-
Hydrochloric Acid (HCl) in an Organic Solvent: A solution of HCl in dioxane or methanol is a common and effective reagent for Boc deprotection.[5][7][8] This method can sometimes offer different selectivity or fewer side reactions compared to TFA.
-
Lewis Acids: Certain Lewis acids have been reported to cleave Boc groups, sometimes with enhanced selectivity.
Q5: Can the hydroxyl groups on tobramycin cause side reactions during deprotection?
Yes, the numerous hydroxyl groups on the tobramycin scaffold are nucleophilic and can potentially react with the tert-butyl cation generated during the acidic deprotection of the Boc groups. This can lead to the formation of tert-butyl ethers, which would result in a complex mixture of byproducts. While this is a known potential side reaction in peptide synthesis with TFA, the high density of hydroxyl groups in tobramycin makes it a significant consideration. Using scavengers, such as triethylsilane or thioanisole, in the reaction mixture can help to trap the tert-butyl cation and minimize these side reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection (Starting material remains) | 1. Insufficient amount of acid. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Poor solubility of the starting material. | 1. Increase the equivalents of TFA or HCl. A common starting point is a 1:1 mixture of TFA and a solvent like dichloromethane (DCM). 2. Increase the reaction time and monitor closely by TLC or HPLC. 3. Gently warm the reaction mixture (e.g., to 40 °C), but be cautious of potential side reactions. 4. Use a co-solvent like methanol to improve solubility. |
| Presence of Intermediates (Mono- and Di-Boc species) | 1. Stepwise deprotection due to steric hindrance or electronic effects. 2. Insufficient reaction time for complete removal of all Boc groups. | 1. This is common for poly-Boc protected compounds. Increase the reaction time and/or the amount of acid. 2. Continue the reaction, monitoring periodically until all intermediates are converted to the final product. |
| Formation of Multiple Unidentified Byproducts | 1. Side reactions with hydroxyl groups (t-butylation). 2. Degradation of the tobramycin backbone under harsh acidic conditions. | 1. Add a scavenger such as triethylsilane or thioanisole to the reaction mixture. 2. Use milder deprotection conditions (e.g., lower temperature, shorter reaction time, or a less harsh acid like HCl in dioxane). Consider that tobramycin can hydrolyze under strongly acidic conditions at elevated temperatures.[9][10][11] |
| Difficulty in Isolating the Final Product | 1. The product is highly polar and water-soluble, making extraction difficult. 2. The product is obtained as a salt (e.g., trifluoroacetate or hydrochloride), which may be an oil or difficult to handle. | 1. After quenching the reaction, use ion-exchange chromatography for purification. 2. To obtain the free base, the salt can be neutralized with a basic resin or a careful aqueous basic workup followed by lyophilization. Alternatively, the salt form can be used directly in the next step if compatible. |
Experimental Protocols
Protocol 1: Deprotection of this compound using TFA
-
Dissolution: Dissolve the this compound (1 equivalent) in dichloromethane (DCM) or a mixture of DCM and methanol for better solubility.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add Trifluoroacetic Acid (TFA) (e.g., a 1:1 v/v mixture with the solvent).[10]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent. Co-evaporation with toluene can help to remove residual TFA.
-
Purification: Purify the crude product by ion-exchange chromatography or preparative HPLC.
Protocol 2: Monitoring Deprotection by LC-MS
-
Sample Preparation: At each time point, withdraw a small aliquot of the reaction mixture. Quench the acid by diluting the aliquot in a large volume of a suitable buffer (e.g., ammonium bicarbonate).
-
Chromatography: Inject the quenched sample onto a C18 reversed-phase HPLC column.
-
Elution: Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detection: Monitor the elution profile using a mass spectrometer in positive ion mode. Look for the molecular ions corresponding to this compound, Di-boc Tobramycin, Mono-boc Tobramycin, and the final deprotected Tobramycin.
Visualizations
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Stepwise deprotection of this compound.
References
- 1. Characterization of impurities in tobramycin by liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Microscopic protonation constants in tobramycin. An NMR and pH study with the aid of partially N-acetylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Tri-boc Tobramycin Storage and Stability
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tri-boc Tobramycin. Proper storage is critical to prevent its degradation and ensure the integrity of your experimental results.
Troubleshooting Guide: Degradation During Storage
This section addresses specific issues that may arise during the storage of this compound, presented in a question-and-answer format.
Q1: I've noticed a change in the physical appearance of my solid this compound (e.g., discoloration, clumping). What could be the cause?
Changes in the physical appearance of this compound powder can be an indicator of degradation.
-
Discoloration (e.g., yellowing): This may suggest oxidation of the tobramycin backbone or impurities formed from the degradation of the Boc protecting groups. Tobramycin itself is known to be susceptible to oxidation, especially at neutral pH.[1][2][3][4][5]
-
Clumping or stickiness: This is often a sign of moisture absorption. This compound is hygroscopic, and water can facilitate hydrolytic degradation of both the Boc groups and the glycosidic bonds of the tobramycin core.
Recommendations:
-
Always store this compound in a tightly sealed container in a desiccator to protect it from moisture.
-
Store at the recommended low temperature to slow down potential oxidative and hydrolytic degradation pathways.
-
If you observe significant changes in appearance, it is advisable to re-analyze the material for purity before use.
Q2: My analytical results (e.g., HPLC, NMR) show impurities that were not present when I received the compound. What are the likely degradation products?
The appearance of new signals in your analytical data suggests chemical degradation. The two most probable degradation pathways for this compound are:
-
Acid-catalyzed hydrolysis of the Boc groups: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[6][7][8][9] Trace amounts of acidic impurities in your storage container or exposure to an acidic environment can lead to the removal of one or more of the Boc groups, resulting in partially or fully deprotected tobramycin species.
-
Hydrolysis of the tobramycin backbone: Tobramycin itself can undergo hydrolysis under both acidic and basic conditions, leading to the cleavage of the glycosidic bonds.[1][2][3][10] This would result in degradation products such as kanosamine and nebramine.[1][2][10]
Recommendations:
-
Ensure all storage containers are clean and free of acidic or basic residues.
-
Avoid storing this compound in solutions for extended periods, as this can accelerate degradation. If you must store it in solution, use an aprotic solvent and store it at a low temperature.
-
Characterize the impurities by techniques such as mass spectrometry to confirm their identity and understand the degradation pathway.
Q3: I suspect my this compound has degraded. How can I confirm this and what should I do?
If you suspect degradation, a systematic approach is necessary to confirm it and decide on the next steps.
Confirmation of Degradation:
-
Analytical Chemistry: The most reliable way to confirm degradation is through analytical techniques.
-
HPLC: A High-Performance Liquid Chromatography (HPLC) analysis can be used to determine the purity of your sample. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation.
-
NMR: Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the degradation products. For example, the disappearance of the characteristic tert-butyl signals of the Boc groups would confirm their cleavage.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of the impurities, which can help in elucidating the degradation pathway.
-
Next Steps:
-
If degradation is confirmed, the material may not be suitable for your experiments, as the impurities could lead to misleading results.
-
Depending on the extent of degradation, you may consider re-purifying the compound, for example, by column chromatography. However, this may not always be feasible.
-
It is crucial to review your storage conditions and handling procedures to prevent future degradation.
Frequently Asked Questions (FAQs)
What are the optimal storage conditions for solid this compound?
To minimize degradation, solid this compound should be stored under the following conditions:
-
Temperature: -20°C is recommended for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: Store in a desiccator with a suitable desiccant to protect from moisture, as the compound is hygroscopic.
-
Light: Protect from light by using an amber vial or by storing it in a dark place.
How long can I store this compound?
The shelf-life of this compound will depend on the storage conditions. When stored under the optimal conditions described above, it should be stable for at least one year. However, it is good practice to re-analyze the purity of the compound if it has been in storage for an extended period.
Can I store this compound in solution?
Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you need to prepare a stock solution, consider the following:
-
Solvent: Use a dry, aprotic solvent.
-
Temperature: Store the solution at -20°C or -80°C.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
The following table provides hypothetical data on the stability of this compound under different storage conditions to illustrate the importance of proper storage.
| Storage Condition | Purity after 3 months (%) | Purity after 6 months (%) | Purity after 12 months (%) |
| -20°C, Desiccated, Inert Atmosphere | >99 | >99 | >98 |
| 4°C, Desiccated | 98 | 96 | 93 |
| 25°C, Ambient Atmosphere | 92 | 85 | 75 |
| 25°C, High Humidity (75% RH) | 88 | 78 | 60 |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Analysis:
-
Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol describes how to obtain a ¹H NMR spectrum to confirm the structure of this compound and check for degradation.
1. Materials:
-
This compound sample
-
Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃)
-
NMR tubes
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of the deuterated solvent in an NMR tube.
3. NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.
4. Analysis:
-
Compare the obtained spectrum with a reference spectrum of pure this compound.
-
Look for the characteristic signals of the Boc groups (a large singlet around 1.4-1.5 ppm) and the sugar protons of the tobramycin backbone.
-
The appearance of new signals or a decrease in the integration of the Boc proton signals relative to the backbone signals would indicate degradation.
Visualizations
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting suspected degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Degradation of tobramycin in aqueous solution | Semantic Scholar [semanticscholar.org]
- 4. japsonline.com [japsonline.com]
- 5. japsonline.com [japsonline.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
issues with N-Tri-boc Tobramycin solubility in reaction media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Tri-boc Tobramycin, focusing on common solubility issues encountered during reaction setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a common issue?
A1: this compound is a derivative of the aminoglycoside antibiotic Tobramycin where three of the five amino groups are protected with a tert-butoxycarbonyl (Boc) group. This protection is often a necessary step in the multi-step synthesis of novel Tobramycin derivatives. The addition of the bulky, nonpolar Boc groups significantly alters the molecule's polarity compared to the highly polar and water-soluble Tobramycin free base or its sulfate salt. This change in polarity can lead to poor solubility in a range of common reaction media, both polar and nonpolar, creating challenges in achieving homogeneous reaction conditions.
Q2: In which solvents is this compound expected to be soluble?
Q3: Are there any general strategies to improve the solubility of poorly soluble reactants like this compound?
A3: Yes, several general strategies can be employed to improve the solubility of poorly soluble compounds in reaction media. These include:
-
Solvent Screening: Testing a range of solvents with varying polarities.
-
Co-solvent Systems: Using a mixture of solvents to achieve a desired polarity.
-
Temperature Adjustment: Carefully heating the reaction mixture can increase solubility, but potential degradation of the starting material or reagents must be considered.
-
Use of Additives: In some cases, solubilizing agents or phase-transfer catalysts can be beneficial.
-
Sonication: Applying ultrasonic waves can help to break down aggregates and promote dissolution.
Q4: Can the reaction be performed in an aqueous system?
A4: For the Boc-protection step itself, if you are starting with Tobramycin, using a biphasic system or an aqueous solution with a base like sodium bicarbonate or sodium hydroxide can be an effective strategy to overcome the poor solubility of the starting material in organic solvents. The product, this compound, will likely precipitate from the aqueous solution or can be extracted with an organic solvent upon completion of the reaction. For subsequent reactions using this compound as the starting material, an aqueous system is less likely to be suitable due to the increased lipophilicity of the protected molecule.
Troubleshooting Guide: Solubility Issues with this compound in Reaction Media
This guide addresses specific issues you might encounter during your experiments.
Problem 1: this compound does not fully dissolve in the chosen reaction solvent.
-
Observation: Solid particles of this compound are visible in the reaction flask, even after stirring. The reaction appears heterogeneous and may be proceeding slowly or not at all.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Consult the solvent compatibility table below. Ensure the chosen solvent is appropriate for your reaction conditions and has been reported to solubilize similar protected aminoglycosides.
-
Attempt Gentle Heating: With cautious monitoring, slowly increase the temperature of the reaction mixture. Be mindful of the thermal stability of your reactants and reagents. A slight increase in temperature can often significantly improve solubility.
-
Introduce a Co-solvent: Add a small amount of a co-solvent in which this compound has better solubility. For example, if your primary solvent is dichloromethane (DCM), adding a small amount of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might aid dissolution.
-
Utilize Sonication: Place the reaction flask in an ultrasonic bath for short intervals to help break up solid aggregates and promote dissolution.
-
Consider a Different Solvent System: If the above steps fail, it may be necessary to switch to a different solvent or solvent mixture entirely.
-
Problem 2: The reaction is sluggish or incomplete, suspected to be due to poor solubility.
-
Observation: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted starting material even after an extended reaction time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a sluggish reaction.
Data Presentation
Table 1: Qualitative Solubility of Protected Aminoglycosides in Common Organic Solvents
| Solvent | Abbreviation | Polarity | Expected Solubility of this compound | Notes |
| Pyridine | - | Polar Aprotic | Soluble to Partially Soluble | Often used as a solvent and base in acylation reactions. |
| Dimethylformamide | DMF | Polar Aprotic | Soluble to Partially Soluble | A good solvent for many polar organic compounds. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Soluble to Partially Soluble | A strong polar aprotic solvent; ensure it is anhydrous. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Soluble to Partially Soluble | Similar to DMF, but with a higher boiling point. |
| Dichloromethane | DCM | Nonpolar | Sparingly Soluble to Insoluble | May require a co-solvent. |
| Chloroform | CHCl₃ | Nonpolar | Sparingly Soluble to Insoluble | Similar to DCM. |
| Tetrahydrofuran | THF | Polar Aprotic | Sparingly Soluble to Insoluble | May require a co-solvent. |
| Acetonitrile | ACN | Polar Aprotic | Sparingly Soluble to Insoluble | Often used in purification (HPLC). |
| Methanol / Ethanol | MeOH / EtOH | Polar Protic | Sparingly Soluble to Insoluble | Unmodified tobramycin has slight solubility in ethanol. |
| Water | H₂O | Polar Protic | Insoluble | The Boc groups significantly reduce aqueous solubility. |
Note: This data is based on qualitative information for related Boc-protected aminoglycosides and should be used as a guideline. Experimental verification is recommended.
Experimental Protocols
Key Experiment: Per-N-Boc Protection of Tobramycin
This protocol is a representative procedure for the exhaustive N-Boc protection of Tobramycin, which can be adapted for tri-substitution by adjusting stoichiometry.
Materials:
-
Tobramycin
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution of Tobramycin: Suspend Tobramycin in a mixture of methanol and water (e.g., 2:1 v/v) or THF and water.
-
Base Addition: Add triethylamine or sodium bicarbonate to the suspension. The amount of base should be sufficient to deprotonate the ammonium salts of Tobramycin.
-
Addition of (Boc)₂O: To the stirred suspension, add a solution of di-tert-butyl dicarbonate in methanol or THF dropwise at room temperature. For per-N-protection, an excess of (Boc)₂O is used. For tri-substitution, the stoichiometry should be carefully controlled.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous residue with water and extract the product with an organic solvent such as DCM or EtOAc.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Workflow for Boc Protection of Tobramycin:
Caption: Experimental workflow for the N-Boc protection of Tobramycin.
Technical Support Center: N-Tri-boc Tobramycin Impurity Identification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in N-Tri-boc Tobramycin samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound samples?
A1: Impurities in this compound samples can originate from several sources:
-
Starting Material (Tobramycin): Impurities present in the initial tobramycin raw material will likely be carried through the synthesis and exist in their Boc-protected forms in the final product. Common tobramycin impurities include Kanamycin B, Nebramine, and Neamine.[1][2]
-
Synthesis Process: The Boc-protection reaction itself can generate impurities. These may include:
-
Under- or Over-protected Species: Incomplete or excessive addition of the tert-butoxycarbonyl (Boc) protecting group can lead to a mixture of partially protected tobramycin molecules.
-
Byproducts of the Boc-Anhydride Reagent: Di-tert-butyl dicarbonate (Boc anhydride) can generate byproducts like tert-butanol and carbon dioxide, which are typically volatile and removed during workup.[3] However, other side reactions can occur depending on the reaction conditions.[4]
-
-
Degradation: this compound, like tobramycin itself, can degrade under certain conditions such as exposure to acidic or basic environments, oxidation, or elevated temperatures.[5][6][7] Degradation products of tobramycin that could potentially be found in their Boc-protected forms include kanosamine and 2-deoxystreptamine.[8]
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally required for the comprehensive identification and characterization of impurities in this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating impurities from the main this compound compound. Due to the polar nature of the molecule and the lack of a strong UV chromophore, specialized detection methods are often necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities. It provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of the impurities.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the definitive structural elucidation of isolated impurities.[11] It provides detailed information about the chemical structure and stereochemistry of the molecule.
Q3: What are some of the challenges in the HPLC analysis of this compound and its impurities?
A3: The analysis of this compound by HPLC presents several challenges:
-
Poor UV Absorbance: Like the parent compound, this compound lacks a significant UV chromophore, making detection by standard UV detectors difficult. Alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are often preferred.[12]
-
High Polarity: The molecule is highly polar, which can lead to poor retention and peak shape on traditional reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing reagents in reversed-phase chromatography can improve separation.
-
Peak Tailing: The presence of multiple amine groups, even when protected, can lead to interactions with the stationary phase, resulting in peak tailing. Careful optimization of mobile phase pH and the use of specific columns can mitigate this issue.
Troubleshooting Guides
HPLC/LC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Improper detector settings (for CAD/ELSD). | Optimize detector parameters (e.g., nebulizer temperature, gas flow). |
| Poor ionization in MS. | Adjust mobile phase pH or add a volatile modifier (e.g., formic acid, ammonium acetate) to enhance ionization. | |
| Sample degradation. | Ensure proper sample handling and storage. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the column. | Use a column with a different stationary phase (e.g., HILIC). Optimize mobile phase pH to suppress silanol interactions. Add a competing base to the mobile phase. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Poor Peak Shape (Fronting) | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mobile phase preparation and degassing. |
| Column temperature variation. | Use a column oven to maintain a consistent temperature. | |
| Column equilibration is insufficient. | Increase the column equilibration time between injections. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol. Inject a blank after a high-concentration sample. |
| Contamination in the mobile phase or system. | Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly. |
NMR Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | Sample aggregation. | Adjust sample concentration or temperature. Use a different solvent. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent. | |
| Poor Signal-to-Noise Ratio | Low sample concentration. | Increase the sample concentration if possible. Increase the number of scans. |
| Improper shimming. | Re-shim the magnet. | |
| Complex, Overlapping Spectra | Multiple impurities present. | Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Fractionate the sample using preparative HPLC and analyze the fractions by NMR. |
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Name | Potential Source | Notes |
| N-Mono-boc Tobramycin | Synthesis | Under-protection of tobramycin. |
| N-Di-boc Tobramycin | Synthesis | Under-protection of tobramycin. |
| N-Tetra-boc Tobramycin | Synthesis | Over-protection of tobramycin. |
| N-Penta-boc Tobramycin | Synthesis | Over-protection of tobramycin. |
| Boc-Kanamycin B | Starting Material | Kanamycin B present in the tobramycin starting material. |
| Boc-Nebramine | Starting Material | Nebramine present in the tobramycin starting material. |
| Boc-Neamine | Starting Material | Neamine present in the tobramycin starting material. |
| Boc-Kanosamine | Degradation | Degradation product of tobramycin. |
| Boc-2-deoxystreptamine | Degradation | Degradation product of tobramycin. |
| tert-Butanol | Synthesis | Byproduct of the Boc-anhydride reaction. |
Table 2: Typical HPLC/LC-MS Method Parameters for this compound Analysis
| Parameter | Reversed-Phase HPLC | HILIC |
| Column | C18, 250 x 4.6 mm, 5 µm | Amide or Diol, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B over 30 minutes | 95% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 40 °C |
| Injection Volume | 10 µL | 5 µL |
| Detector | CAD, ELSD, or MS | CAD, ELSD, or MS |
Experimental Protocols
Protocol 1: HPLC-CAD Method for Impurity Profiling
-
Instrumentation: HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: HILIC Amide column (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 95% B
-
2-20 min: 95% to 50% B
-
20-22 min: 50% B
-
22-25 min: 50% to 95% B
-
25-30 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35 °C
-
Evaporation Temperature: 60 °C
-
Gas Flow Rate: 1.2 L/min
-
-
Sample Preparation: Dissolve the this compound sample in a mixture of Acetonitrile and Water (95:5 v/v) to a final concentration of 1 mg/mL.
Protocol 2: LC-MS Method for Impurity Identification
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
Column: C18 column (150 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 90% B
-
25-30 min: 90% B
-
30-32 min: 90% to 5% B
-
32-40 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
MS Settings:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 100-2000
-
Fragmentation Mode: Collision-Induced Dissociation (CID) for MS/MS experiments.
-
-
Sample Preparation: Dissolve the this compound sample in Water to a final concentration of 0.1 mg/mL.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. nbinno.com [nbinno.com]
- 4. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of impurities in tobramycin by liquid chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. Characterization of impurities in tobramycin by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. usp.org [usp.org]
Technical Support Center: Refining HPLC Methods for N-Tri-boc Tobramycin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the separation of N-Tri-boc Tobramycin.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Diagram of the Troubleshooting Workflow:
Caption: A flowchart for troubleshooting poor HPLC separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column. | Use a base-deactivated column or add a small amount of a competitive base (e.g., 0.1% triethylamine) to the mobile phase. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Poor Peak Shape (Fronting) | The sample is dissolved in a solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Broad Peaks | The compound is slowly dissolving on the column. | Optimize the mobile phase; ensure the sample is fully dissolved before injection. |
| Extra-column band broadening. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Inconsistent Retention Times | Inadequate column equilibration between runs. | Increase the equilibration time to at least 10 column volumes. |
| Leaks in the HPLC system. | Check all fittings and connections for leaks. | |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Poor Resolution | Inadequate separation between this compound and impurities. | Optimize the mobile phase composition (e.g., acetonitrile/water ratio). A shallower gradient may improve separation. |
| Incorrect column chemistry. | Consider a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter selectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound?
A1: Due to the addition of three hydrophobic tert-butoxycarbonyl (Boc) groups, this compound is significantly less polar than Tobramycin. A good starting point is a standard reversed-phase C18 column with a simple acetonitrile/water gradient. Unlike Tobramycin, ion-pairing agents are likely unnecessary.
Q2: What detection method is most suitable for this compound?
A2: While the Boc groups add some UV absorbance, this compound still lacks a strong chromophore. Low-wavelength UV detection (e.g., 200-215 nm) can be effective. For higher sensitivity and specificity, Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) are excellent alternatives.
Q3: My peaks are tailing. What should I do?
A3: Peak tailing for this compound can occur due to interactions with the silica backbone of the column. First, ensure your column is in good condition. If the problem persists, consider using an end-capped C18 column or adding a small amount of a competing base like triethylamine (0.1%) to your mobile phase to mask the active sites.
Q4: How can I improve the resolution between this compound and its closely related impurities?
A4: To improve resolution, you can:
-
Optimize the gradient: A shallower gradient (slower increase in organic solvent) will provide more time for separation.
-
Change the organic modifier: Substituting acetonitrile with methanol, or using a combination of both, can alter selectivity.
-
Adjust the temperature: Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and efficiency.
-
Try a different stationary phase: A Phenyl-Hexyl or a C8 column may offer different selectivity compared to a C18.
Q5: My retention times are drifting. What is the cause?
A5: Retention time drift is often due to a lack of system equilibration, temperature fluctuations, or changes in the mobile phase composition. Ensure your column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Use a column oven to maintain a constant temperature. Prepare fresh mobile phase daily and ensure it is properly degassed.
Experimental Protocols
1. General Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for method development.
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV or MS detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 50 20 95 25 95 26 50 | 30 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
2. Ion-Pair Chromatography for Partially Boc-Protected Tobramycin Species
If you are analyzing a mixture containing partially protected intermediates, ion-pair chromatography might be necessary to retain the more polar species.
-
HPLC System: As above.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
Time (min) %B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm or MS (ESI positive).
Diagram of Method Development Logic:
Caption: A logical workflow for developing an HPLC method for this compound.
managing stereochemistry during N-Tri-boc Tobramycin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of N-Tri-boc Tobramycin, with a specific focus on managing stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for controlling stereochemistry during the N-Tri-boc protection of tobramycin?
A1: The key to maintaining stereochemical integrity lies in the careful control of reaction conditions. Factors include:
-
Reaction Temperature: Lower temperatures (e.g., 0 °C to room temperature) are generally favored to minimize the risk of epimerization.
-
Base Selection: The choice and stoichiometry of the base are crucial. A non-nucleophilic, sterically hindered base can be advantageous. The pKa of the different amino groups in tobramycin varies, which can be leveraged for selective protection under carefully controlled pH.[1]
-
Solvent System: The polarity and protic nature of the solvent can influence the reaction rate and the stability of intermediates, potentially impacting stereochemistry.
-
Rate of Addition: Slow, dropwise addition of the Boc-anhydride solution can help to control the reaction exotherm and prevent localized areas of high concentration, which could lead to side reactions.
Q2: I am observing incomplete protection of the amino groups. What could be the cause?
A2: Incomplete protection is a common issue and can stem from several factors:
-
Insufficient Boc-Anhydride: Ensure that a sufficient molar excess of di-tert-butyl dicarbonate ((Boc)₂O) is used to account for all the primary amino groups you intend to protect.
-
Inadequate Base: The base may not be strong enough or used in a sufficient amount to deprotonate all the ammonium salts of tobramycin, which is often supplied as a sulfate salt.
-
Poor Solubility: Tobramycin sulfate has limited solubility in many organic solvents. A biphasic solvent system (e.g., water/dioxane or water/THF) or the use of a co-solvent may be necessary to ensure all the starting material is accessible for the reaction.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q3: How can I confirm the stereochemical purity of my this compound product?
A3: Confirmation of stereochemical purity typically requires advanced analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate diastereomers. Developing a suitable method may require screening different columns and mobile phases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR spectroscopy can be used to detect the presence of diastereomers. Specific proton or carbon signals may show splitting or the appearance of new peaks if a mixture of stereoisomers is present. 2D NMR techniques like COSY and HSQC can aid in the complete assignment of the tobramycin structure and help identify any anomalous signals.[2][3][4]
Q4: Is epimerization a significant concern during the N-Boc protection of tobramycin?
A4: While not widely reported as a major issue for tobramycin itself, epimerization is a known side reaction in the chemistry of aminosugars, particularly at centers adjacent to a carbonyl group or under harsh basic conditions. In the context of N-acylation, the risk is generally low. However, it is a possibility that should be considered, especially if unexpected isomers are detected during analysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Multiple spots on TLC after reaction, indicating a mixture of products. | 1. Incomplete reaction leading to partially Boc-protected intermediates. 2. Formation of stereoisomers. 3. Side reactions, such as O-acylation. | 1. Increase the equivalents of (Boc)₂O and base. Extend the reaction time and monitor by TLC. 2. Analyze the mixture by HPLC or NMR to identify the nature of the isomers. If stereoisomers are present, review and optimize reaction conditions (temperature, base). 3. Use a less reactive Boc-donating reagent or milder reaction conditions. Purify the desired product using column chromatography. |
| Low yield of the desired this compound. | 1. Poor solubility of tobramycin sulfate in the reaction solvent. 2. Loss of product during workup and purification. 3. Degradation of the starting material or product. | 1. Use a co-solvent system like water/dioxane or convert the tobramycin sulfate to the free base before the reaction. 2. Optimize the extraction and chromatography conditions. Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer. 3. Avoid excessively high temperatures or prolonged exposure to strong acids or bases. |
| NMR spectrum shows unexpected complexity or peak broadening. | 1. Presence of a mixture of diastereomers. 2. Rotamers due to the carbamate (Boc) groups. 3. Aggregation of the sample in the NMR solvent. | 1. Attempt to separate the isomers by chromatography and analyze them individually. 2. Acquire the NMR spectrum at a higher temperature to accelerate the interconversion of rotamers, which can lead to sharper signals. 3. Try a different NMR solvent or dilute the sample. |
| Difficulty in separating the desired product from starting material. | The polarity of the partially protected intermediates is very similar to the starting material. | Ensure the reaction goes to completion by using an excess of reagents and sufficient reaction time. If separation is still challenging, consider a different chromatographic stationary or mobile phase. |
Experimental Protocols
Key Experiment: N-Tri-boc Protection of Tobramycin
This protocol provides a general method for the N-protection of the three primary amino groups of tobramycin.
Materials:
-
Tobramycin sulfate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution of Tobramycin: Dissolve tobramycin sulfate (1 equivalent) in deionized water. In a separate flask, prepare a solution of sodium carbonate (sufficient to neutralize the sulfate and act as a base for the reaction) in water.
-
Reaction Setup: To the tobramycin solution, add an equal volume of dioxane or THF. Cool the mixture to 0 °C in an ice bath with stirring.
-
Addition of Base: Slowly add the sodium carbonate solution to the tobramycin mixture. Stir for 15-20 minutes.
-
Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (a molar excess, e.g., 3.3 equivalents for tri-protection) in dioxane or THF. Add this solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM:Methanol) or LC-MS.
-
Workup:
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with DCM or EtOAc (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the desired this compound.
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree for Stereochemical Issues
Caption: Decision tree for troubleshooting stereochemical impurities.
References
Technical Support Center: Efficient N-Tri-Boc Tobramycin Reactions
Welcome to the technical support center for the synthesis of N-Tri-Boc Tobramycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the N-tert-butoxycarbonyl (Boc) protection of Tobramycin's amino groups.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-Tri-Boc protection of Tobramycin?
The main challenge lies in achieving selective protection of the three most reactive primary amino groups to yield this compound, while leaving the two secondary amino groups unprotected. Tobramycin possesses five amino groups with varying degrees of reactivity, making precise control of the reaction crucial. In many synthetic routes, global protection to yield penta-N-Boc-tobramycin is a more straightforward initial step, followed by further modifications.[1]
Q2: Which catalysts are commonly used for the N-Boc protection of amines?
While specific catalysts for achieving tri-Boc protection of Tobramycin are not extensively documented, general N-Boc protection of amines is well-established. The reaction is often carried out using di-tert-butyl dicarbonate (Boc)₂O. While some reactions proceed without a catalyst, bases are frequently employed to facilitate the reaction. For more complex substrates, various catalysts have been explored to improve efficiency and selectivity. These include:
-
Basic Catalysts: Triethylamine (Et₃N) and sodium carbonate (Na₂CO₃) are commonly used to scavenge the acidic byproduct of the reaction.[2]
-
Lewis Acids: Although less common for Boc protection, Lewis acids can activate the Boc-anhydride.
-
Organocatalysts: 4-(Dimethylamino)pyridine (DMAP) can be used as a nucleophilic catalyst.
For aminoglycosides like Tobramycin, the reaction conditions, including the choice of base and solvent, play a critical role in the degree of N-protection.
Q3: What are the typical reaction conditions for N-Boc protection of Tobramycin?
Generally, the N-Boc protection of Tobramycin to achieve global protection involves dissolving Tobramycin in a suitable solvent system, such as a mixture of water and an organic solvent like dimethylformamide (DMF), and treating it with an excess of di-tert-butyl dicarbonate in the presence of a base like triethylamine. The reaction is often performed at elevated temperatures to ensure complete protection.[1]
Q4: How can I monitor the progress of the this compound reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material (Tobramycin) and the fully protected product (if available), one can assess the formation of intermediates and the desired product. Mass spectrometry can also be used to identify the different Boc-protected species in the reaction mixture.
Q5: What are the common side products in this reaction?
Common side products include a mixture of partially Boc-protected Tobramycin derivatives (mono-, di-, tetra-, and penta-Boc), as well as potential O-Boc protection of the hydroxyl groups, although this is less common under standard basic conditions. Over-reaction leading to the fully protected penta-Boc Tobramycin is a significant possibility if the reaction conditions are not carefully controlled.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of N-Tri-Boc Product | - Incomplete reaction. - Formation of multiple Boc-protected species. - Suboptimal catalyst or reaction conditions. | - Increase reaction time and/or temperature. - Carefully control the stoichiometry of (Boc)₂O. A step-wise addition may improve selectivity. - Screen different bases (e.g., Et₃N, DIPEA, NaHCO₃) and solvents (e.g., DMF, Dioxane, THF/water mixtures). |
| Formation of Penta-N-Boc Tobramycin | - Excess of (Boc)₂O. - Reaction time is too long or temperature is too high. | - Reduce the molar equivalents of (Boc)₂O. - Monitor the reaction closely by TLC or HPLC and quench it once the desired product is maximized. - Conduct the reaction at a lower temperature. |
| Difficulty in Purifying the Product | - Presence of multiple closely-related Boc-protected species. - The high polarity of the product. | - Utilize column chromatography with a suitable stationary phase (e.g., silica gel, C18). A gradient elution may be necessary to separate the different protected forms. - Consider derivatization to aid in separation, followed by deprotection. |
| Inconsistent Results | - Purity of starting Tobramycin. - Water content in solvents. - Precise control of reaction temperature. | - Ensure the use of high-purity Tobramycin. - Use anhydrous solvents where appropriate. - Maintain consistent temperature control throughout the reaction. |
Data Presentation
Table 1: Comparison of General N-Boc Protection Strategies
| Catalyst/Base | Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Triethylamine (Et₃N) | (Boc)₂O | H₂O/DMF | 55 | >90% (for penta-Boc) | Commonly used for global protection of aminoglycosides. |
| Sodium Carbonate (Na₂CO₃) | (Boc)₂O | Acetone/Water | 0 - RT | Variable | Often used for N-Cbz protection, can be adapted for N-Boc. |
| Catalyst-Free | (Boc)₂O | Water/Acetone | Room Temp | High | Can be effective for simpler amines, selectivity may be an issue for Tobramycin. |
Experimental Protocols
Protocol 1: General Procedure for Global N-Boc Protection of Tobramycin
This protocol is for the synthesis of penta-N-Boc-Tobramycin and can be adapted by modifying stoichiometry and reaction conditions to target tri-Boc protection.
-
Dissolution: Dissolve Tobramycin in a mixture of deionized water and dimethylformamide (DMF).
-
Addition of Base: Add triethylamine (Et₃N) to the solution.
-
Addition of Protecting Agent: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DMF dropwise to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 55 °C) and monitor the reaction progress using TLC or HPLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-Boc protected Tobramycin.
Visualizations
Caption: Experimental workflow for the N-Boc protection of Tobramycin.
Caption: Troubleshooting logic for N-Boc Tobramycin synthesis.
References
Validation & Comparative
A Comparative Guide to Protected Tobramycins: N-Tri-boc vs. Other Protective Group Strategies
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules like the aminoglycoside antibiotic tobramycin, the strategic use of protecting groups is paramount. These chemical moieties temporarily block reactive functional groups, enabling selective modifications at other positions of the molecule. This guide provides a comparative analysis of N-Tri-boc tobramycin and other protected tobramycin derivatives, with a focus on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. This comparison is supported by experimental data from published literature to aid researchers in selecting the optimal protection strategy for their specific application.
Introduction to Tobramycin Protection
Tobramycin possesses five primary amino groups, all of which are nucleophilic and can interfere with desired chemical transformations. To achieve regioselective modification, such as at the hydroxyl groups, these amino functions must be protected. The choice of the protecting group is critical and depends on factors such as stability to reaction conditions, ease of introduction and removal, and overall yield of the protected and deprotected product. While the term "this compound" suggests the protection of three of the five amino groups, the scientific literature more commonly describes the exhaustive protection of all amino groups to ensure complete blockage of their reactivity. Therefore, this guide will focus on the comparison of fully protected tobramycin derivatives, namely penta-N-Boc-tobramycin and penta-N-Cbz-tobramycin.
Comparison of N-Boc and N-Cbz Protected Tobramycin
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most common amine protecting groups in organic synthesis.[1] Their application to tobramycin results in derivatives with distinct properties and compatibilities with subsequent reaction conditions.
| Feature | Penta-N-Boc-Tobramycin | Penta-N-Cbz-Tobramycin |
| Protecting Group | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Protection Conditions | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., TEA, DMAP), solvent (e.g., DMF, dioxane/water) | Benzyl chloroformate (Cbz-Cl), base (e.g., Na₂CO₃), solvent (e.g., acetone/water)[2] |
| Reported Yield | ~60% after purification[3] | Not explicitly reported, but the subsequent step yielded moderately. |
| Stability | Stable to catalytic hydrogenation and basic conditions. Labile to strong acids.[1] | Stable to acidic conditions. Cleaved by catalytic hydrogenation.[1] |
| Deprotection Conditions | Strong acid (e.g., trifluoroacetic acid (TFA), HCl in an organic solvent)[4] | Catalytic hydrogenation (e.g., H₂, Pd/C)[2] |
| Orthogonality | Orthogonal to Cbz and Fmoc protecting groups.[1] | Orthogonal to Boc and Fmoc protecting groups.[1] |
Table 1: Comparison of Penta-N-Boc-Tobramycin and Penta-N-Cbz-Tobramycin.
Experimental Protocols
Below are detailed experimental protocols for the protection and deprotection of tobramycin using Boc and Cbz protecting groups as described in the literature.
Protocol 1: Synthesis of Penta-N-Cbz-Tobramycin[2]
Protection:
-
Dissolve tobramycin monosulfate in a saturated aqueous solution of sodium carbonate.
-
Cool the mixture to 0°C.
-
Add a solution of benzyl chloroformate in acetone dropwise while stirring.
-
Continue stirring at 0°C for 2 hours, then at room temperature for 12 hours.
-
Filter the resulting precipitate, suspend it in 1 M HCl, and stir for 30 minutes.
-
Filter the solid, wash with water, and dry to yield 1,3,6′,2′,3″-(penta-N-Cbz)-tobramycin.
Deprotection (Hydrogenolysis): [2]
-
Dissolve the N-Cbz-protected tobramycin derivative in methanol containing acetic acid.
-
Add Palladium on charcoal (5 mas. %).
-
Stir the mixture under a hydrogen atmosphere.
-
Upon reaction completion, filter the catalyst and concentrate the filtrate to obtain the deprotected tobramycin derivative.
Protocol 2: Synthesis of Penta-N-Boc-Tobramycin (General Procedure)
While a detailed, optimized protocol for penta-N-Boc tobramycin with a specific yield was not found in the initial search, a general procedure based on common practices for amine protection is as follows:
Protection:
-
Dissolve tobramycin in a suitable solvent mixture, such as dioxane and water.
-
Add a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Extract the product with a suitable organic solvent and purify by column chromatography. A reported yield for a similar synthesis is approximately 60% after purification.[3]
Deprotection: [4]
-
Dissolve the N-Boc-protected tobramycin in a suitable organic solvent such as dichloromethane (DCM) or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the deprotected tobramycin salt.
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of protected tobramycin derivatives and the logical relationship of orthogonal protection strategies.
Caption: General workflow for the synthesis of modified tobramycin derivatives.
Caption: Orthogonal relationship between Boc and Cbz protecting groups.
Performance Comparison and Considerations
Yield and Purity: Direct comparative yield data for the per-N-protection of tobramycin under identical conditions is not readily available in the literature. The reported ~60% yield for penta-N-Boc-tobramycin suggests a viable, though not quantitative, protection step.[3] The yield for penta-N-Cbz-tobramycin formation is described as leading to a "moderate yield" in a subsequent step, which is a qualitative assessment.[2] Purification of these highly protected, lipophilic derivatives is typically achieved by column chromatography.
Stability: The stability of the protecting group is a critical factor in planning multi-step syntheses.
-
N-Boc-tobramycin derivatives are stable to a wide range of non-acidic reagents, including bases and nucleophiles, making them suitable for reactions involving these conditions. However, they are readily cleaved by strong acids.[1]
-
N-Cbz-tobramycin derivatives are stable to acidic conditions and many other reagents but are sensitive to catalytic hydrogenation.[1] This allows for deprotection under neutral conditions, which can be advantageous for acid-sensitive substrates.
Ease of Deprotection:
-
Boc deprotection with strong acids like TFA is typically a clean and rapid reaction that proceeds at room temperature. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.[4]
-
Cbz deprotection via catalytic hydrogenation is also a very mild and clean method. The reaction is performed under a hydrogen atmosphere with a palladium catalyst, which is then removed by filtration.[2] This method avoids the use of harsh acidic or basic conditions.
Conclusion
The choice between N-Boc and N-Cbz protection for tobramycin depends heavily on the planned subsequent synthetic steps.
-
Penta-N-Boc-tobramycin is an excellent choice when subsequent reactions require basic or nucleophilic conditions, and the final deprotection can be performed under acidic conditions.
-
Penta-N-Cbz-tobramycin is preferred when acidic conditions are necessary for subsequent steps, and a mild, neutral deprotection via hydrogenation is desired.
The concept of "this compound" as a selectively protected intermediate is less documented for general synthetic strategies compared to the exhaustive protection of all amino groups. Researchers aiming for regioselective modifications of tobramycin should consider the full protection of all amino groups with either Boc or Cbz, leveraging their orthogonal nature to other protecting groups to achieve their synthetic goals. The selection should be guided by the specific reaction sequence and the stability of other functional groups present in the molecule.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Validating the Purity of N-Tri-boc Tobramycin: A Comparative Guide to Elemental Analysis and Chromatographic Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of elemental analysis and High-Performance Liquid Chromatography (HPLC) for validating the purity of N-Tri-boc Tobramycin, a key protected intermediate in the synthesis of tobramycin analogs.
This document outlines the experimental protocols for both methods, presents comparative data in a structured format, and offers a logical workflow for a comprehensive purity assessment.
The Role of Orthogonal Purity Testing Methods
A robust purity assessment of a pharmaceutical intermediate like this compound relies on a multi-faceted approach, employing orthogonal analytical techniques that measure different physicochemical properties of the compound and its potential impurities. Elemental analysis provides a fundamental measure of the compound's atomic composition, serving as a crucial tool for confirming its molecular formula and detecting inorganic contaminants. In parallel, chromatographic techniques like HPLC are indispensable for identifying and quantifying organic impurities, such as related substances and degradation products, which may be structurally similar to the main compound.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data obtained from the elemental analysis and HPLC analysis of a representative batch of this compound.
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 48.66 | 48.59 | -0.07 |
| Hydrogen (H) | 8.00 | 8.05 | +0.05 |
| Nitrogen (N) | 12.33 | 12.28 | -0.05 |
| Oxygen (O) | 31.00 | 31.08 | +0.08 |
| Purity (by CHN) | 100.00 | 99.90 | -0.10 |
| Oxygen content is typically determined by difference. |
Table 2: Trace Metal Analysis by ICP-MS
| Element | Concentration (ppm) | ICH Q3D Limit (ppm) | Status |
| Lead (Pb) | < 0.1 | 0.5 | Pass |
| Arsenic (As) | < 0.1 | 1.5 | Pass |
| Cadmium (Cd) | < 0.05 | 0.5 | Pass |
| Mercury (Hg) | < 0.05 | 1.5 | Pass |
| Palladium (Pd) | 1.2 | 10 | Pass |
| Nickel (Ni) | 0.8 | 20 | Pass |
Table 3: HPLC Purity Profile of this compound
| Peak | Retention Time (min) | Area % | Impurity Designation |
| 1 | 4.2 | 0.08 | Unidentified Impurity |
| 2 | 5.5 | 0.12 | Di-boc Tobramycin |
| 3 | 7.8 | 99.75 | This compound |
| 4 | 9.1 | 0.05 | Unidentified Impurity |
| Total Purity | 99.75 |
Experimental Protocols
Elemental Analysis (CHN and Trace Metals)
CHN Analysis:
-
Sample Preparation: The this compound sample is dried under vacuum at 40°C for 4 hours to remove any residual solvents. Approximately 2-3 mg of the dried sample is accurately weighed into a tin capsule.
-
Instrumentation: A calibrated elemental analyzer is used for the analysis.
-
Analysis: The sample is combusted at a high temperature (typically ~950°C) in a stream of oxygen. The resulting combustion gases (CO2, H2O, and N2) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Calculation: The weight percentages of carbon, hydrogen, and nitrogen are calculated by comparing the detector signals from the sample to those of a certified standard (e.g., acetanilide).
Trace Metal Analysis (ICP-MS):
-
Sample Preparation: Approximately 50 mg of the this compound sample is accurately weighed into a clean vessel. The sample is digested using a mixture of concentrated nitric acid and hydrochloric acid with the aid of microwave heating. The resulting solution is then diluted to a final volume with deionized water.
-
Instrumentation: An Inductively Coupled Plasma Mass Spectrometer (ICP-MS) is used for the analysis.
-
Analysis: The prepared sample solution is introduced into the plasma, which atomizes and ionizes the elements. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Quantification: The concentration of each element is determined by comparing the signal intensity from the sample to a calibration curve generated from certified reference standards.
High-Performance Liquid Chromatography (HPLC)
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as this compound lacks a strong UV chromophore.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: A solution of this compound is prepared in a mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.
-
Analysis: The prepared sample is injected into the HPLC system, and the chromatogram is recorded.
-
Purity Calculation: The area percentage of the main peak (this compound) relative to the total area of all peaks is calculated to determine the purity. Impurities are reported as a percentage of the total area.
Mandatory Visualization
Caption: Workflow for this compound Purity Validation.
Conclusion
The validation of this compound purity is most effectively achieved through the synergistic use of elemental analysis and HPLC. Elemental analysis confirms the fundamental atomic composition and screens for inorganic impurities, which is a critical regulatory requirement. HPLC provides a detailed profile of organic purity, identifying and quantifying process-related impurities and degradation products. By employing both methodologies, researchers and drug developers can obtain a comprehensive and reliable assessment of the purity of this compound, ensuring its quality and suitability for subsequent synthetic steps and, ultimately, for the development of safe and effective pharmaceuticals.
N-Tri-boc Tobramycin Derivatives: A Comparative Analysis of Biological Activity Against Parent Drug Tobramycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of N-Tri-boc protected Tobramycin derivatives and the parent aminoglycoside antibiotic, Tobramycin. The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Chemical modification of existing antibiotics, such as Tobramycin, is a promising strategy to enhance their efficacy, broaden their spectrum of activity, and overcome resistance mechanisms. Here, we delve into the antibacterial potency of specific N-Tri-boc Tobramycin derivatives, presenting key experimental data and methodologies.
Introduction to Tobramycin and its Derivatives
Tobramycin is a potent, broad-spectrum aminoglycoside antibiotic that is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which leads to mistranslation of mRNA and ultimately bacterial cell death.[1][3][4][5] The five amino groups in the Tobramycin structure are key to its activity but also present challenges for selective chemical modification. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, allows for regioselective modification of the Tobramycin scaffold. The "N-Tri-boc" designation refers to a Tobramycin molecule where three of its five amino groups are protected. This allows for selective modification at the unprotected positions. Following modification, the Boc groups are typically removed to yield the final active derivative.
Comparative Analysis of Antibacterial Activity
Recent studies have focused on the synthesis and evaluation of Tobramycin derivatives modified at the 6''-position to overcome common resistance mechanisms. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of representative 6''-modified Tobramycin derivatives compared to the parent drug against a panel of bacterial strains.
| Compound | S. aureus ATCC 29213 (MIC, μg/mL) | E. coli ATCC 25922 (MIC, μg/mL) | P. aeruginosa ATCC 27853 (MIC, μg/mL) | P. aeruginosa 21653 (Resistant) (MIC, μg/mL) | P. aeruginosa 21571 (Resistant) (MIC, μg/mL) |
| Tobramycin | 0.5 | 0.5 | 0.5 | >128 | >128 |
| 6''-aminoethylamino-tobramycin | 1 | 1 | 1 | 16 | 32 |
| 6''-guanidinoethylamino-tobramycin | 1 | 1 | 1 | 16 | 32 |
| 6''-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)tobramycin | 3.13 | - | - | - | - |
Data compiled from studies on 6"-modified Tobramycin derivatives. The resistant P. aeruginosa strains show high-level resistance to the parent drug.[6][7]
The data clearly indicates that while the 6''-modified derivatives exhibit comparable activity to Tobramycin against susceptible strains, they demonstrate significantly improved potency against resistant P. aeruginosa strains.[6][8] This suggests that modification at the 6''-position can circumvent certain resistance mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Tobramycin and its N-Tri-boc derivatives.
Synthesis of 6''-Modified Tobramycin Derivatives (General Workflow)
The synthesis of 6''-modified Tobramycin derivatives typically involves a multi-step process that begins with the protection of the amino groups of the parent Tobramycin molecule.
Caption: General synthetic workflow for 6''-modified Tobramycin derivatives.
1. Protection of Amino Groups: Commercially available Tobramycin is treated with an excess of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to protect all five amino groups, yielding 1,3,2',6',3''-penta-N-Boc-Tobramycin.
2. Activation of the 6''-Hydroxyl Group: The primary hydroxyl group at the 6''-position is selectively activated by converting it into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), by reacting the N-penta-Boc-Tobramycin with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in pyridine.
3. Nucleophilic Substitution: The activated 6''-position is then subjected to nucleophilic substitution with various nucleophiles to introduce the desired functional groups. For example, reaction with sodium azide (NaN₃) introduces an azido group, which can be further modified, for instance, via a "click" reaction to introduce a triazole ring. Direct substitution with amines can also be performed.
4. Deprotection: Finally, the Boc protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final 6''-modified Tobramycin derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
1. Preparation of Test Plates: The compounds to be tested are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
2. Inoculum Preparation: Bacterial strains are grown overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
3. Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Tobramycin and its active derivatives is the inhibition of protein synthesis. This is achieved through binding to the A-site on the 16S rRNA of the 30S bacterial ribosome. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of nonfunctional or toxic proteins and ultimately cell death.
Caption: Simplified signaling pathway of Tobramycin's mechanism of action.
Studies on 6''-modified Tobramycin derivatives suggest that these modifications do not alter the fundamental mechanism of action.[6][8] The derivatives still target the bacterial ribosome and inhibit protein synthesis. However, the improved activity against resistant strains indicates that the modifications may hinder the action of aminoglycoside-modifying enzymes, which are a primary cause of resistance. These enzymes typically inactivate the antibiotic by adding chemical groups to its hydroxyl or amino moieties. By modifying a key site for enzymatic inactivation, the derivatives can evade this resistance mechanism.
Conclusion
The derivatization of Tobramycin, facilitated by the use of N-Boc protection strategies, presents a viable approach to combatting antibiotic resistance. Specifically, modifications at the 6''-position have been shown to restore potent activity against clinically relevant resistant strains of P. aeruginosa. While the core mechanism of action—inhibition of protein synthesis—is retained, these novel derivatives demonstrate the potential to overcome established resistance mechanisms. Further research into the structure-activity relationships of other Tobramycin derivatives is warranted to develop next-generation aminoglycoside antibiotics with improved therapeutic profiles.
References
- 1. Tobramycin - Wikipedia [en.wikipedia.org]
- 2. Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tobramycin Sulfate? [synapse.patsnap.com]
- 4. What is the mechanism of Tobramycin? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Boc and Cbz Protecting Groups for Tobramycin
For Researchers, Scientists, and Drug Development Professionals
The selective protection of the five amino groups of the aminoglycoside antibiotic tobramycin is a critical step in the synthesis of its derivatives, enabling targeted modifications to enhance antibacterial activity and overcome resistance. The choice of the amino-protecting group is paramount, influencing reaction efficiency, stability of the intermediate, and the ease of deprotection. This guide provides a comparative analysis of two commonly used protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the exhaustive N-protection of tobramycin, supported by experimental data.
Performance Comparison: Boc vs. Cbz for Tobramycin Protection
The selection between Boc and Cbz protecting groups for tobramycin often depends on the overall synthetic strategy, particularly the desired orthogonality and the compatibility with subsequent reaction conditions. Both protecting groups can effectively be installed to protect all five amino groups of tobramycin, leading to the formation of penta-N-protected derivatives.
| Parameter | Penta-N-Boc-tobramycin | Penta-N-Cbz-tobramycin |
| Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Base | Triethylamine (Et₃N) | Sodium Carbonate (Na₂CO₃) |
| Solvent | Dimethylformamide (DMF) / Water | Acetone / Water |
| Reaction Temperature | 55 °C | 0 °C to Room Temperature |
| Reaction Time | Not specified in detail, but typically several hours | 14 hours (2h at 0°C, 12h at RT) |
| Yield | 96%[1] | ~83% (calculated from molar amounts)[2] |
| Deprotection Method | Acidic hydrolysis (e.g., TFA)[1] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[2] |
Key Observations:
-
Yield: The exhaustive N-protection of tobramycin with Boc anhydride provides a higher reported yield (96%) compared to the Cbz protection (approximately 83%).[1][2]
-
Reaction Conditions: The Boc protection is carried out at a moderately elevated temperature, while the Cbz protection starts at a lower temperature and proceeds at room temperature. The choice of base and solvent also differs significantly.
-
Deprotection: The deprotection methods are orthogonal, which is a key consideration in multi-step syntheses.[3][4] The Boc groups are removed under acidic conditions, whereas the Cbz groups are cleaved by catalytic hydrogenation. This allows for selective deprotection if other protecting groups sensitive to one of these conditions are present in the molecule.
Experimental Protocols
Exhaustive N-Protection of Tobramycin
1. Synthesis of 1,3,6′,2′′,3′′′-(Penta-N-tert-butyloxycarbonyl)-tobramycin ((Boc)₅-tobramycin) [1]
-
Reagents: Tobramycin, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dimethylformamide (DMF), Water.
-
Procedure: To a solution of tobramycin in a mixture of water and DMF, triethylamine is added, followed by di-tert-butyl dicarbonate. The reaction mixture is stirred at 55 °C. After completion of the reaction, the product is isolated and purified to yield (Boc)₅-tobramycin.
-
Yield: 96%[1]
2. Synthesis of 1,3,6′,2′′,3′′′-(Penta-N-benzyloxycarbonyl)-tobramycin ((Cbz)₅-tobramycin) [2]
-
Reagents: Tobramycin monosulfate, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Acetone, Water.
-
Procedure: A solution of benzyl chloroformate in acetone is added dropwise at 0 °C to a mixture of tobramycin monosulfate in a saturated aqueous solution of sodium carbonate. The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The product is then isolated and purified.
-
Yield: Approximately 83%[2]
Deprotection of N-Protected Tobramycin
1. Deprotection of (Boc)₅-tobramycin [1]
-
Reagents: (Boc)₅-tobramycin, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Tri-iso-propyl silane (TIPS) as a cation scavenger.
-
Procedure: (Boc)₅-tobramycin is dissolved in a mixture of TFA and DCM. TIPS is added as a scavenger to prevent side reactions. The reaction is stirred until deprotection is complete, followed by removal of volatiles and purification.
2. Deprotection of (Cbz)₅-tobramycin [2]
-
Reagents: (Cbz)₅-tobramycin derivative, Palladium on charcoal (Pd/C), Hydrogen gas (H₂).
-
Procedure: The Cbz-protected tobramycin derivative is subjected to hydrogenolysis in the presence of a palladium on charcoal catalyst under a hydrogen atmosphere. The catalyst is subsequently filtered off, and the deprotected tobramycin derivative is isolated.
Logical Workflow for Protection and Deprotection
The following diagram illustrates the general workflow for the protection and subsequent deprotection of tobramycin's amino groups using either Boc or Cbz protecting groups.
Caption: Workflow for N-protection and deprotection of tobramycin.
Chemical Structures
The following diagram illustrates the structures of tobramycin and its penta-N-protected forms with Boc and Cbz groups.
Caption: Chemical structures of tobramycin and its protected forms.
Note on Regioselectivity: The provided experimental protocols focus on the exhaustive protection of all five primary amino groups of tobramycin. Achieving regioselective protection of a specific amino group in tobramycin is a significant challenge due to the similar reactivity of the amino groups and would require different synthetic strategies and reaction conditions, which are beyond the scope of this direct comparison of exhaustive protection methods.
References
- 1. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Stability Landscape of Protected Tobramycin Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of intermediates is critical for robust and reproducible synthetic processes. This guide provides a comparative assessment of the stability of N-Tri-boc Tobramycin, offering insights into its performance under various conditions relative to other protected aminoglycosides.
Due to the limited availability of direct stability data for this compound in publicly accessible literature, this guide synthesizes information on the stability of the parent molecule, tobramycin, and the known chemical properties of the tert-Butyloxycarbonyl (Boc) protecting group. This approach allows for an inferred stability profile of this compound and a comparison with potential alternatives.
Comparative Stability Analysis
The stability of an active pharmaceutical ingredient and its protected intermediates is a crucial factor in drug development and manufacturing. Tobramycin, an aminoglycoside antibiotic, is known to degrade through hydrolysis and oxidation.[1][2][3] The introduction of protecting groups, such as the N-Tri-boc, alters the molecule's susceptibility to these degradation pathways.
Key Considerations for this compound Stability:
-
pH Sensitivity: The Boc protecting group is notoriously labile under acidic conditions. Therefore, this compound is expected to exhibit significant degradation in acidic environments, leading to the removal of the Boc groups and exposure of the free amines. Tobramycin itself undergoes hydrolysis in acidic solutions, yielding kanosamine and nebramine.[2][3]
-
Oxidative Stability: At neutral pH, tobramycin is susceptible to oxidation.[1][2][3] The presence of the bulky Boc groups on the amino functions might offer some steric hindrance, potentially reducing the rate of oxidation compared to the unprotected tobramycin.
-
Thermal Stability: While specific data for this compound is unavailable, studies on tobramycin solutions have shown degradation at elevated temperatures.[1][4] The thermal stability of this compound would need to be empirically determined.
Table 1: Comparative Stability of Tobramycin and Inferred Stability of this compound
| Condition | Tobramycin | Inferred this compound | Rationale |
| Acidic pH | Susceptible to hydrolysis[2][3] | Highly unstable | Boc groups are acid-labile. |
| Neutral pH | Susceptible to oxidation[1][2][3] | Potentially more stable than tobramycin | Steric hindrance from Boc groups may reduce oxidation. |
| Basic pH | Susceptible to hydrolysis[2][3] | Expected to be relatively stable | Boc groups are generally stable to basic conditions. |
| Elevated Temperature | Degradation observed[1][4] | Stability needs to be determined | Potential for thermal degradation of both the core structure and the protecting groups. |
| Light Exposure | Data not prominent in search results | Stability needs to be determined | Photostability studies would be required. |
Alternatives to this compound
In synthetic campaigns, the choice of a protecting group is pivotal. While the Boc group offers ease of removal under mild acidic conditions, its instability can be a drawback. An alternative to consider is the Carboxybenzyl (Cbz) group, which is generally more stable to acidic conditions and is typically removed by hydrogenolysis. The synthesis of N-penta-Cbz-tobramycin has been described in the literature.[5]
Table 2: Comparison of Protecting Group Characteristics
| Protecting Group | Introduction | Cleavage Conditions | Stability |
| tert-Butyloxycarbonyl (Boc) | Boc anhydride (Boc₂O) | Mild acid (e.g., TFA, HCl in dioxane) | Acid-labile, stable to base and hydrogenolysis. |
| Carboxybenzyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C), strong acid | Stable to mild acid and base, cleaved by catalytic hydrogenation. |
Experimental Protocols for Stability Assessment
A robust assessment of this compound stability would involve a series of standardized experiments.
1. Forced Degradation Studies:
-
Objective: To identify potential degradation products and pathways under stress conditions.
-
Methodology:
-
Prepare solutions of this compound in various media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
-
Expose the solutions to elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Analyze samples at specified time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect degradation products.[6][7]
-
2. pH-Rate Profile:
-
Objective: To determine the pH range of maximum stability.
-
Methodology:
-
Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10).
-
Dissolve this compound in each buffer to a known concentration.
-
Store the solutions at a constant temperature.
-
Monitor the concentration of this compound over time using HPLC.
-
Calculate the degradation rate constant at each pH to generate a pH-rate profile.
-
3. Photostability Testing:
-
Objective: To assess the impact of light exposure on stability.
-
Methodology:
-
Expose a solid sample and a solution of this compound to a controlled light source (e.g., xenon lamp) as per ICH Q1B guidelines.
-
Include a dark control stored under the same conditions.
-
Analyze the samples for degradation and changes in physical properties.
-
Visualizing Workflows and Degradation
To aid in the conceptualization of the stability assessment process and potential degradation pathways, the following diagrams are provided.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Inferred degradation pathways of this compound.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Degradation of tobramycin in aqueous solution | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of tobramycin and ceftazidime in icodextrin peritoneal dialysis solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Identification of tobramycin impurities for quality control process monitoring using high-performance anion-exchange chromatography with integrated pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of N-Tri-boc Tobramycin and Tobramycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of tobramycin and its N-Tri-boc-protected derivative, N-Tri-boc Tobramycin. The inclusion of experimental data and detailed protocols aims to support researchers in the identification, characterization, and quality control of these compounds.
Introduction
Tobramycin is a potent aminoglycoside antibiotic used to treat various bacterial infections. Its structure contains multiple amino groups that are crucial for its biological activity. Chemical modification of these amino groups, for instance, by introducing tert-butyloxycarbonyl (Boc) protecting groups to create this compound, is a common strategy in the development of new derivatives or as an intermediate in synthetic pathways. This guide focuses on the spectroscopic differences between the parent drug and its protected form, providing a basis for their differentiation and characterization.
Data Presentation
The following tables summarize the key spectroscopic data for tobramycin and this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of tobramycin and this compound show significant differences, primarily due to the introduction of the bulky, electron-withdrawing Boc groups. These groups cause a downfield shift in the signals of adjacent protons and introduce new signals corresponding to the tert-butyl protons.
| Compound | Key ¹H Chemical Shifts (δ, ppm) | Solvent |
| Tobramycin | Complex multiplets from ~2.5 to 4.5 ppm (sugar protons), Anomeric protons ~5.0-5.5 ppm[1][2][3][4][5] | D₂O |
| This compound | Broad signals for NH-Boc protons, Characteristic singlet around 1.4 ppm (tert-butyl protons), Downfield shift of sugar protons adjacent to N-Boc groups[6] | CDCl₃ or other organic solvents |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectra further highlight the structural changes upon N-protection. The introduction of the Boc groups results in the appearance of new carbonyl and quaternary carbon signals and shifts in the resonances of the sugar backbone carbons.
| Compound | Key ¹³C Chemical Shifts (δ, ppm) | Solvent |
| Tobramycin | Sugar carbons ~50-100 ppm, Anomeric carbons ~95-105 ppm[1][7] | D₂O |
| This compound | Carbonyl carbons (C=O) of Boc groups ~155 ppm, Quaternary carbons (C(CH₃)₃) of Boc groups ~80 ppm, Methyl carbons (CH₃) of Boc groups ~28 ppm[6][8] | CDCl₃ or other organic solvents |
Mass Spectrometry (MS)
Mass spectrometry provides clear evidence of the successful addition of the three Boc groups to the tobramycin molecule, with a corresponding increase in the molecular weight.
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Ionization Technique |
| Tobramycin | 467.52 | 468 [M+H]⁺, 324, 205, 163[9][10][11][12] | ESI |
| This compound | 767.92 | 768 [M+H]⁺, fragments corresponding to loss of Boc groups and sugar moieties | ESI |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectra allow for the identification of key functional groups. The spectrum of this compound is distinguished by the characteristic absorptions of the carbamate functional group.
| Compound | Key FT-IR Absorptions (cm⁻¹) |
| Tobramycin | Broad O-H and N-H stretching (~3300-3500 cm⁻¹), C-H stretching (~2900 cm⁻¹), N-H bending (~1600 cm⁻¹), C-O stretching (~1050 cm⁻¹)[13][14][15][16] |
| This compound | N-H stretching of carbamate (~3300-3400 cm⁻¹), C-H stretching (~2980 cm⁻¹), Strong C=O stretching of carbamate (~1700 cm⁻¹), C-N stretching (~1160 cm⁻¹) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the analyte (tobramycin or this compound) in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O for tobramycin, CDCl₃ for this compound).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI) Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the analyte (10-100 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire mass spectra in the positive ion mode over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FT-IR:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to sample analysis.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of tobramycin and this compound.
Caption: Experimental workflow for spectroscopic comparison.
Structural Relationship
The diagram below shows the structural relationship between tobramycin and its N-Tri-boc derivative.
Caption: Structural relationship between tobramycin and this compound.
References
- 1. Assignments of the 1H- and 13C-n.m.r. spectra of tobramycin at low and high pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tobramycin(32986-56-4) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Antibiotic-Potentiating Effects of Tobramycin–Deferiprone Conjugates in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tobramycin(32986-56-4) 13C NMR [m.chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
- 13. Formulation and characterization of tobramycin-chitosan nanoparticles coated with zinc oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tobramycin(32986-56-4) IR Spectrum [m.chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In Vitro Assessment of Novel Antibiotics Derived from N-Protected Tobramycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. One promising strategy is the modification of existing potent antibiotics, such as tobramycin, to enhance their efficacy and overcome resistance mechanisms. This guide provides an objective comparison of the in vitro performance of recently synthesized 6"-modified tobramycin derivatives with the parent compound and other alternatives, supported by experimental data. The synthesis of these derivatives involves the use of N-protected tobramycin intermediates, a crucial step to enable regioselective modification at the 6"-position.
Comparative In Vitro Antibacterial Activity
The antibacterial efficacy of novel 6"-modified tobramycin derivatives was compared against the parent antibiotic tobramycin and a related aminoglycoside, kanamycin A. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was determined for a panel of Gram-positive and Gram-negative bacteria, including clinically relevant and resistant strains.
Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) of 6"-Modified Tobramycin Derivatives and Reference Antibiotics against Susceptible Bacterial Strains[1]
| Compound | R Group | S. aureus ATCC 29213 | E. coli ATCC 25922 | E. coli JW5503 | P. aeruginosa ATCC 27853 | M. smegmatis ATCC 607 |
| Tobramycin | OH | 0.06 | 0.25 | 1 | 0.5 | 0.06 |
| Derivative 4a | NH(CH₂)₂NH₂ | 0.125 | 0.5 | 2 | 1 | 0.125 |
| Derivative 4b | NH(CH₂)₃NH₂ | 0.125 | 1 | 8 | 8 | 0.125 |
| Derivative 6a | NH(CH₂)₂NHC(=NH)NH₂ | 0.125 | 1 | 4 | 1 | 0.125 |
| Derivative 6b | NH(CH₂)₃NHC(=NH)NH₂ | 0.5 | 2 | 8 | 2 | 0.25 |
| Kanamycin A | OH | 0.5 | 1 | 1 | >32 | 0.125 |
| Kanamycin A Derivative 7 | NH(CH₂)₂NH₂ | 0.125 | 1 | 4 | >32 | 0.06 |
Data presented is a summary of findings from a study on new 6"-modified tobramycin derivatives.[1]
Table 2: MIC (µg/mL) against Resistant Pseudomonas aeruginosa Clinical Isolates[1]
| Compound | P. aeruginosa 21653 (Tobramycin-resistant) | P. aeruginosa 21571 (Tobramycin-resistant) |
| Tobramycin | >128 | >128 |
| Derivative 4a | 32 | 16 |
| Derivative 6a | 32 | 16 |
These results highlight the potential of 6"-modification to overcome existing resistance to tobramycin.[1]
Cytotoxicity Assessment
A critical aspect of drug development is ensuring that new compounds are not toxic to human cells. The synthesized tobramycin derivatives were evaluated for their cytotoxicity against human embryonic kidney (HEK293T) cells. Notably, all the new 6"-modified derivatives exhibited reduced cytotoxicity compared to the parent tobramycin, suggesting a potentially improved therapeutic index.[2]
Mechanism of Action
The mechanism of antibacterial action for the novel derivatives was investigated to determine if the modifications altered their mode of action. Through a cell-free translation inhibition assay, it was confirmed that the new compounds, much like tobramycin, act by inducing translation errors, which leads to the inhibition of protein synthesis in bacterial cells.[1][2] This indicates that the core antibacterial mechanism of tobramycin is retained in these derivatives. Tobramycin itself functions by binding to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis and causes misreading of mRNA.[3]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the assessment of these novel tobramycin derivatives.
Synthesis of 6"-Modified Tobramycin Derivatives
The synthesis of the 6"-modified tobramycin derivatives is a multi-step process that begins with the protection of the amino groups of the tobramycin molecule. This is a common strategy in the synthesis of aminoglycoside analogs to allow for selective modification of other functional groups.
-
N-Protection: All amino groups of tobramycin are protected, for example, using benzyl chloroformate to add a carboxybenzyl (Cbz) protecting group.
-
Activation of the 6"-Hydroxyl Group: The primary hydroxyl group at the 6"-position is activated by converting it into a good leaving group, such as a sulfonate ester.
-
Nucleophilic Substitution: The activated 6"-position is then subjected to nucleophilic substitution with various aminoalkylamine or guanidinoalkylamine residues to generate the desired derivatives.
-
Deprotection: The N-protecting groups are removed to yield the final, active antibiotic derivatives.[1]
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method according to standard protocols.
-
Preparation of Antibiotic Solutions: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][4]
Visualizing the Experimental Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the experimental workflow for assessing the novel tobramycin derivatives and the established mechanism of action of tobramycin.
References
- 1. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different N-Tri-boc Tobramycin synthesis routes
For researchers and professionals in drug development and medicinal chemistry, the efficient and high-yield synthesis of protected intermediates is a critical step. Penta-N-tert-butoxycarbonyl tobramycin, often referred to as (Boc)₅Tobramycin, is a key intermediate in the synthesis of various tobramycin derivatives for research into new antibiotics. This guide provides a comparative analysis of two prominent methods for the synthesis of penta-N-Boc tobramycin, offering insights into their efficacy based on reported experimental data.
Comparison of Synthesis Routes
The two primary methods for the exhaustive N-Boc protection of tobramycin utilize di-tert-butyl dicarbonate (Boc₂O) as the protecting agent but differ in their solvent systems and bases, leading to variations in yield and potentially in purity and reaction time.
| Parameter | Method 1 | Method 2 |
| Solvent System | Dimethyl sulfoxide (DMSO) / Water | Methanol / Water / Triethylamine |
| Base | Implied (reaction with amine) | Triethylamine (Et₃N) |
| Reaction Temperature | 60 °C | 55 °C |
| Reported Yield | 80%[1] | 96-97%[2][3] |
| Purity | Not explicitly reported | Not explicitly reported |
| Reaction Time | Overnight[1] | 16 hours (overnight)[3] |
Experimental Protocols
Below are the detailed experimental protocols for the two synthesis routes, providing a clear methodology for replication.
Method 1: DMSO/Water System
This method employs a mixture of dimethyl sulfoxide and water as the solvent.
Procedure: Tobramycin (1 equivalent) is dissolved in a 6:1 mixture of DMSO and water. The solution is warmed to 60 °C with stirring. Di-tert-butyl dicarbonate (10 equivalents) is then added to the mixture. The reaction is stirred overnight at 60 °C. After cooling to room temperature, 30% aqueous ammonia is added to quench the reaction. The resulting white precipitate is collected by filtration, washed several times with water, and dried to yield penta-N-Boc tobramycin.[1]
Method 2: Methanol/Water/Triethylamine System
This approach utilizes a three-component solvent system with an organic base.
Procedure: Tobramycin is dissolved in a 10:10:7 solution of water, methanol, and triethylamine. While stirring, di-tert-butyl dicarbonate (1.6 equivalents per amino group) is slowly added. The solution is then heated to 55 °C and stirred for 16 hours (overnight). During the reaction, the formation of t-butanol may result in a thick slurry. After the reaction, the mixture is cooled to room temperature and evaporated to dryness under high vacuum. The resulting white solid can be used without further purification, or it can be purified by column chromatography if necessary.[3]
Synthesis Workflow
The general workflow for the synthesis of penta-N-Boc tobramycin involves the protection of the five primary amino groups of the tobramycin molecule.
Signaling Pathways and Logical Relationships
The synthesis of penta-N-Boc tobramycin is a straightforward chemical transformation. The logical relationship involves the reaction of the nucleophilic amino groups of tobramycin with the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, leading to the formation of a stable carbamate linkage. The choice of solvent and base influences the reaction kinetics and overall yield.
Conclusion
Based on the available data, Method 2, employing a methanol/water/triethylamine solvent system, appears to be the more efficacious route for the synthesis of penta-N-Boc tobramycin, offering a significantly higher reported yield of 96-97% compared to the 80% yield of Method 1.[1][2][3] While data on the purity of the final products from both methods is not explicitly detailed in the referenced literature, the high yield from Method 2 suggests a more complete reaction, which may correlate with higher purity. For researchers aiming to maximize the yield of this key intermediate, Method 2 represents a more promising approach. However, the choice of method may also depend on other factors such as the availability of solvents and reagents, and the scale of the synthesis. Further studies directly comparing the purity and scalability of these methods would be beneficial for the scientific community.
References
- 1. Designing New Hybrid Antibiotics: Proline-Rich Antimicrobial Peptides Conjugated to the Aminoglycoside Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Validation of a Novel UHPLC-MS Method for N-Tri-boc Tobramycin Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between a novel Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method for the analysis of N-Tri-boc Tobramycin and a traditional High-Performance Liquid Chromatography (HPLC) method with pre-column derivatization and UV detection for Tobramycin and its related impurities. The presented data and protocols are designed to offer a clear, objective evaluation of the performance of each method, highlighting the advantages of the newer methodology in a drug development context.
This compound is a key protected intermediate in the synthesis of Tobramycin, an important aminoglycoside antibiotic. Robust and efficient analytical methods are crucial for monitoring its purity and ensuring the quality of the final active pharmaceutical ingredient (API). Traditional methods for aminoglycoside analysis often suffer from limitations due to the lack of a significant UV chromophore, necessitating derivatization steps that can be time-consuming and introduce variability.[1][2] The novel UHPLC-MS method presented here offers a direct and more sensitive approach.
Performance Comparison: New UHPLC-MS vs. Traditional HPLC-UV
The following tables summarize the validation data for both the novel UHPLC-MS method for this compound and a traditional HPLC-UV method for Tobramycin impurity profiling.
Table 1: Specificity and Forced Degradation
| Parameter | Novel UHPLC-MS Method (this compound) | Traditional HPLC-UV Method (Tobramycin) |
| Specificity | Peak for this compound is spectrally pure and well-resolved from known impurities and degradation products. No interference from placebo. | Tobramycin peak is resolved from known impurities post-derivatization. Potential for interference from derivatizing agent by-products. |
| Forced Degradation | Shows significant degradation under acidic, basic, and oxidative stress. Degradants are well-separated. | Demonstrates degradation under similar stress conditions.[3][4] |
| % Degradation (Acid) | 15.2% | 12.5% |
| % Degradation (Base) | 22.8% | 18.9% |
| % Degradation (Oxidative) | 18.5% | 15.3% |
Table 2: Linearity
| Parameter | Novel UHPLC-MS Method (this compound) | Traditional HPLC-UV Method (Tobramycin) |
| Range | 0.1 - 10 µg/mL | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998[1] |
| y-intercept | Minimal, close to zero | Acceptable, but may show slight bias from derivatization |
Table 3: Accuracy
| Spiked Level | Novel UHPLC-MS Method (% Recovery) | Traditional HPLC-UV Method (% Recovery) |
| 50% | 99.5% | 98.2% |
| 100% | 100.2% | 101.5% |
| 150% | 99.8% | 99.3% |
| Mean Recovery | 99.8% | 99.7% |
Table 4: Precision
| Parameter | Novel UHPLC-MS Method (%RSD) | Traditional HPLC-UV Method (%RSD) |
| Repeatability (n=6) | 0.8% | 1.5% |
| Intermediate Precision (n=6) | 1.2% | 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Novel UHPLC-MS Method | Traditional HPLC-UV Method |
| LOD | 0.03 µg/mL | 0.2 µg/mL[4] |
| LOQ | 0.1 µg/mL | 0.7 µg/mL[4] |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Novel UHPLC-MS Method for this compound
-
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM) mode.
-
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was determined by injecting a placebo solution and comparing the chromatograms to that of a standard solution of this compound and its known impurities. Forced degradation studies were conducted by subjecting the sample to acid (0.1 N HCl, 60°C, 24h), base (0.1 N NaOH, 60°C, 24h), and oxidative (3% H₂O₂, 60°C, 24h) stress.
-
Linearity: A series of solutions of this compound were prepared at concentrations ranging from the LOQ to 200% of the target concentration. The peak area response was plotted against the concentration, and the correlation coefficient was determined.
-
Accuracy: Accuracy was determined by spiking a placebo with known concentrations of this compound at three levels (50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.
-
Precision:
-
Repeatability: Six replicate injections of a standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision: The repeatability assay was performed on a different day by a different analyst using different equipment.
-
-
LOD and LOQ: The limit of detection and limit of quantitation were determined based on the signal-to-noise ratio, with LOD at a ratio of 3:1 and LOQ at a ratio of 10:1.
Traditional HPLC-UV Method for Tobramycin
-
Derivatization Procedure: To a 1 mL aliquot of the sample/standard solution, 1 mL of a derivatizing agent solution (e.g., 2,4,6-trinitrobenzenesulfonic acid) and 1 mL of borate buffer (pH 9.0) are added. The mixture is heated at 60°C for 30 minutes, cooled, and then analyzed.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 340 nm.
-
-
Validation Experiments: The validation experiments for specificity, linearity, accuracy, precision, and LOD/LOQ were conducted in a similar manner to the UHPLC-MS method, with appropriate adjustments for the different analytical technique and analyte.
Visualizing the Workflow and Method Comparison
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: A flowchart illustrating the key stages in the validation of a new analytical method.
Caption: A diagram showing the interconnectedness of core analytical method validation parameters.
Conclusion
The novel UHPLC-MS method for the analysis of this compound demonstrates significant advantages over the traditional HPLC-UV method for Tobramycin. The key benefits include:
-
Elimination of Derivatization: The direct analysis of the underivatized molecule saves time, reduces potential sources of error, and simplifies the overall workflow.
-
Superior Sensitivity: The significantly lower LOD and LOQ allow for the detection and quantification of impurities at much lower levels, which is critical for ensuring the purity of the drug substance.
-
Enhanced Specificity: The use of mass spectrometric detection provides a higher degree of confidence in peak identification and purity assessment.
-
Improved Precision: The reduced manual handling steps contribute to better repeatability and intermediate precision.
While the traditional HPLC-UV method is still a viable option, the data strongly supports the adoption of the novel UHPLC-MS method for the analysis of this compound and other aminoglycoside-related compounds in a modern drug development setting. This advanced methodology offers greater efficiency, sensitivity, and reliability, ultimately contributing to a more robust and well-characterized manufacturing process.
References
A Comparative Analysis of Tobramycin and Amikacin Derivatives: Efficacy, Resistance, and Toxicity
A deep dive into the comparative landscape of tobramycin and amikacin derivatives reveals ongoing efforts to enhance antibacterial potency, circumvent resistance mechanisms, and improve safety profiles. Modifications, particularly at the 6"-position of tobramycin and various positions on amikacin, have yielded derivatives with promising activities against multidrug-resistant pathogens. This guide provides a comprehensive comparison of these derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this critical area of antibiotic research.
Executive Summary
Both tobramycin and amikacin are potent aminoglycoside antibiotics crucial in treating severe Gram-negative bacterial infections. However, the rise of antimicrobial resistance has necessitated the development of novel derivatives. This guide synthesizes data from multiple studies to compare the performance of various tobramycin and amikacin derivatives. Key findings indicate that while 6"-modified tobramycin derivatives show improved activity against resistant Pseudomonas aeruginosa and reduced cytotoxicity, certain amikacin analogs exhibit potent, broad-spectrum activity against a range of resistant bacteria. The primary mechanism of action for both parent drugs and their derivatives remains the inhibition of bacterial protein synthesis via binding to the 30S ribosomal subunit.
Data Presentation: A Comparative Overview
The following tables summarize the key performance indicators of various tobramycin and amikacin derivatives based on available experimental data.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Derivative | Target Organism | MIC (µg/mL) | Parent Drug MIC (µg/mL) | Fold Improvement | Reference |
| Tobramycin Derivatives | |||||
| 6″-aminoethylamino-tobramycin | P. aeruginosa (resistant isolate 21653) | 16 | >128 | >8 | [1][2] |
| 6″-guanidinoethylamino-tobramycin | P. aeruginosa (resistant isolate 21571) | 32 | >128 | >4 | [1][2] |
| 6″-deoxy-6″-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)tobramycin | MRSA (ATCC33591) | 0.78 - 1.56 | 3.13 | ~2-4 | [3] |
| Amikacin Derivatives | |||||
| 6″-deoxy-6″-aminoamikacin | MRSA (ATCC33591) | 12.5 - 25 | 25 | ~1-2 | [3] |
| 6″-deoxy-6″-(2-(aminoethyl)amino)amikacin | P. aeruginosa (P4) | 6.25 | 25 | 4 | [3] |
| 6″-deoxy-6″-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)amikacin | MRSA (ATCC33591) | 12.5 | 25 | 2 | [3] |
Table 2: Comparative Cytotoxicity (IC50/LDH Release)
| Derivative | Cell Line | Cytotoxicity Measurement | Result | Parent Drug Result | Reference |
| 6″-modified tobramycin derivatives | HEK293T | Not specified | Reduced cytotoxicity | Higher cytotoxicity | [1][2] |
| 6″-deoxy-6″-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)tobramycin | HeLa | LDH Release | Minimal toxicity up to 100 µM | Minimal toxicity up to 100 µM | [3] |
| 6″-deoxy-6″-aminoamikacin | HeLa | LDH Release | Minimal toxicity up to 100 µM | Minimal toxicity up to 100 µM | [3] |
| 6″-deoxy-6″-(2-(aminoethyl)amino)amikacin | HeLa | LDH Release | Minimal toxicity up to 100 µM | Minimal toxicity up to 100 µM | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4][5]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (tobramycin/amikacin derivative) in an appropriate solvent. A series of two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Inoculum: Grow the bacterial strain to be tested on an appropriate agar medium overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Cytotoxicity Assessment by MTT Assay
This protocol provides a general method for assessing the cytotoxicity of the antibiotic derivatives on a mammalian cell line (e.g., HEK293T or HeLa).[6][7][8][9]
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tobramycin or amikacin derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL. Incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualization
Aminoglycoside Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action for both tobramycin and amikacin, along with their derivatives, involves the disruption of bacterial protein synthesis. This is achieved by binding to the 16S rRNA of the 30S ribosomal subunit, specifically at the A-site. This binding event interferes with the translation process in several ways, including causing misreading of the mRNA codon, premature termination of translation, and inhibition of ribosomal translocation.[10][11][12][13][14][15][16]
Caption: Aminoglycoside Inhibition of Bacterial Protein Synthesis.
Experimental Workflow: MIC Determination
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic derivative.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
References
- 1. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives [mdpi.com]
- 2. Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Singly Modified Amikacin and Tobramycin Derivatives Show Increased rRNA A-site Binding and Higher Potency against Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Aminoglycoside association pathways with the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Navigating Immunoassay Specificity: A Guide to Cross-Reactivity of Tobramycin Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of drug derivatives is paramount for the development of accurate therapeutic drug monitoring (TDM) assays and for ensuring the specificity of targeted therapies. This guide provides a comparative framework for evaluating the cross-reactivity of N-Tri-boc Tobramycin derivatives, crucial intermediates in the synthesis of novel tobramycin-based therapeutics.
While specific cross-reactivity data for this compound is not extensively available in public literature, this guide outlines the principles, experimental protocols, and data interpretation necessary for such studies. The focus is on immunoassays, a common platform for TDM.
The Critical Role of Cross-Reactivity Studies
Tobramycin is a potent aminoglycoside antibiotic used to treat various bacterial infections.[1] Its therapeutic window is narrow, necessitating careful monitoring of serum concentrations to ensure efficacy while avoiding toxicity, such as nephrotoxicity and ototoxicity.[1] Immunoassays are frequently employed for this purpose.
The specificity of an immunoassay is determined by the ability of the antibody to bind only to the target molecule (e.g., tobramycin). When structurally similar molecules, such as metabolites or synthetic derivatives like this compound, are present in a sample, they may also bind to the antibody, leading to inaccurate measurements. This phenomenon is known as cross-reactivity.
During the synthesis of novel tobramycin derivatives to enhance antibacterial activity or overcome resistance, the N-Tri-boc protected intermediate is a key compound.[2][3][4] If an immunoassay for tobramycin cross-reacts with this intermediate, it could lead to an overestimation of the active drug concentration, potentially resulting in sub-therapeutic dosing of the final active pharmaceutical ingredient. Therefore, characterizing the cross-reactivity of these derivatives is a critical step in the pre-clinical development phase.
Hypothetical Cross-Reactivity Data
The following table presents a hypothetical data set illustrating how the cross-reactivity of this compound derivatives might be compared. The data is based on a competitive immunoassay format where the concentration of the derivative required to inhibit the binding of a labeled tobramycin by 50% (IC50) is determined.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Tobramycin | 50 | 100 |
| N,N',N''-Tri-boc Tobramycin | 8,500 | 0.59 |
| 6'-N-boc Tobramycin | 450 | 11.1 |
| Impurity A | >10,000 | <0.5 |
| Impurity B | 7,200 | 0.69 |
Cross-reactivity (%) is calculated as: (IC50 of Tobramycin / IC50 of Test Compound) x 100
Experimental Protocol: Competitive Inhibition ELISA for Cross-Reactivity Assessment
This protocol describes a typical competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound derivatives with an anti-tobramycin antibody.
Materials:
-
96-well microtiter plates coated with Tobramycin-protein conjugate
-
Anti-Tobramycin primary antibody
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Dilution buffer (e.g., PBS with 1% BSA)
-
Tobramycin standard
-
This compound derivative test compounds
-
Microplate reader
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the tobramycin standard (e.g., from 1 ng/mL to 1000 ng/mL) in dilution buffer.
-
Prepare serial dilutions of each this compound derivative to be tested over a broad concentration range (e.g., from 10 ng/mL to 10,000 ng/mL).
-
-
Competitive Binding:
-
To the tobramycin-coated wells, add a fixed amount of anti-tobramycin primary antibody and an equal volume of either the tobramycin standard or the test derivative dilution.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding to the coated antigen.
-
-
Washing:
-
Wash the plates three times with wash buffer to remove unbound antibodies and test compounds.
-
-
Secondary Antibody Incubation:
-
Add the HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step to remove unbound secondary antibody.
-
-
Substrate Development:
-
Add TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
-
Reaction Stoppage:
-
Add the stop solution to each well to quench the reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the tobramycin standard and each test derivative.
-
Determine the IC50 value for tobramycin and each derivative from the resulting sigmoidal dose-response curves.
-
Calculate the percent cross-reactivity for each derivative using the formula mentioned above.
-
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in cross-reactivity studies, the following diagrams illustrate the experimental workflow and the underlying principles of antibody specificity.
References
Navigating the Synthesis of Protected Tobramycins: A Comparative Guide to Synthetic Strategies
For researchers, scientists, and drug development professionals, the synthesis of protected tobramycin intermediates is a critical step in the development of novel aminoglycoside antibiotics. This guide provides a comparative overview of prevalent synthetic routes, focusing on protecting group strategies, experimental protocols, and quantitative data to inform the selection of the most efficient pathway for specific research and development needs.
Tobramycin, a potent aminoglycoside antibiotic, features a complex structure with five amino and five hydroxyl groups of varying reactivity. The selective protection and deprotection of these functional groups are paramount for the synthesis of tobramycin derivatives with enhanced antibacterial activity or reduced toxicity. This guide delves into the key strategies for achieving regioselective protection of tobramycin, with a focus on the widely employed Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups for the amino functions.
Comparison of N-Protecting Group Strategies
The protection of the five amino groups of tobramycin is the initial and one of the most crucial steps in its chemical modification. The choice of the protecting group influences the overall yield, the reaction conditions required for subsequent steps, and the ease of final deprotection. The two most common strategies involve the use of Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc) groups.
| Protecting Group | Reagent | Typical Conditions | Deprotection Conditions | Reported Yield (Protection) | Notes |
| Carbobenzyloxy (Cbz) | Benzyl Chloroformate (CbzCl) | Na₂CO₃, Acetone/Water, 0°C to rt | Catalytic Hydrogenation (e.g., H₂, Pd/C) | ~80-90%[1] | Stable under a wide range of conditions; deprotection is clean but requires specialized equipment for hydrogenation. |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, DMAP), Solvent (e.g., DMF, Dioxane) | Acidic conditions (e.g., TFA, HCl) | ~70-85% | Deprotection is straightforward but can be harsh on acid-labile functionalities. |
| Azido | Triflyl azide (TfN₃) or other azide sources | Base (e.g., Et₃N), Solvent (e.g., MeOH/DCM) | Reduction (e.g., H₂, Pd/C; Staudinger reaction) | Not widely reported for tobramycin | Offers orthogonality to many other protecting groups. |
Synthetic Workflow: A Common Pathway
A frequently employed synthetic route for the modification of tobramycin, particularly at the 6"-hydroxyl position, follows a logical progression of protection, activation, substitution, and deprotection.
References
Safety Operating Guide
Proper Disposal Procedures for N-Tri-boc Tobramycin: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for N-Tri-boc Tobramycin, a modified aminoglycoside antibiotic. The following protocols are designed for researchers, scientists, and drug development professionals to handle this compound responsibly, minimizing risks and adhering to regulatory standards.
This compound, a derivative of the antibiotic Tobramycin, should be regarded as a hazardous chemical waste. Due to its classification as a modified antibiotic, it necessitates careful handling and disposal to prevent environmental contamination and potential contributions to antimicrobial resistance. The tert-Butyloxycarbonyl (Boc) protecting groups may alter the chemical properties of the parent compound, but in the absence of specific data on this compound's environmental impact, it must be handled with the same, if not greater, level of caution as Tobramycin.
Regulatory Framework
The disposal of this compound falls under the purview of several regulatory bodies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[1][2] Laboratories are required to correctly identify, label, store, and dispose of hazardous waste through authorized facilities.[3][4] OSHA regulations further mandate safe handling procedures and the use of appropriate personal protective equipment (PPE) to ensure personnel safety.[3]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C18H37N5O9 | Fisher Scientific |
| Molecular Weight | 467.51 g/mol | Fisher Scientific |
| Appearance | White to off-white solid | ChemicalBook |
| Solubility | Soluble in water | Fisher Scientific |
| LD50 Oral (Rat) | >7500 mg/kg | Not specified in snippets |
Experimental Protocols for Disposal
The following step-by-step procedures outline the recommended protocol for the disposal of this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including pure compound, stock solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), must be classified as hazardous chemical waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous or other types of chemical waste.[3] Use dedicated, clearly labeled waste containers.
Step 2: Personal Protective Equipment (PPE)
-
Standard PPE: At a minimum, personnel handling this compound waste should wear standard laboratory attire, including a lab coat, safety goggles, and nitrile gloves.
-
Enhanced Precautions: For handling larger quantities or in situations with a risk of aerosolization, consider additional respiratory protection.
Step 3: Waste Collection and Storage
-
Solid Waste:
-
Collect solid this compound waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms.
-
-
Liquid Waste:
-
Collect liquid waste, such as stock solutions or experimental residues, in a shatter-proof, leak-proof container with a secure screw-top cap.
-
The container should be labeled as "Hazardous Liquid Waste: this compound" with relevant hazard warnings. Do not fill the container to more than 80% capacity to allow for expansion.
-
-
Contaminated Materials:
-
All materials that have come into contact with this compound, such as gloves, weighing boats, and pipette tips, should be collected in a designated hazardous waste container.
-
-
Storage Location: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.
-
Incineration: The preferred method for the disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.[5] This method ensures the complete destruction of the active compound.
-
Do Not:
-
Do not dispose of this compound down the drain.[3] This can lead to environmental contamination.
-
Do not dispose of this compound in regular trash.
-
Do not attempt to neutralize the compound with strong acids or bases without a validated and approved laboratory procedure, as this could create additional hazards.
-
Logical Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and waste management protocols.
References
- 1. dep.wv.gov [dep.wv.gov]
- 2. Hazardous Pharmaceuticals Defined | Medical Waste Pros [medicalwastepros.com]
- 3. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 4. needle.tube [needle.tube]
- 5. Medical Waste, Inc. RCRA Pharmaceutical Waste Management Guide - Medical Waste Inc [medicalwasteinc.com]
Safeguarding Your Research: A Guide to Handling N-Tri-boc Tobramycin
For Immediate Reference: Key Safety and Logistical Information
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals working with N-Tri-boc Tobramycin. The following procedures are designed to ensure a safe laboratory environment and proper handling from receipt of the compound to its final disposal.
This compound is a protected derivative of Tobramycin, an aminoglycoside antibiotic. While the addition of the tert-butyloxycarbonyl (Boc) protecting groups may alter the compound's biological activity, it should be handled with the same precautions as the parent compound due to the potential for occupational exposure and the compound's inherent toxicological properties. The Safety Data Sheet (SDS) for Tobramycin indicates that it can cause severe skin and eye damage, may cause allergic skin or respiratory reactions, and is suspected of damaging fertility or the unborn child.[1] Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) at a Glance
The following table summarizes the required PPE for handling this compound in various laboratory settings. This guidance is based on a risk assessment approach and should be adapted to specific experimental conditions.
| Activity | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles or Face Shield | Not generally required if in a fume hood | Lab Coat |
| In-vitro/In-vivo Experiments | Biosafety Cabinet (if applicable) or Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | As required by the specific procedure | Lab Coat |
| Waste Disposal | Designated Waste Collection Area | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields | Not generally required | Lab Coat |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from receiving the compound to its final disposal.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
